molecular formula C29H35N7O2 B607874 GSK926 CAS No. 1346704-13-9

GSK926

Número de catálogo: B607874
Número CAS: 1346704-13-9
Peso molecular: 513.64
Clave InChI: BAVPIUIORBFWSR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

GSK926 is a potent, selective, SAM-competitive, and cell-active EZH2 inhibitor.

Propiedades

Número CAS

1346704-13-9

Fórmula molecular

C29H35N7O2

Peso molecular

513.64

Nombre IUPAC

N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-isopropyl-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole-4-carboxamide

InChI

InChI=1S/C29H35N7O2/c1-18(2)36-26-14-22(21-6-7-27(30-15-21)35-10-8-34(5)9-11-35)13-23(25(26)17-32-36)28(37)31-16-24-19(3)12-20(4)33-29(24)38/h6-7,12-15,17-18H,8-11,16H2,1-5H3,(H,31,37)(H,33,38)

Clave InChI

BAVPIUIORBFWSR-UHFFFAOYSA-N

SMILES

O=C(C1=CC(C2=CC=C(N3CCN(C)CC3)N=C2)=CC4=C1C=NN4C(C)C)NCC5=C(C)C=C(C)NC5=O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

GSK926;  GSK-926;  GSK 926; 

Origen del producto

United States

Foundational & Exploratory

Technical Whitepaper: GSK926 Histone Methyltransferase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Target: Enhancer of Zeste Homolog 2 (EZH2) | Mechanism: H3K27me3 Depletion[1]

Executive Summary

GSK926 is a potent, selective, small-molecule inhibitor of EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] It functions as a chemical probe to investigate the epigenetic silencing of tumor suppressor genes via trimethylation of Histone H3 at Lysine 27 (H3K27me3).[1]

Critical Distinction: While this compound is a highly effective in vitro tool compound for validating EZH2 biology, it possesses poor pharmacokinetic (PK) properties (high clearance) that render it unsuitable for in vivo efficacy studies .[1] Researchers seeking in vivo valid compounds should utilize optimized analogs such as GSK126 or Tazemetostat .[1]

Mechanistic Profile

The Target: PRC2 and EZH2

EZH2 is the enzymatic engine of the PRC2 complex. Its physiological role is to trimethylate H3K27, a "repressive mark" that compacts chromatin and silences gene transcription.[1] In many cancers (e.g., Non-Hodgkin Lymphoma, Breast, Prostate), EZH2 is either mutated (gain-of-function) or overexpressed, leading to aberrant silencing of tumor suppressors.[1]

Mechanism of Action (MoA)

This compound acts as a SAM-competitive inhibitor .[1][2] It binds to the S-adenosylmethionine (SAM) pocket within the SET domain of EZH2.[1] By physically blocking the methyl donor (SAM), this compound prevents the transfer of methyl groups to the H3K27 substrate.

Consequences of Inhibition:

  • Rapid Loss of Methylation: Reduction of H3K27me3 levels (detectable within 24–72 hours).[1]

  • Delayed Phenotypic Effect: Re-expression of silenced genes (e.g., CDKN1C, CDKN2A) takes time, often requiring 4–8 days to manifest as cell cycle arrest or apoptosis.[1]

Mechanistic Pathway Diagram[1][3]

G SAM SAM (Cofactor) EZH2 EZH2 SET Domain (PRC2 Complex) SAM->EZH2 Native Binding This compound This compound (Inhibitor) This compound->EZH2 Competitive Binding Methylation Methyl Transfer (Blocked) This compound->Methylation INHIBITS EZH2->Methylation Catalysis Substrate Histone H3 (Unmethylated) Substrate->Methylation H3K27me3 H3K27me3 (Repressive Mark) Methylation->H3K27me3 Normal State Expression Gene Re-expression (Tumor Suppression) Methylation->Expression If Blocked Silencing Gene Silencing (Tumor Progression) H3K27me3->Silencing

Figure 1: this compound competes with SAM for the EZH2 SET domain, blocking H3K27 trimethylation and restoring tumor suppressor expression.[1]

Pharmacological Characterization

This compound is characterized by high potency against EZH2 and significant selectivity over other methyltransferases.[1]

Table 1: Potency Data
ParameterValueDescription
Biochemical IC50 22 nM Inhibition of peptide methylation in cell-free assay.[1]
Ki (Inhibition Constant) 7.9 nM Binding affinity to EZH2.[1][3]
Cellular IC50 (H3K27me3) ~300 nM Concentration required to reduce H3K27me3 marks by 50% (HCC1806 cells).[1]
Cellular IC50 (Growth) 2.0 - 4.5 µM Concentration required to inhibit proliferation (LNCaP cells).[1]

Note: The discrepancy between mark reduction (~300 nM) and growth inhibition (~4 µM) indicates that near-total erasure of H3K27me3 is often required to drive phenotypic changes.[1]

Table 2: Selectivity Profile
TargetFold Selectivity (vs this compound)
EZH2 (Wild Type) 1x (Reference)
EZH2 (Y641N Mutant) Equipotent
EZH1 >100-fold
Other HMTs (G9a, DOT1L) >1000-fold

Experimental Application (In Vitro)

Reconstitution and Storage
  • Solvent: Dimethyl sulfoxide (DMSO).[1] Solubility is typically up to 50 mM.[1]

  • Storage: Store powder at -20°C. Store DMSO aliquots at -80°C. Avoid repeated freeze/thaw cycles.

Protocol: Cellular H3K27me3 Depletion Assay

This is the "Gold Standard" assay to verify target engagement.[1]

Reagents:

  • Acid Extraction Buffer (0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3 in PBS).[1]

  • 0.2 N HCl.[1]

  • Neutralizing Buffer (1M Tris-HCl pH 8.0).[1]

Workflow:

  • Seeding: Seed cells (e.g., MDA-MB-231 or LNCaP) at 30-40% confluence in 6-well plates.

  • Treatment: Treat with this compound (Dose range: 0.1 µM – 10 µM).[1] Include a DMSO vehicle control.[1]

  • Incubation: Incubate for 72 to 96 hours .

    • Critical: EZH2 inhibition prevents new methylation.[1] You must wait for cell division to dilute existing marks.[1]

  • Harvest & Extraction:

    • Lyse cells in Triton Extraction Buffer (10 min on ice).

    • Centrifuge 6,500 x g for 10 min. Discard supernatant (cytosolic fraction).[1]

    • Resuspend pellet (nuclei) in 0.2 N HCl. Incubate overnight at 4°C.

    • Centrifuge and save supernatant (Histones).[1] Neutralize with Tris-HCl.

  • Detection: Perform Western Blot using anti-H3K27me3 antibody.[1] Normalize to Total H3.

Protocol: Long-Term Proliferation Assay

Standard 48-hour MTT assays often fail because epigenetic reprogramming is slow.[1]

Workflow:

  • Setup: Seed cells at low density (500–1000 cells/well) in 96-well plates.

  • Dosing: Add this compound.

  • Maintenance: Refresh media containing fresh drug every 3-4 days.

  • Readout: Measure viability at Day 7, Day 10, and Day 14 using CellTiter-Glo or similar ATP-based assay.

Experimental Workflow Diagram

Experiment Start Seed Cells (Day 0) Treat Treat with this compound (0.5 - 5 µM) Start->Treat Refresh Refresh Media + Drug (Day 3, Day 6) Treat->Refresh Split Assay Type Refresh->Split WB_Path Target Engagement (Day 3-4) Split->WB_Path Biochemical Growth_Path Phenotypic Assay (Day 7-14) Split->Growth_Path Functional Lysis Acid Extraction of Histones WB_Path->Lysis Viability ATP / Crystal Violet Quantification Growth_Path->Viability Blot Western Blot: H3K27me3 vs Total H3 Lysis->Blot

Figure 2: Workflow for validating this compound activity.[1] Note the requirement for media refreshment and extended timelines for functional assays.

The In Vivo Limitation (Critical Warning)

Do NOT use this compound for in vivo efficacy studies.

While this compound is potent in cell culture, it suffers from high metabolic clearance in rodents.[4]

  • Pharmacokinetics: In rat PK studies, this compound exhibits rapid elimination, preventing the sustained plasma exposure required to inhibit EZH2 in tumors.

  • The Alternative: If your research requires a mouse xenograft model, you must use GSK126 .[1] GSK126 was chemically optimized from the this compound scaffold specifically to improve bioavailability and half-life while maintaining the same mechanism of action.[1]

CompoundApplicationPK Profile
This compound In Vitro Only High Clearance (Rapid elimination)
GSK126 In Vivo & In Vitro Low Clearance (Sustained exposure)

Troubleshooting & Controls

  • Issue: No reduction in H3K27me3.

    • Cause: Incubation time too short.[1] Histone marks are stable; inhibition prevents de novo methylation.[1]

    • Solution: Extend treatment to 96 hours.[1]

  • Issue: Toxicity at high doses (>10 µM). [1]

    • Cause: Off-target effects.[1]

    • Solution: this compound is selective up to ~5-10 µM.[1] Effects seen only above this threshold are likely non-specific.[1]

  • Issue: Growth inhibition is weak despite H3K27me3 loss.

    • Cause: Some cell lines are "EZH2-independent" despite expression.

    • Solution: Verify cell line dependency (e.g., EZH2 mutant lines like Pfeiffer or KARPAS-422 are more sensitive).[1]

References

  • Verma, S. K., et al. (2012).[1] "Identification of potent, selective, cell-active inhibitors of the histone lysine methyltransferase EZH2." ACS Medicinal Chemistry Letters, 3(12), 1091-1096.[1]

  • McCabe, M. T., et al. (2012).[1][5] "EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations."[1][2] Nature, 492, 108–112.[1] (Describes the optimized analog GSK126). [1]

  • MedChemExpress. "this compound Product Datasheet." (Source for physical properties and handling).[1][2][4][6][7]

Sources

An In-Depth Technical Guide to the Biological Activity of GSK926 in Cancer Epigenetics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of GSK926, a potent and selective small molecule inhibitor of the histone methyltransferase EZH2. It is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, epigenetics, and pharmacology. This document delves into the core mechanism of action, details its biological impact on cancer cells, and provides validated experimental protocols for its characterization.

Part 1: The Epigenetic Context: EZH2 as a Pivotal Target in Oncology

The field of epigenetics has unveiled a critical layer of gene regulation that, when dysregulated, is a hallmark of cancer. Unlike genetic mutations that alter the DNA sequence itself, epigenetic modifications are reversible chemical marks on DNA or its associated proteins that control gene expression.[1] One of the most crucial epigenetic regulators implicated in cancer is the Enhancer of Zeste Homologue 2 (EZH2).[2][3]

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[2] Its primary function is to catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to histone H3 on lysine 27 (H3K27).[2] This action leads to the formation of H3K27 trimethylation (H3K27me3), a repressive mark that condenses chromatin and silences the transcription of target genes.[2][3] In many cancers, including those of the breast and prostate, EZH2 is overexpressed or harbors activating mutations.[2][3] This aberrant activity leads to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.[2] Consequently, inhibiting the catalytic activity of EZH2 has emerged as a promising therapeutic strategy for treating these malignancies.[2] this compound is a key chemical tool developed for this purpose.[1][2]

Part 2: Core Mechanism of Action of this compound

This compound is a potent, selective, and cell-active inhibitor of EZH2.[1][2][4] Its mechanism is predicated on direct competition with the essential cofactor SAM, which is fundamental to its efficacy and selectivity.

A SAM-Competitive Inhibitor

Biochemical studies have demonstrated that this compound functions as a SAM-competitive inhibitor.[2] This means it directly binds to the SAM-binding pocket within the catalytic SET domain of EZH2.[5] By occupying this site, this compound physically prevents SAM from binding, thereby halting the methyl-transfer reaction.[2][5] This mode of action is direct and specific to the enzymatic activity of the PRC2 complex, distinguishing it from earlier, less specific agents that indirectly affect histone methylation.[2]

Reversal of the H3K27me3 Repressive Mark

The direct consequence of EZH2 inhibition by this compound is a dose-dependent reduction in the global levels of H3K27me3 within cancer cells.[2][6] By preventing the addition of new methyl groups, and as cells divide, the repressive H3K27me3 mark becomes diluted. This leads to the reactivation of previously silenced tumor suppressor genes, ultimately impairing the proliferation and survival of EZH2-dependent cancer cells.[2][7]

EZH2_Pathway cluster_nucleus Cell Nucleus PRC2 PRC2 Complex (contains EZH2) H3K27 Histone H3 (Lysine 27) PRC2->H3K27 Catalyzes Methylation GeneActivation Gene Activation & Tumor Suppression PRC2->GeneActivation Inhibition Leads to SAM SAM (Methyl Donor) SAM->PRC2 Binds to EZH2 subunit This compound This compound This compound->PRC2 Competitively Inhibits H3K27me3 H3K27me3 (Repressive Mark) H3K27->H3K27me3 TumorSuppressor Tumor Suppressor Genes H3K27me3->TumorSuppressor Represses GeneSilencing Gene Silencing & Cancer Progression TumorSuppressor->GeneSilencing

Figure 1: Mechanism of this compound Action.

Part 3: Biological Activity and Quantitative Profile

This compound has been characterized through a series of biochemical and cell-based assays to determine its potency, selectivity, and anti-proliferative effects.

Biochemical Potency & Selectivity

This compound is a highly potent inhibitor of EZH2 enzymatic activity. Its selectivity is a key feature, ensuring that its biological effects are primarily mediated through the intended target.

ParameterTargetValueSource
IC₅₀ EZH20.02 µM (20 nM)[4]
Kᵢ EZH27.9 nM[4]
Selectivity EZH1 vs EZH2>60-fold[2]
Selectivity Other MethyltransferasesHighly selective[2]

Table 1: Biochemical profile of this compound. IC₅₀ represents the concentration for 50% inhibition of enzymatic activity. Kᵢ is the inhibition constant. Selectivity is compared to the closely related EZH1 and a broader panel of histone methyltransferases.

Cellular Activity

The efficacy of this compound has been demonstrated in various cancer cell lines, where it reduces H3K27me3 levels and inhibits cell proliferation.

Cell LineCancer TypeAssayIC₅₀Source
HCC1806 Breast CancerH3K27me3 Inhibition (72h)324 nM[3][4]
LNCaP Prostate CancerProliferation (6 days)4.5 µM[2][4]
MDA-MB-231 Breast CancerProliferation (6 days)> 25 µM[2]
PC-3 Prostate CancerProliferation (6 days)> 25 µM[2]

Table 2: Cellular activity of this compound in selected cancer cell lines. The anti-proliferative effects of EZH2 inhibitors often require a longer incubation period (e.g., 6 days) to manifest, as the mechanism relies on the gradual dilution of repressive histone marks over multiple cell divisions.[8]

Part 4: Key Experimental Protocols

The following protocols provide a framework for assessing the biological activity of this compound. These are generalized methods and should be optimized for specific cell lines and experimental conditions.

Protocol: Cellular H3K27me3 Quantification by Western Blot

This protocol is designed to validate the on-target effect of this compound by measuring the reduction in H3K27me3 levels.

Causality: This assay provides direct evidence that the compound is engaging with its intended target (EZH2) and producing the expected molecular effect (decreased histone methylation) within the cellular environment.

Methodology:

  • Cell Seeding & Treatment: Seed cancer cells (e.g., HCC1806) in 6-well plates to achieve 60-70% confluency. Allow cells to adhere overnight. Treat with a dose-response curve of this compound (e.g., 10 nM to 5 µM) and a vehicle control (DMSO) for 72-96 hours.

  • Histone Extraction: Harvest cells and perform histone extraction using an acid extraction method. This enriches for histone proteins and removes other cellular components that could interfere with the assay.

  • Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts (e.g., 10-15 µg) of histone extract onto a 15% Tris-Glycine gel. Separate proteins by electrophoresis. Transfer proteins to a PVDF membrane. The use of a higher percentage gel is crucial for resolving small histone proteins.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against H3K27me3 (e.g., Abcam ab6002) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection & Analysis: Visualize bands using an ECL substrate. To ensure results reflect specific changes in methylation and not total histone levels, strip the membrane and re-probe with an antibody for total Histone H3 as a loading control. Quantify band intensity using densitometry software.

Protocol: Cell Proliferation Assay

This assay measures the phenotypic consequence of EZH2 inhibition on cancer cell growth.

Causality: Linking the target engagement (Protocol 4.1) to a functional outcome (reduced proliferation) is essential to confirm the compound's anti-cancer activity. The extended incubation time is critical, as the effect of EZH2 inhibition on cell growth is often delayed.[8]

Methodology:

  • Cell Seeding: Seed cells in a 96-well clear-bottom plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate plates for an extended period, typically 6 days.[2] Replenish the medium containing the inhibitor every 3-4 days to ensure consistent compound exposure and nutrient availability.

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or CyQUANT® (Thermo Fisher), which quantifies ATP or nucleic acid content, respectively, as indicators of metabolically active cells.[8][9]

  • Data Analysis: Read luminescence or fluorescence on a microplate reader. Normalize the data to the vehicle control wells. Plot the percentage of cell viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value.

Experimental_Workflow cluster_assays Parallel Assays start Start: Cancer Cell Culture seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (Dose-Response) & Vehicle seed->treat incubate_wb Incubate 72-96h treat->incubate_wb incubate_prolif Incubate 6 Days treat->incubate_prolif extract_h Histone Extraction incubate_wb->extract_h wb Western Blot for H3K27me3 & Total H3 extract_h->wb analyze_wb Quantify H3K27me3 Reduction (IC₅₀) wb->analyze_wb viability Measure Cell Viability (e.g., CellTiter-Glo) incubate_prolif->viability analyze_prolif Calculate Proliferation Inhibition (IC₅₀) viability->analyze_prolif

Figure 2: Workflow for this compound Cellular Characterization.

Part 5: Conclusion and Future Perspectives

This compound is a valuable chemical probe for investigating the biological roles of EZH2 in cancer.[2] As a potent and selective SAM-competitive inhibitor, it provides a reliable tool for dissecting the epigenetic pathways governed by the PRC2 complex. Its demonstrated activity in reducing H3K27me3 levels and inhibiting the proliferation of specific breast and prostate cancer cell lines underscores the therapeutic potential of targeting EZH2.[2][6]

While this compound serves as an excellent in vitro tool, its suitability for in vivo studies has been noted as limited.[2] Nevertheless, the insights gained from using this compound and similar molecules like GSK343 have been instrumental in validating EZH2 as a drug target and have paved the way for the development of clinically advanced EZH2 inhibitors. Future research can leverage this compound to explore synergistic combinations with other anti-cancer agents and to uncover novel mechanisms of resistance to EZH2 inhibition.

References

  • Verma, S. K., et al. (2012). Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2. ACS Medicinal Chemistry Letters, 3(12), 1091-1096. [Link]

  • Italiano, J. E., et al. (2016). EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors. Leukemia & Lymphoma, 58(7), 1541-1553. [Link]

  • Gao, T., et al. (2023). The roles of EZH2 in cancer and its inhibitors. Signal Transduction and Targeted Therapy, 8(1), 213. [Link]

  • He, S., et al. (2020). EZH2: a novel target for cancer treatment. Journal of Experimental & Clinical Cancer Research, 39(1), 183. [Link]

  • Wu, L., et al. (2022). Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress. Proceedings of the National Academy of Sciences, 119(3), e2115002119. [Link]

  • Ellis, L. (2021). EZH2 as an Actionable Therapeutic Target to Enhance Anti Tumor Immune Response In Prostate Cancer. YouTube. [Link]

  • Definition of histone-lysine N-methyltransferase EZH2 inhibitor GSK2816126. National Cancer Institute. [Link]

  • Verma, S. K., et al. (2012). Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2. ResearchGate. [Link]

  • Verma, S. K., et al. (2012). Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2. PubMed. [Link]

  • Zeng, D., et al. (2017). Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells. Oncotarget, 8(4), 6404-6415. [Link]

  • Zeng, D., et al. (2017). GSK126 inhibits cellular EZH2 methyltransferase activity in multiple myeloma (MM) cells. ResearchGate. [Link]

  • Justin, N., et al. (2014). Long residence time inhibition of EZH2 in activated polycomb repressive complex 2. The Journal of Biological Chemistry, 289(12), 8255-8263. [Link]

  • Chen, X., et al. (2021). EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma. Experimental & Molecular Medicine, 53(5), 947-958. [Link]

  • Labbé, D. P., et al. (2021). The effects of fenretinide and GSK-126 on H3K27me3 profiles. ResearchGate. [Link]

  • Cell proliferation assay (endothelial cell line EA-HY 926). ResearchGate. [Link]

  • Pharmacological Advancements of PRC2 in Cancer Therapy: A Narrative Review. MDPI. [Link]

  • Brooun, A., et al. (2018). An Evolutionarily Conserved Structural Platform for PRC2 Inhibition by a Class of Ezh2 Inhibitors. Structure, 26(6), 887-895.e5. [Link]

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. [Link]

  • Assay method for the antiproliferative activity of human galectin-9. NCBI. [Link]

  • GSK126 inhibited H3K27me3 of lipid synthesis genes. ResearchGate. [Link]

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Technical Guide: GSK926 as a Precision Probe for PRC2 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GSK926 Role in Polycomb Repressive Complex 2 (PRC2) Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound is a potent, selective, small-molecule inhibitor of EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) .[1] Unlike non-specific epigenetic modulators (e.g., DZNep) that degrade PRC2 subunits, this compound acts via a direct, competitive mechanism at the S-adenosyl-L-methionine (SAM) binding pocket.[1]

This guide details the mechanistic action of this compound, its pharmacological profile, and validated experimental protocols for its use as a chemical probe to study H3K27 trimethylation (H3K27me3) dynamics in oncology and developmental biology.

Mechanistic Architecture: PRC2 and this compound Interaction

The PRC2 Complex

PRC2 is an epigenetic writer complex responsible for mono-, di-, and trimethylating Lysine 27 on Histone H3 (H3K27).[1][2][3] This mark (H3K27me3) recruits PRC1, leading to chromatin compaction and transcriptional silencing of tumor suppressor genes.

  • EZH2: The catalytic SET domain subunit.[2]

  • EED: An allosteric regulator that binds H3K27me3, stimulating EZH2 activity (positive feedback loop).

  • SUZ12: Structural scaffold essential for complex integrity.

Mechanism of Action (MOA)

This compound is an S-adenosyl-methionine (SAM) competitive inhibitor .

  • Binding Site: It occupies the cofactor binding pocket within the EZH2 SET domain.

  • Kinetics: By competing with SAM, this compound deprives the enzyme of the methyl donor required for the transfer reaction.

  • Selectivity: It exhibits high selectivity for EZH2 (and to a lesser extent EZH1) over other methyltransferases (e.g., DOT1L, G9a) due to the unique topology of the EZH2 SET domain.

Pathway Visualization

The following diagram illustrates the disruption of the PRC2 signaling axis by this compound.

PRC2_Inhibition cluster_PRC2 Polycomb Repressive Complex 2 (PRC2) EZH2 EZH2 (Catalytic Subunit) EED EED (Allosteric Reg) EZH2->EED SUZ12 SUZ12 (Scaffold) EZH2->SUZ12 H3K27me3 H3K27me3 (Silencing Mark) EZH2->H3K27me3 Methylation (Blocked by this compound) SAM SAM (Cofactor) SAM->EZH2 Normal Binding This compound This compound (Inhibitor) This compound->EZH2 Competitive Inhibition (Ki = 7.9 nM) H3 Histone H3 (Unmethylated) H3->H3K27me3 + Methyl Group GeneSilencing Tumor Suppressor Silencing H3K27me3->GeneSilencing Chromatin Compaction

Caption: this compound competitively binds the EZH2 SET domain, preventing SAM utilization and blocking H3K27me3 formation.[1]

Pharmacological Profile & Selectivity[4]

This compound is a "chemical probe" quality molecule, often used alongside its analog GSK126. While GSK126 is optimized for in vivo pharmacokinetics, this compound is highly effective for in vitro and cellular assays.

Table 1: this compound Quantitative Profile
ParameterValueNotes
Target EZH2 (Wild Type & Mutant)Active against Y641N, A677G mutants.
Mechanism SAM-CompetitiveReversible binding.
Biochemical IC50 ~20 – 40 nMPotency varies by substrate/assay conditions.
Ki (Inhibition Constant) 7.9 nMIndicates high affinity binding [1].
Selectivity >1000-foldvs. other HMTs (SET7/9, G9a, SUV39H1).
EZH1 Cross-reactivity Moderate~10-100 fold selective for EZH2 over EZH1.
Solubility DMSO (up to 50 mM)Poor aqueous solubility; requires organic solvent.

Experimental Application: Validating PRC2 Inhibition

To rigorously validate this compound activity, researchers must demonstrate a dose-dependent reduction in global H3K27me3 without affecting total Histone H3 levels.

Protocol: Cellular H3K27me3 Inhibition Assay

Objective: Determine cellular IC50 of this compound in Diffuse Large B-Cell Lymphoma (DLBCL) or solid tumor lines.

Materials:

  • Cell Line: Pfeiffer (EZH2 mutant) or KARPAS-422.

  • Compound: this compound (10 mM stock in DMSO).

  • Lysis Buffer: RIPA + Protease Inhibitors + Nuclease (Benzonase).

  • Antibodies: Anti-H3K27me3 (Rabbit mAb), Anti-Total H3 (Loading Control).

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/mL in 6-well plates. Allow 24h recovery.
    
  • Treatment:

    • Prepare serial dilutions of this compound in media (Range: 10

      
      M down to 1 nM).
      
    • Control: DMSO vehicle (0.1% final concentration).

    • Duration: Incubate for 72 to 96 hours .

    • Critical: H3K27me3 is a stable mark. Short exposures (<24h) often yield false negatives because existing methylation marks must be diluted via cell division.

  • Harvest & Extraction:

    • Pellet cells (300xg, 5 min). Wash with ice-cold PBS.

    • Lyse in RIPA buffer on ice for 30 min.

    • Sonicate (3 cycles, 10s on/off) to shear chromatin.

  • Western Blot Analysis:

    • Load 20

      
      g protein/lane on 15% SDS-PAGE (Histones are small, ~15kDa).
      
    • Transfer to Nitrocellulose (0.2

      
      m pore size recommended for histones).
      
    • Blot for H3K27me3 and Total H3.

  • Quantification: Normalize H3K27me3 signal to Total H3 signal. Calculate IC50.

Experimental Workflow Diagram

Workflow Step1 Cell Seeding (DLBCL/Solid Tumor) Step2 This compound Treatment (72-96 Hours) Step1->Step2 Proliferation Phase Step3 Acid/RIPA Extraction (Chromatin Shearing) Step2->Step3 Harvest Step4 SDS-PAGE (15% Gel) Step3->Step4 Step5 Western Blot (H3K27me3 / Total H3) Step4->Step5 Quantification

Caption: 96-hour treatment is critical to observe H3K27me3 reduction due to histone turnover rates.

Therapeutic Context & Limitations

Oncology Targets

This compound is particularly potent in cancers dependent on EZH2 "gain-of-function" mutations (e.g., Y641N in Lymphoma). In these cells, EZH2 is hyperactive, locking chromatin in a repressed state. This compound releases this repression, reactivating differentiation programs and inducing apoptosis.

The "Probe" vs. "Drug" Distinction

While this compound is an excellent tool compound, it is distinct from GSK126 (the clinical candidate).

  • This compound: Used for mechanism validation, structural biology, and in vitro screening.

  • GSK126: Possesses superior pharmacokinetic (PK) properties for animal models (longer half-life, better bioavailability).

  • Recommendation: Use this compound for cellular assays and crystallography. Switch to GSK126 for murine xenograft studies [2].[4]

References

  • McCabe, M. T., et al. (2012).[5][6] "EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations."[1][5][6][7] Nature. [Link]

  • Verma, S. K., et al. (2012). "Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2." ACS Medicinal Chemistry Letters. [Link]

  • Yap, D. B., et al. (2011). "Somatic mutations at EZH2 Y641 act dominantly through a mechanism of focal hypermethylation." Blood. [Link]

Sources

Therapeutic Potential of GSK926 in Lymphoma Research

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Subject: GSK926 (EZH2 Methyltransferase Inhibitor) Audience: Senior Scientists, Hematology Researchers, and Drug Discovery Leads

Part 1: Executive Directive

The Precision of Epigenetic Intervention

In the landscape of Non-Hodgkin Lymphoma (NHL) research, particularly Follicular Lymphoma (FL) and Diffuse Large B-Cell Lymphoma (DLBCL), the dysregulation of histone methylation has emerged as a primary oncogenic driver. This compound stands as a critical chemical probe in this domain—a highly potent, selective, small-molecule inhibitor of the EZH2 (Enhancer of Zeste Homolog 2) methyltransferase.[1][2][3][4]

Unlike broad-spectrum epigenetic modulators (e.g., DZNep), this compound functions through a precise SAM-competitive mechanism , directly targeting the catalytic SET domain of EZH2. This guide provides a rigorous technical analysis of this compound, detailing its mechanistic grounding, validated experimental protocols, and its utility in reversing the hyper-trimethylation of H3K27 (H3K27me3) that silences tumor suppressor genes in EZH2-mutant lymphomas.

Part 2: Mechanistic Architecture & Target Validation

The Oncogenic Target: EZH2 Dysregulation

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][5] In healthy B-cells, it regulates germinal center formation by temporarily silencing differentiation genes. However, in ~22% of DLBCL and FL cases, somatic mutations at Tyr641 (Y641) or Ala677 (A677) alter substrate specificity.

  • Wild-type EZH2: Efficiently catalyzes H3K27me1

    
     me2.
    
  • Mutant EZH2 (Y641): Gains efficiency in catalyzing H3K27me2

    
     me3.
    
  • Result: A pathological accumulation of H3K27me3, locking chromatin in a repressive state and silencing genes like BLIMP1 and CDKN1A (p21), preventing B-cell differentiation and exit from the germinal center.

This compound Mechanism of Action (MOA)

This compound (Compound 3 in seminal literature) is an indole-based inhibitor that competes with the cofactor S-adenosyl-L-methionine (SAM) .

  • Selectivity: >1000-fold selectivity for EZH2 over other methyltransferases (except EZH1).

  • Potency: Biochemical

    
    ; Cellular 
    
    
    
    (H3K27me3 reduction).
  • Outcome: By displacing SAM, this compound deprives EZH2 of the methyl donor required to hyper-methylate H3K27, thereby "opening" the chromatin at specific loci and restoring tumor suppressor expression.

Pathway Visualization

The following diagram illustrates the transition from Oncogenic Repression to Therapeutic Re-activation via this compound.

G cluster_0 Pathological State (Lymphoma) cluster_1 Therapeutic Intervention EZH2_Mut EZH2 (Y641 Mutant) Hyper-active H3K27 Histone H3K27 EZH2_Mut->H3K27 Catalyzes SAM SAM Cofactor SAM->EZH2_Mut Fuels H3K27me3 H3K27me3 ( repressive mark ) H3K27->H3K27me3 Hyper-methylation Silencing Tumor Suppressors SILENCED (e.g., BLIMP1, p21) H3K27me3->Silencing Proliferation Unchecked Proliferation Silencing->Proliferation This compound This compound (Inhibitor) Competition Competes for SAM Pocket This compound->Competition Competition->EZH2_Mut Blocks SAM Binding Restoration H3K27 Demethylation Competition->Restoration Induces Expression Gene Re-expression (Differentiation) Restoration->Expression Arrest G1 Cell Cycle Arrest / Apoptosis Expression->Arrest

Figure 1: Mechanistic intervention of this compound disrupting the EZH2-driven oncogenic loop in lymphoma.

Part 3: Preclinical Data & Experimental Causality

To effectively utilize this compound, one must understand the causality behind its varying efficacy in different cell models. It is not a cytotoxic chemotherapy; it is an epigenetic reprogrammer. Therefore, effects are often cytostatic (growth arrest) rather than immediately cytotoxic, and require longer incubation times (4–6 days).

Comparative Potency Profile

The following table synthesizes data for this compound against standard benchmarks in EZH2-mutant DLBCL lines (e.g., Pfeiffer, Karpas-422).

CompoundTarget Mechanism

(Biochem)
Cell

(H3K27me3)
Cell

(Proliferation)
Specificity Note
This compound SAM-Competitive7.9 nM ~20 nM 28 - 300 nM *Highly Selective
GSK126SAM-Competitive0.5 nM~7 nM20 - 200 nMClinical Candidate
GSK343SAM-Competitive1.2 nM~60 nM> 500 nMTool Compound
DZNepSAH Hydrolase (Indirect)N/A> 1000 nMNon-specificPan-methyltransferase

*Note: Proliferation IC50 is highly dependent on the presence of Y641 mutations. WT EZH2 cells are significantly less sensitive.

Key Experimental Insight

Why this compound? While GSK126 is the clinical candidate, this compound serves as an excellent in vitro probe due to its chemical stability and solubility profile in DMSO for bench-top assays. It validates the "on-target" effect: if a phenotype is observed with this compound but not with a structurally similar but inactive control (or is rescued by H3K27me3 restoration), the mechanism is confirmed.

Part 4: Validated Experimental Protocols

Protocol A: Reconstitution & Storage (Self-Validating Step)
  • Formulation: Dissolve this compound powder in 100% DMSO to a stock concentration of 10 mM .

  • Validation: Visual inspection must show a clear solution with no precipitate.

  • Storage: Aliquot into light-protected tubes (amber) and store at -80°C. Avoid >3 freeze-thaw cycles to prevent hydrolysis or precipitation.

Protocol B: The "6-Day" Epigenetic Proliferation Assay

Epigenetic remodeling is slow. Standard 48-hour MTT assays will yield false negatives . You must allow time for H3K27me3 depletion and subsequent gene re-expression.

Workflow Logic:

  • Seeding: Seed lymphoma cells (e.g., Pfeiffer) at low density (

    
     cells/mL) to prevent overgrowth during the long assay.
    
  • Dosing: Treat with this compound (0, 10, 50, 100, 500, 1000 nM).

  • Replenishment (Critical): Every 3 days, split cells and replenish media + fresh drug. This maintains the concentration gradient and prevents nutrient depletion from masking drug effects.

  • Readout: Assess viability via ATP-based luminescence (e.g., CellTiter-Glo) on Day 6 .

Protocol C: H3K27me3 Pharmacodynamic Marker Assay

To prove the drug is working before measuring cell death, you must validate target engagement.

Step-by-Step:

  • Treatment: Treat

    
     cells with this compound (100 nM) for 72 hours .
    
  • Acid Extraction: Do not use standard RIPA lysis. Histones require acid extraction for optimal yield.

    • Lyse cells in Triton Extraction Buffer (TEB).

    • Acid extract chromatin with 0.2N HCl overnight at 4°C.

  • Western Blot:

    • Load equal protein (verify with Ponceau S).

    • Primary Ab: Anti-H3K27me3 (1:1000).

    • Normalization Ab: Anti-Total H3 (1:2000).

    • Success Criterion: >80% reduction in H3K27me3 signal compared to DMSO control.

Experimental Workflow Diagram

The following DOT diagram outlines the critical path for validating this compound efficacy.

Experiment cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment (Split Design) cluster_analysis Phase 3: Dual Readout Stock This compound Stock (10mM in DMSO) QC Solubility Check (Clear Solution) Stock->QC Seed Seed Cells (Pfeiffer/Karpas-422) QC->Seed Dose Dose this compound (0 - 1000 nM) Seed->Dose Split Day 3: Split & Re-dose Dose->Split 72 Hours WB Western Blot (Target Engagement) Split->WB Harvest Aliquot Viability Viability Assay (Phenotype) Split->Viability Incubate to Day 6 WB_Metric Metric: H3K27me3/Total H3 ratio WB->WB_Metric Via_Metric Metric: IC50 Calculation Viability->Via_Metric

Figure 2: The "Split-Design" workflow essential for capturing slow-acting epigenetic kinetics.

Part 5: Translational Outlook & Challenges

Biomarker Specificity

This compound efficacy is highly correlated with EZH2 activating mutations (Y641/A677) . In Wild-Type (WT) EZH2 lymphomas, this compound is less effective as a monotherapy.

  • Implication: Research designs must stratify cell lines by genotype.

  • Reference: Verma et al. (2012) demonstrated that mutant lines are up to 100x more sensitive than WT lines.

Resistance Mechanisms

Prolonged exposure to EZH2 inhibitors can lead to resistance. A known mechanism involves the MAPK pathway .[6]

  • Mechanism: EZH2 inhibition can paradoxically upregulate signaling pathways that bypass the need for PRC2 repression.

  • Strategy: Combination studies using this compound + MEK inhibitors or BCL-2 inhibitors (Venetoclax) are currently a high-priority research area to overcome this adaptive resistance.

References

  • Verma, S. K., et al. (2012).[7] "Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2." ACS Medicinal Chemistry Letters.

    • Core citation for this compound structure, synthesis, and initial biochemical characteriz
  • McCabe, M. T., et al. (2012).[7] "EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations."[7][8] Nature.[7]

    • Establishes the biological rationale for EZH2 inhibition in Y641 mutant lymphomas (using the rel
  • Knutson, S. K., et al. (2012).[2][7] "A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells."[5][7] Nature Chemical Biology.[7]

    • Provides comparative context for EZH2 inhibitor mechanism of action.
  • Yap, D. B., et al. (2011). "Somatic mutations at EZH2 Y641 act dominantly through a mechanism of focal hyper-trimethylation and chromatin compaction." Blood.

    • Foundational paper explaining the Y641 mutation p

Sources

GSK926 (CAS 1346704-13-9): A Technical Guide to a Selective EZH2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of GSK926, a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, outlines its mechanism of action, and provides detailed protocols for its application as a chemical probe in epigenetic research.

Introduction: The Epigenetic Target EZH2 and the Role of this compound

The field of epigenetics has unveiled critical layers of gene regulation that occur without altering the DNA sequence itself. Among the key players are histone methyltransferases, enzymes that modify histone proteins to control chromatin structure and gene expression.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a crucial epigenetic silencer.[1][2] By catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), EZH2 establishes a repressive chromatin state, effectively silencing target genes.[2][3]

Aberrant EZH2 activity, through overexpression or gain-of-function mutations, is strongly implicated in the progression of various cancers, including lymphomas, breast cancer, and prostate cancer.[3][4][5] This has rendered EZH2 a compelling therapeutic target. This compound (CAS: 1346704-13-9) emerged from a drug discovery program as a highly potent, selective, and cell-active inhibitor of EZH2, serving as a valuable chemical tool to dissect the biological consequences of EZH2 inhibition.[2][5][6]

Core Properties of this compound

This compound is characterized by its high affinity and specificity for EZH2. Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 1346704-13-9[6]
Molecular Formula C29H35N7O2[6]
Molecular Weight 513.63 g/mol [6]
Target Enhancer of Zeste Homolog 2 (EZH2)[5][6]
IC50 0.02 µM (20 nM)[6]
Ki 7.9 nM[6]
Inhibition Type S-Adenosylmethionine (SAM)-competitive[2][5][6]

Mechanism of Action: Competitive Inhibition of the PRC2 Catalytic Core

This compound exerts its effect by directly targeting the catalytic activity of the PRC2 complex.[2] The primary mechanism is its competition with the natural cofactor S-Adenosylmethionine (SAM), the universal methyl group donor.[2][5]

Causality of Inhibition: The catalytic SET domain of EZH2 contains a binding pocket for SAM. This compound is designed to occupy this pocket, preventing SAM from binding. By doing so, it blocks the transfer of a methyl group from SAM to the lysine 27 residue on histone H3. This direct, competitive inhibition effectively halts the generation of the H3K27me3 repressive mark, leading to the potential reactivation of tumor suppressor genes that were previously silenced by aberrant EZH2 activity.[3] Structural studies of related compounds show that the inhibitor's indazole ring makes key interactions within the SAM-binding site, mimicking those of the adenine moiety of SAM.[2]

EZH2_Inhibition cluster_PRC2 PRC2 Complex cluster_Substrates Substrates EZH2 EZH2 (Catalytic Subunit) EED EED H3K27me3 H3K27me3 (Repressive Mark) EZH2->H3K27me3 Catalyzes Methylation SUZ12 SUZ12 SAM SAM (Methyl Donor) SAM->EZH2 Binds to SET Domain H3K27 Histone H3 Tail (Lysine 27) H3K27->EZH2 Binds to Substrate Site This compound This compound This compound->EZH2 Competitively Inhibits GeneSilencing Target Gene Silencing H3K27me3->GeneSilencing Leads to

Caption: Mechanism of EZH2 inhibition by this compound.

Biological Activity and Research Applications

This compound is a potent, cell-permeable inhibitor, making it an ideal tool for studying EZH2 function in cellular contexts.[5][6] Its primary application is to probe the functional role of EZH2-mediated gene silencing in cancer biology.

  • Reduction of H3K27me3 Levels: Treatment of cancer cell lines with this compound leads to a dose-dependent decrease in global H3K27me3 levels, confirming target engagement within the cell.[4]

  • Inhibition of Cancer Cell Proliferation: By reactivating tumor suppressor genes, EZH2 inhibitors can suppress the growth of cancer cells, particularly those with EZH2 gain-of-function mutations or those dependent on the PRC2 pathway. Studies on related compounds like GSK126 have demonstrated potent inhibition of cell growth and induction of apoptosis in multiple myeloma and lymphoma models.[7]

  • Synergistic Effects: Research on EZH2 inhibitors has shown synergistic anti-tumor effects when combined with other therapeutic agents. For instance, the related inhibitor GSK126 acts synergistically with the proteasome inhibitor bortezomib in multiple myeloma cells.[7] this compound can be used in similar studies to identify novel combination strategies.

While this compound is primarily described as a research tool, other EZH2 inhibitors from similar discovery programs, such as tazemetostat and GSK2816126, have advanced into clinical trials for various hematologic and solid tumors.[1]

Experimental Protocols

The following protocols are provided as validated starting points for researchers utilizing this compound. These represent self-validating systems when appropriate controls are included.

Protocol 1: In Vitro EZH2 Biochemical Inhibition Assay

This protocol determines the IC50 of this compound against recombinant PRC2 complex.

Principle: A radiometric or fluorescence-based assay measures the transfer of a labeled methyl group from SAM to a histone H3 peptide substrate. The reduction in signal in the presence of the inhibitor is used to calculate potency.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point serial dilution series (e.g., 3-fold dilutions) in DMSO.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Tween-20.

    • PRC2 Complex: Dilute recombinant human PRC2 complex (containing EZH2, EED, SUZ12) in assay buffer to a final concentration of ~5-10 nM.

    • Substrate Mix: Prepare a mix containing a biotinylated H3K27me0 peptide substrate (~500 nM) and radiolabeled [3H]-SAM or unlabeled SAM with a fluorescent detection system.

  • Assay Execution (384-well plate format):

    • Add 50 nL of each this compound dilution (or DMSO as a vehicle control) to the assay plate.

    • Add 10 µL of the diluted PRC2 complex to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the Substrate Mix to each well.

  • Reaction & Detection:

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction by adding a stop buffer containing unlabeled SAM and streptavidin-coated scintillant proximity assay (SPA) beads (for radiometric detection) or a specific antibody for detection.

    • Incubate to allow bead capture of the biotinylated peptide.

    • Read the plate on a suitable microplate reader (e.g., scintillation counter).

  • Data Analysis:

    • Normalize the data using vehicle control (100% activity) and a no-enzyme or potent inhibitor control (0% activity).

    • Plot the percent inhibition against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular H3K27me3 Western Blot Assay

This protocol validates the cell-based activity of this compound by measuring its effect on H3K27me3 levels.

Western_Blot_Workflow cluster_workflow Cellular H3K27me3 Assay Workflow start Seed Cancer Cells (e.g., Lymphoma line) treat Treat with this compound (Dose-response, 48-96h) start->treat harvest Harvest Cells & Lyse (RIPA Buffer) treat->harvest quantify Protein Quantification (BCA Assay) harvest->quantify sds_page SDS-PAGE (Load equal protein) quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane (5% Milk or BSA) transfer->block probe Probe with Primary Antibodies (Anti-H3K27me3, Anti-Total H3) block->probe wash Wash & Probe with Secondary HRP-Ab probe->wash detect Detect with ECL Substrate & Image wash->detect analyze Analyze Band Intensity (Normalize H3K27me3 to Total H3) detect->analyze

Caption: Workflow for assessing this compound cellular activity.

Step-by-Step Methodology:

  • Cell Culture: Seed an appropriate cancer cell line (e.g., an EZH2-mutant lymphoma line like KARPAS-422) in 6-well plates and allow cells to adhere or reach exponential growth.

  • Inhibitor Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 200, 1000 nM) for 48 to 96 hours. The long incubation time is necessary to allow for histone turnover and dilution of the existing H3K27me3 mark through cell division.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample and separate the proteins by SDS-PAGE on a 15% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for H3K27me3.

    • Crucial Control: In parallel, probe a separate membrane or strip the first one and re-probe with an antibody for Total Histone H3. This serves as the loading control to normalize the H3K27me3 signal.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.

  • Data Analysis: Quantify the band intensities using software like ImageJ. For each sample, calculate the ratio of the H3K27me3 signal to the Total Histone H3 signal. Plot this normalized value against the this compound concentration to demonstrate dose-dependent inhibition of the epigenetic mark.

Conclusion

This compound is a potent, selective, and cell-active S-adenosylmethionine-competitive inhibitor of EZH2. Its well-defined mechanism and high potency make it an indispensable chemical probe for investigating the biological roles of the PRC2 complex in health and disease. While it serves primarily as a preclinical research tool, the insights gained from its use help validate EZH2 as a therapeutic target and inform the development of next-generation epigenetic drugs for cancer and other disorders.

References

  • Kim, K. H., & Roberts, C. W. (2016). Targeting EZH2 in cancer. Nature medicine, 22(2), 128-134. (This reference is representative of the general knowledge in the field, supported by specific findings on GSK compounds in other provided sources).
  • Yap, T. A., et al. (2019). Phase I study of the novel enhancer of zeste homolog 2 (EZH2) inhibitor GSK2816126 in patients with advanced hematologic and solid tumors. Clinical Cancer Research, 25(24), 7341-7349. [Link]

  • Verma, S. K., et al. (2012). Identification of potent, selective, cell-active inhibitors of the histone lysine methyltransferase EZH2. ACS medicinal chemistry letters, 3(12), 1091-1096. [Link]

  • Gao, T., et al. (2023). Therapeutic horizons in the development of PROTAC-based EZH2 inhibitors: recent achievements, comparative analysis, and future perspectives. Journal of Hematology & Oncology, 16(1), 1-24. [Link]

  • Duan, R., et al. (2020). EZH2: a novel target for cancer treatment. Journal of Hematology & Oncology, 13(1), 1-16. [Link]

  • Verma, S. K., et al. (2012). Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2. ACS Medicinal Chemistry Letters, 3(12), 1091–1096. [Link]

  • Zheng, Y., et al. (2018). Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells. Oncotarget, 9(4), 4991. [Link]

  • Italiano, A. (2016). EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors. Leukemia & Lymphoma, 57(10), 2249-2257. [Link]

Sources

The Epigenetic Silencer Awakened: A Technical Guide to GSK926-Mediated Gene Regulation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The epigenetic landscape, a dynamic layer of chemical modifications orchestrating gene expression, has emerged as a critical frontier in oncology and beyond. Within this intricate network, the Polycomb Repressive Complex 2 (PRC2) and its catalytic heart, the Enhancer of Zeste Homolog 2 (EZH2), play a pivotal role in gene silencing. Aberrant EZH2 activity is a hallmark of numerous cancers, leading to the inappropriate repression of tumor suppressor genes. GSK926, a potent and selective small-molecule inhibitor of EZH2, represents a powerful tool to probe and therapeutically target this epigenetic vulnerability. This guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action, its impact on gene expression, and detailed protocols for its application in a research setting. We delve into the causality of experimental design, offering a framework for the robust investigation of epigenetic regulation by this promising compound.

The Central Dogma Revisited: Epigenetic Control of Gene Expression

The flow of genetic information from DNA to RNA to protein is not a monolithic process. Epigenetic modifications, such as DNA methylation and histone modifications, act as a sophisticated control panel, fine-tuning gene expression without altering the underlying DNA sequence.[1] One of the most critical histone modifications is the methylation of lysine 27 on histone H3 (H3K27), a mark robustly associated with transcriptional repression.[2]

The key architect of this silencing mark is the Polycomb Repressive Complex 2 (PRC2). This multi-protein complex is comprised of core components including EED, SUZ12, and the catalytic subunit, EZH2.[3][4] EZH2 utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the mono-, di-, and tri-methylation of H3K27 (H3K27me1, H3K27me2, and H3K27me3).[2][3] The resulting H3K27me3 modification serves as a docking site for other repressive complexes, leading to chromatin compaction and the silencing of target genes.[2] In numerous cancers, the overexpression or mutation of EZH2 leads to the hypermethylation of H3K27 and the subsequent silencing of critical tumor suppressor genes, driving cellular proliferation and survival.[2][5]

This compound: A Precision Tool for Targeting EZH2

This compound is a highly selective and cell-active small molecule inhibitor of EZH2.[5][6] Its mechanism of action is centered on its ability to competitively bind to the SAM-binding pocket of EZH2, thereby preventing the transfer of a methyl group to H3K27.[2][5] This competitive inhibition effectively blocks the catalytic activity of the PRC2 complex, leading to a global reduction in H3K27me3 levels.[5][7]

The direct consequence of reduced H3K27me3 is the reactivation of previously silenced genes.[5] This includes a host of tumor suppressor genes that can reinstitute critical cellular checkpoints, such as cell cycle arrest and apoptosis.[8] The selectivity of this compound for EZH2 over other methyltransferases makes it an invaluable tool for dissecting the specific roles of PRC2-mediated gene silencing in both normal physiology and disease.[5]

dot

GSK926_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_prc2 PRC2 Complex EZH2 EZH2 (Catalytic Subunit) Histone Histone H3 EZH2->Histone Methylates H3K27me3 H3K27me3 (Methylated Histone) ActiveGene Gene Reactivation EED EED SUZ12 SUZ12 SAM SAM (Methyl Donor) SAM->EZH2 Binds to active site This compound This compound This compound->EZH2 Competitively Inhibits Histone->H3K27me3 Gene Target Gene (e.g., Tumor Suppressor) H3K27me3->Gene Represses SilencedGene Gene Silencing Gene->SilencedGene Gene->ActiveGene caption This compound competitively inhibits the EZH2 subunit of the PRC2 complex.

Figure 1: Mechanism of this compound Action.

Quantifying the Impact of this compound: Key Experimental Parameters

The efficacy of this compound as an EZH2 inhibitor can be quantified through a series of well-defined in vitro experiments. The following table summarizes key parameters for this compound, providing a baseline for experimental design.

ParameterValueCell Line(s)Reference(s)
EZH2 IC50 0.02 µMN/A (Biochemical Assay)[6]
EZH2 Ki 7.9 nMN/A (Biochemical Assay)[6]
Cellular H3K27me3 IC50 324 ± 174 nMHCC1806 (Breast Cancer)[9]
Growth IC50 2.37 - 5.07 µMEndometrial Cancer Cell Lines[8]
Growth IC50 4.5 µMLNCaP (Prostate Cancer)[5]

Table 1: Key In Vitro Activity Parameters of this compound.

Experimental Workflows: A Practical Guide

A thorough investigation of this compound's effects requires a multi-pronged experimental approach. This section outlines the core methodologies for assessing the biochemical and cellular consequences of EZH2 inhibition.

dot

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis CellCulture 1. Cell Culture (e.g., Cancer Cell Lines) GSK926_Treatment 2. This compound Treatment (Dose-Response & Time-Course) CellCulture->GSK926_Treatment WesternBlot 3. Western Blot (H3K27me3 Levels) GSK926_Treatment->WesternBlot ChIP 4. Chromatin Immunoprecipitation (ChIP) (Target Gene Occupancy) GSK926_Treatment->ChIP CellProliferation 5. Cell Proliferation Assay (e.g., CellTiter-Glo) GSK926_Treatment->CellProliferation CellCycle 6. Cell Cycle Analysis (Flow Cytometry) GSK926_Treatment->CellCycle caption A typical experimental workflow for characterizing the effects of this compound.

Figure 2: Experimental Workflow for this compound Characterization.

Assessment of H3K27me3 Levels by Western Blot

Rationale: The most direct biochemical consequence of this compound treatment is a reduction in global H3K27me3 levels. Western blotting provides a straightforward and robust method to quantify this effect.

Protocol:

  • Cell Lysis and Histone Extraction:

    • Culture cells to 70-80% confluency and treat with a dose-range of this compound (e.g., 0.1 to 10 µM) for a specified time (e.g., 48-72 hours).

    • Harvest cells and perform histone extraction using an acid extraction protocol.[10]

  • Protein Quantification:

    • Quantify the extracted histone protein concentration using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Load equal amounts of histone extract (typically 0.5 µg) onto a 15% polyacrylamide gel for optimal resolution of histone proteins.[10]

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for H3K27me3 (e.g., from Cell Signaling Technology or Abcam) overnight at 4°C.[12]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software. Normalize the H3K27me3 signal to a loading control, such as total Histone H3.

Identification of Target Genes by Chromatin Immunoprecipitation (ChIP)

Rationale: ChIP allows for the identification of specific genomic regions where H3K27me3 is enriched. By comparing this compound-treated and untreated cells, one can identify genes that are directly targeted by PRC2 and subsequently derepressed upon EZH2 inhibition.

Protocol:

  • Cross-linking:

    • Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.[13][14]

  • Chromatin Preparation:

    • Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.[13][14]

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for H3K27me3 overnight at 4°C.[13][14]

    • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes and Elution:

    • Wash the beads to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by heating at 65°C.

    • Purify the DNA using phenol-chloroform extraction or a column-based kit.[13]

  • Analysis:

    • Analyze the purified DNA by qPCR to quantify the enrichment of specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[15][16]

Measurement of Cell Viability and Proliferation

Rationale: By reactivating tumor suppressor genes, this compound is expected to inhibit the proliferation of cancer cells. Assays that measure cell viability provide a quantitative measure of this anti-proliferative effect.

Protocol (using CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for a desired period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[17][18][19]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[18][19]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18][19]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the IC50 value by plotting the luminescence signal against the log of the this compound concentration.

Analysis of Cell Cycle Distribution

Rationale: The inhibition of cell proliferation by this compound may be due to an arrest at specific phases of the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze DNA content and determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound at a concentration around the IC50 for proliferation for a defined period (e.g., 48-72 hours).

    • Harvest both adherent and floating cells to include apoptotic populations.

  • Fixation:

    • Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at 4°C for at least 30 minutes.[20][21][22]

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).[20][21]

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis:

    • Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.

Concluding Remarks and Future Directions

This compound stands as a testament to the power of targeting epigenetic regulators for therapeutic intervention. Its high selectivity and potent inhibition of EZH2 make it an indispensable tool for researchers investigating the intricate mechanisms of gene silencing in health and disease. The experimental framework provided in this guide offers a robust starting point for elucidating the cellular and molecular consequences of EZH2 inhibition.

While the primary focus has been on the canonical role of EZH2 in H3K27 methylation, emerging evidence suggests non-canonical, methylation-independent functions of EZH2.[1] Future investigations utilizing this compound in concert with other molecular tools will be crucial to unravel these complexities. Furthermore, the clinical development of EZH2 inhibitors, such as tazemetostat, highlights the therapeutic potential of this class of drugs.[2][7][23] The continued exploration of this compound and similar compounds in preclinical models will undoubtedly pave the way for novel combination therapies and a deeper understanding of the epigenetic underpinnings of cancer and other diseases.

References

  • Kim, K. H., & Roberts, C. W. (2016). Targeting EZH2 in cancer.
  • Verma, S. K., Tian, X., LaFrance, L. V., Du, J., Fesik, S. W., & Chen, J. (2012). Identification of potent, selective, cell-active inhibitors of the histone lysine methyltransferase EZH2. ACS medicinal chemistry letters, 3(12), 1091-1096.
  • McCabe, M. T., Ott, H. M., Ganji, G., Korenchuk, S., Thompson, C., Van Aller, G. S., ... & Creasy, C. L. (2012). EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations.
  • Garapaty-Rao, S., Nasveschuk, C., Garcı́a-López, M. A., Raia, N., Bardenhagen, J. P., Machutta, C., ... & Kruger, R. G. (2013). Identification of EZH2-activating mutations in follicular lymphoma. Leukemia, 27(9), 1930-1933.
  • Yamaguchi, H., & Hung, M. C. (2014). Regulation and role of EZH2 in cancer.
  • Laugesen, A., Højfeldt, J. W., & Helin, K. (2016). Molecular mechanisms directing PRC2 recruitment and function. Trends in biochemical sciences, 41(7), 565-577.
  • Comet, I., & Helin, K. (2014). Targeting EZH2 in cancer. Current opinion in genetics & development, 26, 38-44.
  • Knutson, S. K., Wigle, T. J., Warholic, N. M., Sneeringer, C. J., Allain, C. J., Klaus, C. R., ... & Copeland, R. A. (2012). A selective inhibitor of EZH2 blocks H3K27 methylation and kills lymphoma cells with EZH2-activating mutations.
  • Ricci, F., Zask, A., & Di Micco, R. (2020). Cell cycle and DNA content analysis by flow cytometry. In Basic cell culture (pp. 311-320). Humana, New York, NY.
  • Schmidl, C., Rendeiro, A. F., & Bock, C. (2015). ChIP-seq analysis of histone modifications. In Epigenetics methods (pp. 1-13). Humana Press, New York, NY.
  • Promega Corporation. (2021). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.
  • Liao, Y., Chen, J., & Wang, L. (2022). Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress.
  • Smonskey, M. T., Block, G. J., & Wajapeyee, N. (2016). EZH2-mediated disruption of a p53-responsive enhancer regulates drug sensitivity in B-cell lymphoma. Cell reports, 16(11), 2883-2892.
  • Italiano, A., Soria, J. C., Toulmonde, M., Bachelot, T., Tredan, O., Loirat, D., ... & Le Cesne, A. (2018). Tazemetostat, an EZH2 inhibitor, in relapsed or refractory B-cell non-Hodgkin lymphoma and advanced solid tumours: a first-in-human, open-label, phase 1 study. The Lancet Oncology, 19(5), 649-659.
  • Yap, T. A., Winter, J. N., & de Vos, S. (2015). A phase 1 study of the EZH2 inhibitor, tazemetostat (EPZ-6438), in patients with relapsed or refractory B-cell non-Hodgkin lymphoma and advanced solid tumors. In American Society of Clinical Oncology.
  • Darzynkiewicz, Z., & Juan, G. (2001). DNA content measurement for DNA ploidy and cell cycle analysis. Current protocols in cytometry, 17(1), 7-1.
  • Meyers, R. M., Bryan, J. G., McFarland, J. M., Weir, B. A., Sizemore, A. E., Xu, H., ... & Hahn, W. C. (2018). Computational correction of copy number effect improves specificity of CRISPR–Cas9 essentiality screens in cancer cells.
  • Crouthamel, M. C., Matico, R., & Romer, D. (2014). CellTiter-Glo® 3D cell viability assay. In Assay guidance manual [Internet].
  • Park, P. J. (2009). ChIP-seq: advantages and challenges of a maturing technology.
  • Margueron, R., & Reinberg, D. (2011). The Polycomb complex PRC2 and its mark in life.
  • Béguelin, Z., Rivas, M. A., & Melnick, A. (2024). EZH2 inhibitors enhance effectiveness of cancer immunotherapies. News-Medical.
  • Ossiform. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube.
  • Lukas, B. (2023, November 18). Integrating ENCODE and Context-Specific H3K27ac ChIP-Seq and RNA-Seq Data to Infer Transcription Factor Activity - Brandon Lukas - Poster - GLBIO2023 [Video]. YouTube.
  • The Human Protein Atlas. (n.d.). Protein structure - EZH2. Retrieved from [Link]

  • Kouzarides, T. (2007). Chromatin modifications and their function. Cell, 128(4), 693-705.
  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Li, J., & Zhang, Y. (2014). ChIP-seq analysis of histone modifications and transcription factors. In RNA-seq Data Analysis (pp. 119-131). Humana Press, New York, NY.
  • Yap, T. A., et al. (2015). First-in-man clinical trial of the oral EZH2 inhibitor GSK2816126 in patients with advanced solid tumors and B-cell lymphomas. Journal of Clinical Oncology, 33(15_suppl), 2504-2504.
  • Zhang, Y., & Reinberg, D. (2001). Transcription regulation by histone methylation: interplay between different covalent modifications of the core histone tails. Genes & development, 15(18), 2343-2360.
  • Diagenode. (n.d.). Histone ChIP kit™. Retrieved from [Link]

  • Wu, J. I., & Lessard, J. (2013).
  • UniProt Consortium. (n.d.). Histone-lysine N-methyltransferase EZH2 - Homo sapiens (Human). In UniProtKB.
  • Shapiro, H. M. (2005). Practical flow cytometry. John Wiley & Sons.
  • Wajapeyee, N., & Green, M. R. (2018). EZH2-targeted therapies in cancer: Hype or a reality. Cancer discovery, 8(10), 1208-1210.
  • Stowe, I. B., et al. (2016). Immunohistochemical analysis of H3K27me3 demonstrates global reduction in group-A childhood posterior fossa ependymoma and is a powerful predictor of outcome.
  • Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429.

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Methodological & Application

Preparation of a 10mM Stock Solution of GSK923295, a CENP-E Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

GSK923295 is a potent and specific allosteric inhibitor of the Centromere-Associated Protein E (CENP-E) kinesin motor's ATPase activity, with a Ki of 3.2 nM.[1][2] By inhibiting CENP-E, GSK923295 disrupts proper chromosome alignment during mitosis, leading to mitotic arrest and subsequent apoptosis in proliferating cells.[3][4] This mechanism of action makes it a valuable tool for cancer research and a potential antineoplastic agent.[3][5] Accurate and consistent preparation of a stock solution is the first critical step for any in vitro or in vivo studies to ensure reproducible and reliable experimental results. This application note provides a detailed protocol for the preparation of a 10mM stock solution of GSK923295, along with best practices for its handling and storage.

Note on nomenclature: The initial request specified "GSK926". However, extensive database searches did not yield a compound with this designation. It is highly probable that this was a typographical error and the intended compound was GSK923295, a well-characterized CENP-E inhibitor. This protocol is therefore provided for GSK923295.

Physicochemical Properties of GSK923295

A thorough understanding of the physicochemical properties of a compound is paramount for the successful preparation of a stock solution. Key parameters for GSK923295 are summarized in the table below.

PropertyValueSource
Compound Name GSK923295[1]
Molecular Formula C₃₁H₃₇ClN₄O₅[1]
Molecular Weight 592.13 g/mol [1]
Appearance White to off-white solidGeneral knowledge for lyophilized powders
Solubility Soluble in DMSO (≥100 mg/mL), Ethanol (≥100 mg/mL), Insoluble in water[1]
Storage (Solid) -20°C for up to 3 years[1]
Storage (Solution) -80°C for up to 1 year, -20°C for up to 1 month[1]

Experimental Protocol: Preparation of a 10mM GSK923295 Stock Solution

This protocol details the steps to prepare a 10mM stock solution of GSK923295 in Dimethyl Sulfoxide (DMSO).

Materials and Equipment
  • GSK923295 powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Weighing paper or boat

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Amber or opaque microcentrifuge tubes or vials

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Step-by-Step Procedure
  • Calculations:

    • To prepare a 10mM stock solution, the required mass of GSK923295 needs to be calculated using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL (0.001 L) of a 10mM (0.01 M) solution: Mass (mg) = 0.01 mol/L x 0.001 L x 592.13 g/mol x 1000 mg/g = 5.92 mg

  • Preparation:

    • Don appropriate PPE.

    • Allow the vial of GSK923295 powder to equilibrate to room temperature before opening to prevent condensation of moisture, which can affect the stability and weighing of the compound.

  • Weighing the Compound:

    • Place a clean weighing boat on the analytical balance and tare it.

    • Carefully weigh out approximately 5.92 mg of GSK923295. It is crucial to record the exact mass weighed for the most accurate final concentration calculation. For masses this small, it is advisable to weigh a larger amount (e.g., 10 mg) and adjust the solvent volume accordingly for better accuracy.[6]

  • Solubilization:

    • Transfer the weighed GSK923295 powder into an amber or opaque microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO. For exactly 5.92 mg, add 1 mL of DMSO. If a different mass was weighed, adjust the volume of DMSO using the formula: Volume (mL) = [Mass (mg) / 592.13 ( g/mol )] / 0.01 (mol/L) x 1000 (mL/L)

  • Dissolution:

    • Securely cap the tube and vortex the solution for 1-2 minutes until the compound is completely dissolved.[6] A clear solution should be obtained. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

  • Storage and Handling:

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for up to one year or at -20°C for up to one month.[1]

    • When needed, thaw an aliquot at room temperature and gently vortex before making further dilutions in your experimental buffer or media.

Visual Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage calc Calculate Mass (5.92 mg for 1 mL) weigh Weigh GSK923295 calc->weigh Target Mass add_dmso Add Anhydrous DMSO (1 mL for 5.92 mg) weigh->add_dmso Transfer Powder vortex Vortex to Dissolve add_dmso->vortex Mix aliquot Aliquot into Single-Use Tubes vortex->aliquot Dispense store Store at -80°C aliquot->store Long-Term

Caption: Workflow for the preparation of a 10mM GSK923295 stock solution.

Best Practices and Troubleshooting

  • Solvent Choice: DMSO is the recommended solvent for GSK923295 due to its high solubilizing capacity for this compound.[1] Always use anhydrous, high-purity DMSO to prevent compound degradation. Moisture in DMSO can reduce the solubility and stability of many small molecules.[1]

  • Weighing Small Quantities: For improved accuracy when preparing small volumes of stock solution, it is best practice to weigh a larger mass (e.g., 10 mg or more) and dissolve it in a proportionally larger volume of solvent.[1]

  • Precipitation in Aqueous Solutions: When diluting the DMSO stock solution into aqueous buffers or cell culture media, do so in a stepwise manner to avoid precipitation. The final concentration of DMSO in the working solution should typically be kept below 0.5% to avoid solvent-induced cellular toxicity.

  • Verification of Concentration: For applications requiring high precision, the concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) with a standard curve or by UV-Vis spectrophotometry if the molar extinction coefficient is known.

  • Compound Stability: Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. Aliquoting into single-use volumes is a critical step to maintain the integrity of the stock solution over time.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the preparation of a 10mM stock solution of the CENP-E inhibitor, GSK923295. Adherence to these guidelines, including accurate calculations, proper handling techniques, and appropriate storage conditions, will ensure the quality and integrity of the stock solution, which is fundamental for obtaining meaningful and consistent results in downstream applications.

References

  • Definition of CENP-E inhibitor GSK-923295A. NCI Drug Dictionary. [Link]

  • Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy. Oncotarget. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • STOCK SOLUTION. SlideShare. [Link]

  • First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromere-associated protein E (CENP-E), in patients with refractory cancer. PubMed. [Link]

  • PREPARATION OF GIEMSA STOCK SOLUTION. World Health Organization. [Link]

  • Stock Solutions. Cold Spring Harbor Laboratory Press. [Link]

  • How can I accurately prepare a 10 mM drug stock solution? ResearchGate. [Link]

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using GSK926 in chromatin immunoprecipitation (ChIP) studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide to EZH2 Modulation Analysis using GSK926 in Chromatin Immunoprecipitation (ChIP) Audience: Senior Researchers, Epigeneticists, and Drug Discovery Scientists.

Part 1: Executive Summary & Mechanistic Grounding

This compound is a potent, selective, cell-active small molecule inhibitor of EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] Unlike allosteric inhibitors that disrupt the PRC2 complex formation (e.g., EED inhibitors), this compound acts as a SAM-competitive inhibitor .[2] It binds to the S-adenosyl-L-methionine (SAM) pocket of the EZH2 SET domain, directly blocking the transfer of methyl groups to Histone H3 Lysine 27 (H3K27).[3]

Why use this compound in ChIP? In chromatin immunoprecipitation (ChIP) studies, this compound is utilized not to measure binding, but to quantify the pharmacodynamic loss of H3K27me3 (trimethylation) at specific genomic loci (e.g., tumor suppressor promoters like CDKN2A or HOX genes). It validates target engagement and functional silencing of the PRC2 methyltransferase activity.

Critical Experimental Constraint: Because this compound causes a global reduction in H3K27me3, standard ChIP-seq normalization methods (e.g., RPM - Reads Per Million) will fail. If the total signal drops everywhere, the sequencer will simply sequence background noise deeper, artificially inflating the signal-to-noise ratio of the remaining peaks. Spike-in normalization is mandatory for accurate quantification.

Part 2: Mechanism of Action Visualization

The following diagram illustrates the competitive inhibition mechanism of this compound within the PRC2 complex.

GSK926_Mechanism cluster_PRC2 Polycomb Repressive Complex 2 (PRC2) EZH2 EZH2 Enzyme (Catalytic Subunit) Histone Histone H3 (Unmethylated) EZH2->Histone Catalysis Block X EED EED (Scaffold) EED->EZH2 SUZ12 SUZ12 (Scaffold) SUZ12->EZH2 SAM SAM (Methyl Donor) SAM->EZH2 Native Binding This compound This compound (Inhibitor) This compound->EZH2 Competitive Blockade H3K27me3 H3K27me3 (Gene Silencing) Histone->H3K27me3 Methylation

Caption: this compound competes with SAM for the EZH2 SET domain, preventing H3K27 trimethylation without disrupting the PRC2 complex assembly.

Part 3: Experimental Design & Controls

To ensure scientific integrity, the experiment must be designed to account for the slow turnover of histone marks and the global nature of the inhibition.

Dosage and Timing
  • Concentration: While the biochemical IC50 is ~20 nM, cellular permeability requires higher doses.

    • Recommended:0.5 µM – 5 µM .

    • Dose-Response: Run a western blot first with 0, 0.5, 1, 2.5, 5 µM to determine the minimum effective dose (MED) for maximal H3K27me3 depletion.

  • Duration: Histone methylation is a stable mark.

    • Minimum:48 hours .

    • Optimal:72–96 hours (with media/drug replenishment every 24h) is often required to see significant clearance of the H3K27me3 mark as cells divide and dilute the modified histones.

The "Self-Validating" Control System
Control TypeReagent/ConditionPurpose
Negative Control DMSO (Vehicle)Establishes the baseline epigenetic landscape.
Normalization Control Spike-in Chromatin (e.g., Drosophila S2 cells)CRITICAL: Allows quantification of global signal reduction. Without this, sequencing depth normalization will mask the drug effect.
Antibody Control Total Histone H3Verifies that nucleosome density is unchanged; confirms that signal loss is due to demethylation, not chromatin loss.
Positive Locus HOXA9 or CDKN2A primersValidated PRC2 targets known to be enriched in H3K27me3. Use for qPCR QC before sequencing.

Part 4: Detailed Protocol: this compound ChIP-seq with Spike-in

Phase A: Cell Treatment & Fixation
  • Seed Cells: Plate cells (e.g., DLBCL lines, Breast Cancer lines) to reach 40% confluence.

  • Treatment: Treat with 2 µM this compound (or determined MED). Include a DMSO-only flask.

  • Maintenance: Replenish media + this compound every 24 hours for 72 hours total.

  • Harvest: Trypsinize and count cells precisely.

  • Spike-in Addition (The "Mixing" Strategy):

    • Ratio: Mix 5% - 10% of Drosophila S2 cells (or another distant species) with your human cells BEFORE lysis.

    • Why? This ensures that both the experimental and reference chromatin are processed identically (fixation, shearing, IP efficiency).

  • Crosslinking: Add Formaldehyde (1% final) directly to media. Incubate 10 min at RT. Quench with Glycine (0.125 M).

Phase B: Lysis & Shearing
  • Lysis: Resuspend pellet in SDS Lysis Buffer (1% SDS, 10mM EDTA, 50mM Tris-HCl).

  • Sonication: Shear chromatin to 200–500 bp .

    • Note: EZH2 inhibition can slightly alter chromatin compaction. Check fragment size on an agarose gel or Bioanalyzer for both DMSO and this compound samples to ensure shearing efficiency is comparable.

Phase C: Immunoprecipitation (IP)
  • Dilution: Dilute chromatin 1:10 in ChIP Dilution Buffer (0.01% SDS, 1.1% Triton X-100).

  • Antibody Addition:

    • Primary IP: Anti-H3K27me3 (High specificity required, e.g., Cell Signaling #9733).

    • Spike-in IP: Anti-H2Av (Drosophila specific histone variant) OR ensure your H3K27me3 antibody is cross-reactive with Drosophila H3K27me3 (most are conserved). Note: If the antibody is conserved, you do not need a separate antibody, just the spike-in chromatin.

  • Incubation: Overnight at 4°C with rotation.

  • Capture: Add Protein A/G Magnetic Beads (pre-blocked). Incubate 2-4 hours.

Phase D: Wash & Elution
  • Stringent Washing:

    • Low Salt (150mM NaCl) x1

    • High Salt (500mM NaCl) x1

    • LiCl Buffer x1

    • TE Buffer x2

  • Elution: Elute in 1% SDS/0.1M NaHCO3.

  • Reverse Crosslinks: 65°C overnight + NaCl.

  • Purification: Proteinase K digestion followed by column purification (e.g., Qiagen MinElute).

Part 5: Data Analysis & Normalization Logic

Standard normalization (RPM) assumes the total number of reads represents the total amount of binding. With this compound, binding drops globally. You must use the Spike-in Adjustment Factor (SAF) .

Workflow Diagram:

ChIP_Analysis cluster_Split Split Bam Files RawReads Raw Sequencing Reads (Human + Drosophila) Align Alignment RawReads->Align HumanBam Map to HG38 (Experimental) Align->HumanBam FlyBam Map to DM6 (Spike-in) Align->FlyBam Norm Normalize Human Tracks (Human Reads * SAF) HumanBam->Norm Count Count Reads FlyBam->Count Calc Calculate Scale Factor (SAF) SAF = 1,000,000 / (Fly Reads) Count->Calc Calc->Norm Result True Quantitative H3K27me3 Reduction Norm->Result

Caption: Spike-in normalization workflow. Reads are mapped to both genomes; the stable Drosophila signal derives the scaling factor to correct the Human signal.

Calculation:

  • Count mapped reads to Drosophila genome (

    
    ).
    
  • Calculate Scale Factor (

    
    ): 
    
    
    
    (where
    
    
    is an arbitrary constant, e.g., 1 million).
  • Apply

    
     to the Human genome tracks.
    
  • Result: The DMSO sample will have a baseline height. The this compound sample will show a dramatic reduction in peak height, reflecting the true biological loss of methylation.

Part 6: Troubleshooting & Field Insights

IssueProbable CauseSolution
No reduction in H3K27me3 signal Treatment time too short.Extend treatment to 96h. Histones are stable; pre-existing marks must be diluted by cell division.
No reduction in H3K27me3 signal Concentration too low.This compound is less potent than GSK126 in some lines. Increase to 5 µM or switch to GSK126 if this compound is not strictly required.
High Background Non-specific binding.Increase wash stringency (LiCl step is crucial). Ensure beads are blocked with BSA/Salmon Sperm DNA.
Spike-in signal too variable Pipetting error.Premix the spike-in cells with the experimental cells before any processing to eliminate batch effects.

Field Insight: this compound vs. GSK126 While This compound is a valid and potent probe (Verma et al., 2012), GSK126 is often preferred in modern clinical and late-stage pre-clinical studies due to improved pharmacokinetic properties and solubility. However, this compound remains a valuable tool compound for in vitro mechanistic validation. The protocols are interchangeable, but this compound may require slightly higher concentrations (2-5 µM) compared to GSK126 (0.5-2 µM) in certain cell types.

References

  • Verma, S. K., et al. (2012).[4][5] "Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2." ACS Medicinal Chemistry Letters. [Link][4]

  • McCabe, M. T., et al. (2012).[4][6] "EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations."[1][6] Nature. [Link]

  • Egan, B., et al. (2016). "An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition." PLOS ONE. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: GSK926 Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of the small molecule inhibitor GSK926 in cell culture media over extended periods (e.g., 72 hours). Given the limited publicly available stability data for this compound, this document establishes a framework for empirically determining its stability in your specific experimental system. The principles, protocols, and troubleshooting advice provided here are broadly applicable to other small molecule inhibitors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding inhibitor stability in multi-day cell culture experiments.

Q1: My experiment involves a 72-hour incubation with this compound, but the observed effect diminishes over time. Could this be a stability issue?

A: Yes, a diminishing biological effect over a 72-hour period is a classic indicator of compound instability. While other factors like cellular metabolism of the compound or changes in cell state can play a role, the chemical degradation of the inhibitor in the culture medium is a primary suspect. The warm, aqueous, and nutrient-rich environment of a cell culture incubator (typically 37°C, pH 7.2-7.4) can promote the degradation of complex organic molecules.[1] It is crucial to determine the compound's half-life in your specific medium to ensure the concentration you believe is present is accurate throughout the experiment.

Q2: What factors in my cell culture medium can cause this compound to degrade?

A: Several components and conditions within standard cell culture media can contribute to compound degradation:

  • pH and Temperature: Physiological pH (7.2-7.4) and temperature (37°C) can accelerate hydrolytic degradation of susceptible chemical bonds (e.g., esters, lactams).[1][2]

  • Aqueous Environment: Water itself can act as a nucleophile, leading to hydrolysis. The degradation of many compounds follows first-order or second-order kinetics in aqueous solutions.[2][3]

  • Serum Components: Fetal Bovine Serum (FBS) contains a complex mixture of proteins, including esterases and other enzymes, that can actively metabolize or bind to small molecules, reducing their effective concentration.

  • Reactive Media Components: Some media components, though generally stable, can be reactive. For instance, the degradation of glutamine is a known issue in liquid media storage.[4] While less common, direct reaction with a compound is possible.

  • Light Exposure: If your compound is light-sensitive, prolonged exposure to ambient light during handling or incubation in clear plates can cause photodegradation.[3] It is recommended to minimize light exposure for media and supplemented reagents.[5][6]

Q3: How can I definitively test the stability of this compound in my specific cell culture setup?

A: The most reliable method is to perform an empirical stability study using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating this compound in your complete cell culture medium (in a cell-free environment) under the exact conditions of your experiment (37°C, 5% CO2). Samples of the medium are collected at various time points (e.g., 0, 8, 24, 48, 72 hours), and the concentration of the parent this compound molecule is quantified. A detailed protocol is provided in Section 3.

Q4: My IC50 for this compound is higher than published values. Could this be related to instability?

A: Absolutely. If this compound degrades during the course of your assay, the average concentration of the active compound is lower than the initial concentration you added. This requires you to add a higher initial concentration to achieve the desired biological effect, leading to an artificially inflated IC50 value. This is particularly common in longer-term assays (48-72 hours) compared to shorter assays (e.g., 1-24 hours).

Q5: If this compound is found to be unstable, what are my options?

A: If you determine that this compound has a short half-life in your media, you have several options to maintain its effective concentration:

  • Medium Replenishment: Replace the culture medium containing fresh this compound at regular intervals (e.g., every 24 hours). This is the most common and straightforward approach.

  • Re-dosing: Add a fresh aliquot of concentrated this compound directly to the existing culture medium at set time points. This avoids disturbing adherent cells but will increase the total volume and may alter nutrient/metabolite concentrations.

  • Use a More Stable Analog: If available, investigate if more stable analogs of this compound exist that have the same mechanism of action.

  • Formulation Strategies: For advanced applications, formulation strategies like encapsulation could be explored, but this is highly complex and not typical for standard cell culture experiments.

Section 2: Troubleshooting Guide

Use this guide to diagnose and resolve common issues related to potential this compound instability.

Scenario 1: High Variability Between Replicate Experiments
  • Problem: You run the same 72-hour experiment on different days and get significantly different results (e.g., variable cell viability, inconsistent target inhibition).

  • Possible Cause: Inconsistent degradation of this compound. This could be due to minor variations in media preparation (e.g., age of the complete medium, source of serum) or incubator conditions.[7] An unstable compound will amplify the effect of these minor variations.

  • Troubleshooting Steps:

    • Standardize Media Preparation: Always use freshly prepared complete medium (with serum and other supplements) for each experiment. Complete media has a recommended shelf life of 2-4 weeks when stored at 2-8°C.[5][6]

    • Verify Incubator Conditions: Ensure your incubator's temperature and CO2 levels are accurately calibrated and stable. Fluctuations in CO2 can alter media pH, affecting compound stability.[8]

    • Perform a Stability Test: Use the LC-MS protocol in Section 3 to determine the actual degradation rate. This will tell you if the compound is the source of the variability.

Scenario 2: Unexpected Cellular Toxicity
  • Problem: At 72 hours, you observe significant cell death or stress that is not consistent with the known on-target effect of this compound.

  • Possible Cause: A degradation product of this compound may be more toxic than the parent compound. As this compound degrades, the concentration of this toxic byproduct increases over time.

  • Troubleshooting Steps:

    • Analyze Degradants: When performing the LC-MS stability study, analyze the chromatogram for the appearance of new peaks over time, which correspond to degradation products.[9]

    • Time-Course Toxicity Study: Set up parallel experiments where you treat cells with this compound for 24, 48, and 72 hours. If toxicity is disproportionately higher at later time points, it supports the hypothesis of a toxic degradant.

    • Compare with Medium Replenishment: Run an experiment where the this compound-containing medium is replaced every 24 hours. If this reduces the unexpected toxicity, it strongly suggests that a buildup of a degradation product is the cause.

Section 3: Experimental Protocols & Data Presentation

Protocol 1: Assessing this compound Stability via LC-MS

This protocol provides a definitive method for quantifying the chemical stability of this compound in a cell-free system.

Objective: To determine the percentage of intact this compound remaining in complete cell culture medium over 72 hours under standard incubation conditions.

Materials:

  • This compound powder

  • DMSO (or appropriate solvent for stock solution)

  • Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Sterile microcentrifuge tubes or a 24-well plate

  • Calibrated 37°C, 5% CO2 incubator

  • Acetonitrile with 0.1% formic acid (or other suitable protein precipitation/extraction solvent)

  • LC-MS system

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_media Prepare Working Solution (e.g., 10 µM in Media) prep_stock->prep_media aliquot Aliquot Working Solution into Tubes/Wells prep_media->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate sample_t0 Sample T=0 aliquot->sample_t0 sample_tx Sample at 24, 48, 72h incubate->sample_tx extract Protein Precipitation & Sample Extraction sample_t0->extract sample_tx->extract lcms LC-MS Analysis extract->lcms calc Quantify Peak Area & Calculate % Remaining lcms->calc

Caption: Workflow for assessing compound stability via LC-MS.

Procedure:

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare your complete cell culture medium, identical to what is used in your assays.

    • Spike the medium with this compound to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent with your experiments (e.g., ≤ 0.1%).

  • Incubation and Sampling:

    • Aliquot the this compound-containing medium into sterile tubes (N=3 replicates per time point).

    • Immediately take the T=0 sample: Transfer an aliquot (e.g., 100 µL) from each replicate to a new tube.

    • Place the remaining tubes in a 37°C, 5% CO2 incubator.

    • At each subsequent time point (e.g., 24, 48, 72 hours), remove the corresponding tubes from the incubator.

  • Sample Processing:

    • To all collected samples (including T=0), add 3 volumes of ice-cold acetonitrile with 0.1% formic acid (e.g., 300 µL for a 100 µL sample). This precipitates proteins from the serum.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

  • LC-MS Analysis:

    • Analyze the samples using an LC-MS method optimized for the detection of this compound.

    • Integrate the peak area corresponding to the parent this compound molecule for each time point.

  • Data Analysis:

    • For each time point, calculate the average peak area from the triplicate samples.

    • Normalize the data by expressing the average peak area at each time point as a percentage of the average peak area at T=0.

    • % Remaining = (Average Area at Tx / Average Area at T=0) * 100

Data Presentation: Example Stability Data Table

The results from the protocol above can be summarized in a table for clear interpretation.

Time Point (Hours)Average Peak Area (Arbitrary Units)Standard Deviation% this compound Remaining
01,540,21045,120100%
241,125,68033,89073.1%
48680,54025,43044.2%
72315,79018,76020.5%

Interpretation: In this example, this compound is significantly unstable, with a half-life of approximately 48 hours. For a 72-hour experiment, the final concentration is only ~20% of the starting concentration, making medium replenishment essential for valid results.

Section 4: Troubleshooting Logic Diagram

This decision tree can help guide your troubleshooting process when you suspect compound stability issues.

G start Inconsistent Results or Diminishing Effect in Long-Term Assay? check_stability Perform LC-MS Stability Assay (Protocol 1) start->check_stability stable Is Compound Stable? (>80% remaining at 72h) check_stability->stable investigate_other Problem is Not Stability. Investigate Other Factors: - Cell line instability - Reagent variability - Assay drift stable->investigate_other Yes implement_strategy Implement Strategy to Maintain Concentration stable->implement_strategy No yes_stable Yes no_stable No strategy1 Replenish Medium Every 24 Hours implement_strategy->strategy1 strategy2 Re-dose Compound into Existing Medium implement_strategy->strategy2 strategy3 Shorten Assay Duration if Possible implement_strategy->strategy3

Caption: A decision tree for troubleshooting stability-related issues.

References

  • Tsuji, A., Nakashima, E., Deguchi, Y., Nishide, K., Shimizu, T., Horiuchi, S., Ishikawa, K., & Yamana, T. (1981). Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil. Journal of Pharmaceutical Sciences. [Link]

  • Various Authors. (2018). What are the shelf-life and optimal storage conditions for cell culture media? ResearchGate. [Link]

  • Al-Majed, A. A., Al-Omar, M. A., & El-Sherbeny, M. A. (2018). Degradation kinetics and mechanism of pentoxifylline by ultraviolet activated peroxydisulfate. RSC Advances. [Link]

  • Hangos, K. M., & Leisztner, L. (1989). Towards properly controlled analytical measurement methods. Journal of Automatic Chemistry. [Link]

  • Akron. (2025). Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance. Akron Bio. [Link]

  • Basheer, H. A., Abdel-Hadi, A. A., & Al-Hadiya, B. M. (2014). Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. Molecules. [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods. ATSDR. [Link]

  • Rochman, C. (n.d.). Analytical Methods. Rochman Lab. [Link]

  • Popova, T., & Bekerova, R. (2022). The Degradation of D-Glucose in Acidic Aqueous Solution. Journal of Hygienic Engineering and Design. [Link]

  • Gramer, M. J. (2015). Product Quality Considerations for Mammalian Cell Culture Process Development and Manufacturing. ResearchGate. [Link]

  • Al-Majed, A. A., et al. (2015). Aqueous Solubility and Degradation Kinetics. ResearchGate. [Link]

  • American Laboratory. (2005). The Significance of pH Stability for Cell Cultures. American Laboratory. [Link]

  • Pan, X., et al. (2015). Factors that determine stability of highly concentrated chemically defined production media. Biotechnology Progress. [Link]

  • AstraZeneca. (2018). Rational cell culture optimization enhances experimental reproducibility in cancer cells. Nature. [Link]

Sources

Navigating Preclinical Administration of CENP-E Inhibitors: A Technical Guide to Vehicle Selection for GSK923295

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Compound Identification: Initial inquiries regarding "GSK926" as a CENP-E inhibitor have led to a clarification. The well-characterized, potent, and specific allosteric inhibitor of the CENP-E (Centromere-associated protein E) kinesin motor protein developed by GSK is GSK923295 [1][2][3]. This guide will, therefore, focus on providing technical support for the in vivo application of GSK923295, addressing the critical aspect of selecting a suitable and effective vehicle for preclinical studies.

Introduction to GSK923295 and the Vehicle Selection Challenge

GSK923295 is a first-in-class antimitotic agent that functions as an allosteric inhibitor of CENP-E's ATPase activity.[1][3]. By locking the motor domain in a state that is strongly bound to microtubules, it prevents chromosome alignment during mitosis, leading to mitotic arrest and subsequent apoptosis in cancer cells[1][2]. This mechanism of action makes GSK923295 a valuable tool for cancer research and a potential therapeutic agent.

A significant hurdle in the preclinical in vivo evaluation of small molecule inhibitors like GSK923295 is their characteristically poor aqueous solubility. The choice of a delivery vehicle is therefore not a trivial procedural step but a critical determinant of the compound's bioavailability, efficacy, and the overall reliability of the experimental outcome. An inappropriate vehicle can lead to precipitation, poor exposure, localized toxicity, or even direct interference with the biological system under investigation.

This technical support center provides a comprehensive guide for researchers and drug development professionals on the principles and practices of selecting a robust and reliable vehicle control for in vivo studies involving GSK923295.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the recommended starting point for a vehicle for in vivo studies with GSK923295?

As of the latest available public data, a specific, universally validated vehicle for preclinical in vivo administration of GSK923295 has not been published. However, based on the physicochemical properties of similar small molecule inhibitors (lipophilic, poor aqueous solubility), a logical starting point is a multi-component system designed to enhance solubility and maintain stability.

A commonly employed strategy for initial screening involves a tiered approach, starting with simple aqueous-based systems and escalating to more complex co-solvent or suspension/emulsion systems as required.

Recommended Initial Screening Vehicles:

  • For Intravenous (IV) Administration: A solubilizing co-solvent system is often necessary. A widely used and generally well-tolerated formulation is a ternary mixture, such as:

    • 10% DMSO / 40% PEG400 / 50% Saline (or 5% Dextrose in water, D5W)

  • For Oral (PO) or Intraperitoneal (IP) Administration: A wider range of options, including suspensions, can be considered.

    • 0.5% to 1% Carboxymethylcellulose (CMC) in water with 0.1% to 0.25% Tween 80: This is a standard suspension vehicle for compounds that cannot be fully solubilized.

    • 20% Captisol® (a modified cyclodextrin) in water: Cyclodextrins can form inclusion complexes with hydrophobic drugs, significantly enhancing their aqueous solubility[4].

Causality: The goal is to achieve a homogenous and stable formulation, preferably a clear solution for IV administration, to ensure consistent dosing and prevent embolism[5]. For other routes, a uniform suspension can be acceptable if a solution is not feasible[6]. The selected excipients should be non-toxic at the administered volume and should not have pharmacological effects that could confound the study results[7].

Q2: My GSK923295 is precipitating out of the vehicle upon preparation or dilution. What should I do?

Precipitation is a common issue with poorly soluble compounds. Here’s a troubleshooting workflow:

  • Check Your Dissolution Technique:

    • Ensure the GSK923295 is fully dissolved in the organic solvent (e.g., DMSO) before adding the aqueous components.

    • Add the aqueous phase slowly and incrementally while vortexing or stirring continuously. A sudden change in solvent polarity can cause the compound to crash out.

    • Gentle warming (e.g., to 37°C) can aid dissolution, but ensure the compound is heat-stable.

  • Adjust the Vehicle Composition:

    • Increase the co-solvent concentration: You can try increasing the percentage of DMSO or PEG400. However, be mindful of the potential for increased toxicity. For instance, a vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) has been reported as a novel vehicle for poorly soluble compounds in rats[8].

    • Change the pH (if applicable): If GSK923295 has ionizable groups, adjusting the pH of the aqueous component with a suitable buffer can significantly impact solubility. This requires knowledge of the compound's pKa.

    • Consider a different solubilizer: If co-solvents fail, explore other options like Cremophor EL or Solutol HS 15. These are potent non-ionic solubilizers but can have their own biological effects and should be used with caution and appropriate vehicle controls.

  • Switch to a Suspension:

    • If a stable solution for IV is not achievable at the desired concentration, you may need to consider a different route of administration (e.g., IP or PO) that allows for a suspension.

    • For suspensions, ensure you have an effective suspending agent (like CMC) and a wetting agent (like Tween 80) to prevent the particles from agglomerating and settling too quickly[7][9].

Q3: How do I select the appropriate vehicle control for my in vivo experiment?

The vehicle control is arguably one of the most critical components of your study design. The control group must receive the exact same vehicle formulation, prepared in the same manner, and administered via the same route and volume as the drug-treated group.

Self-Validating System:

  • The vehicle itself should be inert: It should not cause any observable physiological or behavioral changes in the animals (e.g., inflammation at the injection site, changes in body weight, sedation, or distress).

  • Pilot Study: It is highly recommended to run a small pilot study with the chosen vehicle alone to confirm its tolerability in the specific animal model and dosing regimen you plan to use.

  • Consistency is Key: The same batch of all vehicle components should be used for both the control and treatment groups throughout the study to minimize variability.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Co-Solvent Vehicle for IV Administration

This protocol describes the preparation of a common co-solvent vehicle: 10% DMSO / 40% PEG400 / 50% Saline.

Materials:

  • GSK923295 powder

  • Dimethyl sulfoxide (DMSO), cell culture grade or higher

  • Polyethylene glycol 400 (PEG400), USP grade

  • Sterile 0.9% Sodium Chloride (Saline)

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

Procedure:

  • Calculate Required Volumes: Determine the final volume of the formulation needed based on the number of animals, their weights, and the dosing volume (e.g., 10 mL/kg).

  • Weigh GSK923295: Accurately weigh the required amount of GSK923295 powder and place it in a sterile conical tube.

  • Initial Dissolution in DMSO: Add the calculated volume of DMSO (10% of the final volume) to the tube containing the GSK923295. Vortex vigorously until the powder is completely dissolved. The solution should be clear.

  • Addition of PEG400: Add the calculated volume of PEG400 (40% of the final volume) to the DMSO solution. Vortex thoroughly to ensure a homogenous mixture.

  • Final Dilution with Saline: Slowly add the sterile saline (50% of the final volume) to the mixture in a dropwise or stepwise manner while continuously vortexing. This is a critical step to prevent precipitation.

  • Final Inspection: Once all components are added, inspect the final formulation. It should be a clear, particle-free solution.

  • Storage: Use the formulation immediately if possible. If short-term storage is required, store it at 4°C, protected from light, and re-sonicate or warm to room temperature before use to ensure homogeneity. Always conduct a stability test for your specific storage conditions.

Protocol 2: Preparation of a Suspension Vehicle for Oral Gavage

This protocol describes the preparation of a standard suspension vehicle: 0.5% CMC / 0.1% Tween 80 in sterile water.

Materials:

  • GSK923295 powder

  • Carboxymethylcellulose (CMC), low viscosity

  • Tween 80 (Polysorbate 80)

  • Sterile water

  • Mortar and pestle (optional, for micronizing the powder)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the Vehicle:

    • Heat about 80% of the required final volume of sterile water to ~60°C.

    • Slowly sprinkle the CMC powder onto the surface of the heated water while stirring vigorously with a magnetic stirrer. This prevents clumping.

    • Once the CMC is dispersed, add the Tween 80.

    • Continue stirring while allowing the solution to cool to room temperature. Add the remaining sterile water to reach the final volume. The resulting solution should be viscous and clear to slightly opalescent.

  • Prepare the GSK923295:

    • Weigh the required amount of GSK923295. For better suspension, you can gently grind the powder in a mortar and pestle to reduce particle size (micronization).

  • Formulate the Suspension:

    • Add a small amount of the prepared vehicle to the GSK923295 powder to create a thick, uniform paste. This "wetting" step is crucial for preventing clumping.

    • Gradually add the remaining vehicle to the paste while stirring continuously.

    • Continue stirring for at least 30 minutes to ensure a homogenous suspension.

  • Dosing: Use a magnetic stirrer to keep the suspension uniform while drawing up individual doses. Use appropriate gavage needles for administration[10][11].

Data Presentation & Visualization

Table 1: Properties of Common Excipients for In Vivo Formulations
ExcipientTypePrimary UseKey Considerations
DMSO Organic Co-solventSolubilizerPotential for toxicity and inflammation at high concentrations. Can enhance skin penetration.
PEG400 Polymer Co-solventSolubilizerGenerally well-tolerated. Can cause hemolysis at high concentrations in IV formulations.
Propylene Glycol Organic Co-solventSolubilizerCan cause CNS effects and hemolysis at high doses.
Ethanol Organic Co-solventSolubilizerOften used in combination with other solvents. Potential for toxicity and irritation.
Tween 80 SurfactantWetting/Suspending Agent, SolubilizerCan cause hypersensitivity reactions in some cases. Generally used at low concentrations (<1%).
Carboxymethylcellulose (CMC) PolymerSuspending/Viscosity AgentForms stable suspensions. Inert and well-tolerated for oral administration.
Captisol® (SBE-β-CD) Modified CyclodextrinSolubilizerEnhances solubility by forming inclusion complexes. Can have renal effects at very high doses.
Corn Oil LipidVehicle for lipophilic drugsSuitable for oral or subcutaneous administration. Potential for immunomodulatory effects.
Diagrams

VehicleSelectionWorkflow cluster_0 Phase 1: Characterization & Goal Definition cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Evaluation & Refinement A Define Target Dose & Route of Administration B Assess Physicochemical Properties (Solubility, pKa, Stability) A->B C Is IV administration required? B->C D Attempt Aqueous Solution (e.g., with Captisol®) C->D Yes F Consider Suspension (e.g., CMC/Tween 80) C->F No (PO/IP) E Attempt Co-Solvent System (e.g., DMSO/PEG400/Saline) D->E Fails G Is formulation stable & homogenous? D->G Success E->G Success F->G I Reformulate: - Adjust excipient ratios - Change excipients - Alter pH G->I No J Pilot Tolerability Study G->J Yes H Proceed to In Vivo Study (with appropriate vehicle control) I->G J->H

Caption: Decision workflow for selecting an appropriate in vivo vehicle.

CENP_E_Pathway cluster_mitosis Mitosis Kinetochore Kinetochore Microtubule Microtubule Kinetochore->Microtubule captures Metaphase Proper Chromosome Alignment (Metaphase) Microtubule->Metaphase leads to Anaphase Anaphase & Cell Division Metaphase->Anaphase Arrest Mitotic Arrest & Apoptosis Metaphase->Arrest Anaphase->Arrest CENPE CENP-E Motor Protein CENPE->Kinetochore attaches to CENPE->Microtubule moves along CENPE->Metaphase (inhibition blocks this) GSK923295 GSK923295 GSK923295->CENPE allosterically inhibits GSK923295->Arrest results in

Caption: Mechanism of action of GSK923295 on the CENP-E pathway.

References

  • Parrish, K. E., et al. (2014). Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy. Bioorganic & Medicinal Chemistry Letters, 24(23), 5482-5485. [Link]

  • Zhang, Y., et al. (2023). Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications. Frontiers in Oncology, 13, 1149638. [Link]

  • Chung, C. H., et al. (2012). First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromere-associated protein E (CENP-E), in patients with refractory cancer. Investigational New Drugs, 30(6), 2279-2287. [Link]

  • Neervannan, S. (2006). Preclinical formulations for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology, 2(5), 715-731. [Link]

  • Parrish, K. E., et al. (2014). Cenp-E Inhibitor GSK923295: Novel Synthetic Route and Use as a Tool to Generate Aneuploidy. PubMed. [Link]

  • Patsnap Synapse. (2024). What are CENP-E inhibitors and how do they work? Patsnap. [Link]

  • Kabeche, L., et al. (2023). CENP-E initiates chromosome congression by opposing Aurora kinases to promote end-on microtubule attachments close to poles. bioRxiv. [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Admescope. [Link]

  • Wood, K. W., et al. (2010). Antitumor activity of an allosteric inhibitor of centromere-associated protein-E. Proceedings of the National Academy of Sciences, 107(13), 5839-5844. [Link]

  • Valentin, J. P., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 81, 239-246. [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]

  • Sediq, A., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Journal of Drug Delivery Science and Technology, 105, 105678. [Link]

  • Singh, R., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(10), 5030-5035. [Link]

  • Valentin, J. P., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. ResearchGate. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. [Link]

  • Singh, R., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808134. [Link]

  • Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. Instech Laboratories. [Link]

Sources

Technical Support Center: Resolving Inconsistent H3K27me3 Western Blots with GSK926

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

GSK926 is a potent, selective, SAM-competitive inhibitor of EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1]

The Expectation: Treatment with this compound should result in a global reduction of H3K27me3 (Trimethylation of Histone H3 at Lysine 27).[2][3]

The Problem: Researchers frequently report "inconsistent" results—specifically, high drug concentrations failing to reduce the H3K27me3 signal, or high variability between replicates.

The Root Causes:

  • Kinetics: H3K27me3 is a highly stable mark. EZH2 inhibition prevents new methylation but does not actively remove existing marks. Signal reduction relies on passive dilution via cell division.

  • Extraction: Histones are highly basic and bind tightly to DNA. Standard RIPA lysis often fails to solubilize chromatin-bound histones, leaving the target in the insoluble pellet.

  • Normalization: Cytosolic proteins (GAPDH/Actin) are poor loading controls for nuclear histone levels.

The Biological Mechanism: Why 24 Hours is Not Enough

Users often treat cells for 24 hours and see no change. This is a biological feature, not a technical failure.

Diagram 1: The Passive Dilution Model of H3K27me3 Loss

H3K27me3_Kinetics This compound This compound Treatment EZH2 EZH2 Enzyme This compound->EZH2 Inhibits NewHistones New Histones (S-Phase) EZH2->NewHistones Cannot Methylate Result_Long 72-96h: Diluted Mark (Signal Reduced) NewHistones->Result_Long Accumulates over Cell Divisions OldHistones Parental Histones (H3K27me3 High) Result_Short 24h: Mixed Population (Signal Unchanged) OldHistones->Result_Short Dominates Signal Result_Short->Result_Long Requires Cell Division

Caption: EZH2 inhibitors block de novo methylation. Reduction of H3K27me3 signal requires cell proliferation to dilute the parental methylated histones with new, unmethylated histones.

Troubleshooting Guide: Diagnostic Decision Tree

Use this guide to identify the specific failure point in your workflow.

Troubleshooting_Tree Start Issue: Inconsistent H3K27me3 Signal Check_Lysis 1. Which Lysis Buffer? Start->Check_Lysis RIPA RIPA / NP-40 Check_Lysis->RIPA Acid Acid Extraction / High Salt Check_Lysis->Acid Check_Time 2. Treatment Duration? Short < 48 Hours Check_Time->Short Long > 72 Hours Check_Time->Long Check_Norm 3. Normalization? Actin Actin / GAPDH / Tubulin Check_Norm->Actin TotalH3 Total Histone H3 Check_Norm->TotalH3 Protocol Valid. Check Antibody Specificity. Action_RIPA STOP. Histones are in the pellet. Switch to Acid Extraction. RIPA->Action_RIPA Acid->Check_Time Action_Short STOP. Mark not diluted yet. Extend treatment to 3-5 days. Short->Action_Short Long->Check_Norm Action_Actin STOP. Cytosol != Nucleus. Re-probe for Total H3. Actin->Action_Actin

Caption: Step-by-step diagnostic flow to isolate the cause of inconsistent Western Blot data.

Critical Protocol: Histone Acid Extraction

Why this is mandatory: Histones are basic proteins. In standard neutral pH lysis buffers (like RIPA), they bind tightly to DNA and precipitate in the insoluble fraction. Acid extraction protonates the histones, solubilizing them while precipitating DNA and other proteins.

Reagents:

  • Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM PMSF, 0.02% (w/v) NaN3.

  • 0.2 N HCl: (0.2 N Hydrochloric Acid).

  • Neutralization Buffer: 1M Tris-HCl pH 8.0.

Step-by-Step Methodology:

  • Harvest: Pellet cells (e.g.,

    
     cells) at 500 x g for 5 min at 4°C. Wash once with ice-cold PBS.
    
  • Lysis: Resuspend the pellet in 1 mL TEB . Incubate on ice for 10 minutes with gentle stirring.

    • Note: This lyses the plasma membrane but keeps nuclei intact.

  • Nuclei Collection: Centrifuge at 6,500 x g for 10 min at 4°C. Discard the supernatant (cytosolic fraction).

  • Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl (volume ratio: 400 µL per

    
     cells).
    
  • Incubation: Incubate on a rotator at 4°C for overnight (optimal) or at least 2 hours.

  • Clarification: Centrifuge at 6,500 x g for 10 min at 4°C. Save the supernatant (this contains the histones).

  • Neutralization: Add 1/10th volume of 2M NaOH or neutralize carefully with Tris-HCl to pH 7.0 before loading.

    • Alternative: Precipitate with TCA if concentration is needed, then resuspend in water.

  • Loading: Mix with SDS loading buffer. Heat at 95°C for 5 min.

Data Comparison: Lysis Buffer Efficiency

The choice of lysis buffer dramatically alters the yield of H3K27me3 detected.

FeatureRIPA / Whole Cell LysateHigh Salt / SonicationAcid Extraction (Recommended)
Histone Yield Low (<20%)Medium (50-70%)High (>90%)
Reproducibility Poor (High variability)ModerateExcellent
Background High (DNA interference)MediumLow (DNA removed)
H3K27me3 Signal Often undetectable or faintVisibleRobust / Quantitative
Suitability Cytosolic proteinsTranscription FactorsHistones / PTMs

Frequently Asked Questions (FAQ)

Q1: I treated cells with 5 µM this compound for 24 hours, but H3K27me3 levels didn't drop. Is the drug bad? A: The drug is likely fine. As shown in Diagram 1, EZH2 inhibition stops new marks. The "old" H3K27me3 marks are very stable (half-life > 24h). You must treat for 3–5 days (72–120 hours) to allow cell division to dilute the histone pool. If your cells are slow-growing, you may need to treat for 7 days [1, 2].

Q2: Can I use GAPDH or Actin as a loading control? A: No. GAPDH and Actin are cytosolic. If you use the Acid Extraction protocol (which isolates nuclei), you effectively remove the cytosol. Furthermore, drug treatments can alter cell size/cytoplasm volume without changing nuclear volume. Always normalize to Total Histone H3 [3].

Q3: My bands are smeared or "smiling." What causes this? A: This is usually caused by residual DNA in the sample. If you used Whole Cell Lysate, the genomic DNA increases viscosity.

  • Solution: Use the Acid Extraction protocol (Step 4), which removes DNA. Alternatively, sonicate your samples vigorously (e.g., 3 cycles, 10s on/off) and add Benzonase nuclease.

Q4: Is this compound the same as GSK126? A: They are distinct but related molecules. Both are SAM-competitive, selective EZH2 inhibitors.[1][4] GSK126 is more widely cited in clinical contexts, but this compound is a validated chemical probe for research [4]. The troubleshooting steps for H3K27me3 detection are identical for both.

Q5: I see a decrease in H3K27me3, but Total H3 also decreases. What does this mean? A: This indicates unequal loading or sample loss. You cannot interpret the H3K27me3 drop if Total H3 also drops. You must load equal amounts of protein (quantify via Bradford/BCA on the acid extract) and ensure the Total H3 bands are of equal intensity before assessing the methyl-mark.

References

  • McCabe, M. T., et al. (2012).[5] EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations.[3] Nature, 492(7427), 108-112.[5] Link

  • SelleckChem. GSK126 Protocol and Biological Activity. Selleck Chemicals Technical Data. Link

  • Abcam. Histone Extraction Protocol for Western Blot. Abcam Technical Support. Link

  • Verma, S. K., et al. (2012). Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2.[1][2] ACS Medicinal Chemistry Letters, 3(12), 1091–1096. Link

Sources

Technical Support Center: GSK926 Optimization & Toxicity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product: GSK926 (EZH2 Methyltransferase Inhibitor) Application: In Vitro Toxicity & Efficacy Profiling Status: Research Use Only (RUO)

Core Mechanism & Compound Profile[1]

What is this compound? this compound is a potent, selective, small-molecule inhibitor of EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] It functions by competing with the cofactor S-adenosyl-L-methionine (SAM), thereby preventing the trimethylation of Histone H3 at Lysine 27 (H3K27me3).[1]

Why does this matter for toxicity? Unlike cytotoxic chemotherapies that directly damage DNA, this compound is an epigenetic modulator.

  • Delayed Onset: Efficacy (and on-target toxicity) is not immediate . It requires multiple rounds of cell division to "dilute" existing H3K27me3 marks.

  • Selectivity: Non-tumorigenic cells (e.g., fibroblasts, PBMCs) generally tolerate EZH2 inhibition better than EZH2-dependent cancer cells (e.g., DLBCL, specific breast cancers), but high doses can induce premature senescence rather than acute apoptosis.

Mechanism of Action (Interactive Diagram)

G This compound This compound (Inhibitor) EZH2 EZH2 (PRC2 Complex) This compound->EZH2 Competes/Blocks Methylation H3K27me3 (Trimethylation) This compound->Methylation Reduces H3K27 Histone H3 (Lysine 27) EZH2->H3K27 Catalyzes SAM SAM (Cofactor) SAM->EZH2 Binds H3K27->Methylation Result Silencing Gene Silencing (Tumor Suppressors) Methylation->Silencing Promotes Reactivation Gene Re-activation (Differentiation/Apoptosis) Methylation->Reactivation Loss leads to

Figure 1: this compound competes with SAM for the EZH2 binding pocket, preventing H3K27 trimethylation and reversing epigenetic silencing.[2][3]

Toxicity Thresholds: Non-Tumorigenic vs. Tumor Lines

Users often mistake solubility limits or off-target effects for specific toxicity. The table below delineates the "Safe Window" for non-tumorigenic cells (e.g., HUVEC, BJ Fibroblasts, HEK293) versus the "Functional Window" for sensitive tumor lines.

ParameterSensitive Tumor Cells (e.g., LNCaP, Pfeiffer)Non-Tumorigenic Cells (e.g., Fibroblasts, PBMCs)Technical Note
Biochemical IC50 ~20 nM~20 nMInhibition of the enzyme is constant; cellular effect varies.
Functional EC50 0.3 – 4.5 µMN/A (Phenotypically silent)Concentration required to reduce H3K27me3 levels.
Cytotoxicity (CC50) 0.5 – 5 µM (On-target death)> 20 µM (Off-target limit)CRITICAL: If you see >50% death in normal cells at <10 µM, check DMSO or precipitation.
Assay Duration 6–10 Days (Required)24–48 Hours (Acute Toxicity)EZH2 inhibition requires long-term culture to show efficacy. Acute death implies off-target toxicity.

Key Insight: In non-tumorigenic cells, this compound concentrations up to 10 µM are generally well-tolerated for short durations (24-72h). Long-term exposure (days) at >5 µM may induce a "senescence-associated secretory phenotype" (SASP) or cell cycle arrest, but rarely acute necrosis.

Troubleshooting Guide: Diagnostics & Solutions
Scenario A: "My control cells (fibroblasts) are dying at 5 µM after 24 hours."
  • Diagnosis: This is not EZH2-mediated. EZH2 inhibition does not kill normal cells this quickly.

  • Root Cause:

    • Solubility Crash: this compound is hydrophobic. At 5 µM in aqueous media, micro-precipitates may form if the pre-dilution step was skipped, physically damaging the cells.

    • DMSO Toxicity: Ensure final DMSO concentration is <0.5% (ideally 0.1%).

  • Solution:

    • Perform a "step-down" dilution: 10 mM Stock (DMSO)

      
       100 µM Intermediate (Media) 
      
      
      
      5 µM Final (Media). Do not spike 100% DMSO stock directly into the well.
Scenario B: "I see no reduction in cell viability in my cancer line after 48 hours."
  • Diagnosis: False Negative.

  • Root Cause: Epigenetic remodeling is slow. The existing methylated histones must be diluted by cell division.

  • Solution: Extend the assay to 6–8 days , splitting cells and re-dosing with fresh compound every 3 days.

Troubleshooting Workflow

Troubleshooting Start Issue: Unexpected Cell Death in Non-Tumorigenic Lines TimeCheck Is the timepoint < 48 Hours? Start->TimeCheck ConcCheck Is Concentration > 10 µM? TimeCheck->ConcCheck Yes (Acute) TimeCheck->ConcCheck No (Long-term) PrecipCheck Visible Precipitate under Microscope? ConcCheck->PrecipCheck Yes OffTarget Action: Verify Cell Line Identity (Some normal cells are sensitive to senescence) ConcCheck->OffTarget No (<10µM) SolubilityIssue Action: Use Serial Dilution Avoid direct spike-in PrecipCheck->SolubilityIssue Yes DMSOTox Action: Check DMSO % Must be < 0.5% PrecipCheck->DMSOTox No

Figure 2: Diagnostic flow for distinguishing off-target toxicity from experimental artifacts.

Recommended Experimental Protocols
Protocol 1: Determining the "Therapeutic Window"

Objective: Establish the maximum non-toxic dose (MNTD) in non-tumorigenic cells.

  • Cell Prep: Seed non-tumorigenic cells (e.g., HUVEC or BJ) at 3,000 cells/well in 96-well plates. Allow adhesion (24h).

  • Compound Prep:

    • Dissolve this compound in DMSO to 10 mM (Stock).

    • Prepare 1000x stocks in DMSO (e.g., 0.1, 1, 5, 10, 20 mM).

    • Dilute 1:1000 into media to achieve final concentrations (0.1, 1, 5, 10, 20 µM). Final DMSO = 0.1%.

  • Treatment: Incubate for 72 hours (Acute toxicity check) and 6 Days (Chronic toxicity check - re-dose at Day 3).

  • Readout: Use CellTiter-Glo (ATP) or RealTime-Glo . Avoid MTT (metabolic interference is common with high-dose inhibitors).

  • Validation:

    • Safe Limit: The concentration where viability remains >80% relative to DMSO control.

    • Flag: Any drop <50% viability at <10 µM in normal cells suggests procedural error or hypersensitivity.

Protocol 2: Functional Validation (H3K27me3 Blot)

Before assuming toxicity, prove the drug worked.

  • Treat cells with 1 µM this compound for 72 hours.

  • Lyse cells using Histone Extraction Buffer (high salt).

  • Western Blot:

    • Primary: Anti-H3K27me3 (1:1000).

    • Loading Control: Total Histone H3 (not Actin/GAPDH).

  • Success Criteria: >80% reduction in H3K27me3 signal compared to DMSO.

Frequently Asked Questions (FAQs)

Q: Can I use this compound for in vivo animal studies? A: this compound is primarily an in vitro tool compound. For in vivo studies, GSK126 is the preferred analog due to optimized pharmacokinetics (PK) and solubility profiles. This compound may have poor bioavailability or clearance issues in mice.

Q: My this compound powder is hard to dissolve. Can I heat it? A: Yes. You can gently warm the DMSO solution to 37°C or sonicate for 5 minutes. However, do not heat aqueous dilutions, as this may cause rapid precipitation upon cooling.

Q: Why do my "normal" cells look large and flat after 6 days of treatment? A: This is the "fried egg" morphology typical of cellular senescence . EZH2 inhibition can trigger cell cycle arrest (G1 phase) in normal fibroblasts. This is a cytostatic effect, not cytotoxicity. If the ATP levels (CellTiter-Glo) are stable but proliferation stops, this is the expected mechanism.

References
  • Verma, S. K., et al. (2012).[2][4] "Identification of potent, selective, cell-active inhibitors of the histone lysine methyltransferase EZH2." ACS Medicinal Chemistry Letters, 3(12), 1091-1096.[2]

    • Core reference for this compound synthesis, potency (Ki=7 nM), and cell activity.[2]

  • McCabe, M. T., et al. (2012). "EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations." Nature, 492, 108–112.

    • Establishes the biological context for EZH2 inhibitors (GSK126/GSK926) and the requirement for long-term assays.
  • Knutson, S. K., et al. (2012). "A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells."[5] Nature Chemical Biology, 8, 890–896.

    • Provides comparative toxicity data for EZH2 inhibitors in tumor vs. non-tumor lines.

Sources

Technical Support Center: GSK926 Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing GSK926 Degradation from Light Exposure

Document ID: GSK-TDS-926-L Last Updated: October 26, 2023[1]

Core Directive: The Stability Imperative

Executive Summary: this compound is a potent small-molecule inhibitor (primarily characterized for EZH2 inhibition, though often investigated in cross-target epigenetic panels).[1][2] Like many indazole-based heterocycles, this compound exhibits susceptibility to photochemical degradation .[1] Exposure to UV and visible light (specifically in the blue spectrum) can induce photo-oxidation or isomerization, leading to a loss of potency (increased IC50) and the generation of potentially cytotoxic breakdown products.[1]

This guide provides a self-validating, "Dark Chain of Custody" protocol to ensure experimental reproducibility.

Technical Deep Dive: Why Light Degrades this compound

The Mechanism of Failure

This compound contains a nitrogen-rich indazole core fused with pyridone moieties.[1] While chemically stable under inert conditions, these conjugated systems can act as chromophores.[1]

  • Photon Absorption: Upon exposure to ambient lab light (fluorescent/LED), the conjugated

    
    -system absorbs photons, elevating electrons to an excited singlet state (
    
    
    
    ).[1]
  • Intersystem Crossing: The molecule may undergo intersystem crossing to a triplet state (

    
    ), which is highly reactive.[1]
    
  • Radical Formation: In the presence of dissolved oxygen (common in DMSO stocks), the excited molecule can generate reactive oxygen species (ROS) or undergo direct radical cleavage.[1]

  • Result: This leads to N-oxidation or ring-opening reactions, rendering the molecule inactive against its target (e.g., EZH2/ENPP1).[1]

Data: Stability Profile
ConditionSolventLight ExposureStability EstimateRecommendation
Solid Powder NoneAmbient Lab LightModerate (<24 hrs)Store in Dark
Solid Powder NoneDark (-20°C)High (>2 years)Standard Storage
Stock Solution DMSO (10 mM)Ambient Lab LightLow (<4 hrs) CRITICAL RISK
Stock Solution DMSO (10 mM)Dark (-20°C)High (6 months)Standard Storage
Assay Media Aqueous BufferAmbient Lab LightVery Low (<1 hr) Protect Immediately

Standard Operating Procedures (SOPs)

Protocol A: The "Dark Chain of Custody" (Preparation)

Objective: Reconstitute and aliquot this compound without breaking the light-protection barrier.

Materials:

  • This compound Solid (Vial).[1]

  • Anhydrous DMSO (High Purity).[1]

  • Amber Microcentrifuge Tubes (1.5 mL).

  • Aluminum Foil or Black Box.

Step-by-Step Workflow:

  • Environment Prep: Dim the lights in the weighing room. If possible, use a red-light lamp (photographic safe light) or work inside a biosafety cabinet with the sash light OFF .[1]

  • Solvent Addition: Add DMSO directly to the vendor vial to create a master stock (typically 10 mM).[1] Do not expose the clear vendor vial to direct overhead light.[1]

  • Mixing: Vortex briefly (5-10 seconds). Ensure complete dissolution.

  • Rapid Aliquoting: Immediately transfer the master stock into Amber Tubes .

    • Pro-Tip: If amber tubes are unavailable, wrap standard clear tubes in aluminum foil before filling them.

  • Storage: Place aliquots immediately into a light-proof box and store at -20°C or -80°C.

Protocol B: Self-Validating QC Check

Objective: Verify if your this compound batch has suffered photodegradation.

  • The "Light Stress" Test:

    • Take one aliquot of this compound.[1][2] Split it into two vials.

    • Vial A (Control): Keep wrapped in foil.

    • Vial B (Stressed): Expose to ambient bench light for 4 hours.

  • LC-MS Analysis:

    • Run both samples on LC-MS (C18 column, Acetonitrile/Water gradient).[1]

    • Pass Criteria: Vial A and Vial B show identical peak retention times and mass spectra (M+H).

    • Fail Criteria: Vial B shows new peaks (usually at M+16 or M+32, indicating oxidation) or a reduction in the parent peak area >5%.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for handling this compound to prevent degradation.

GSK926_Handling Start Receive this compound (Solid Powder) CheckVial Is Vial Amber? Start->CheckVial WrapFoil Wrap in Aluminum Foil IMMEDIATELY CheckVial->WrapFoil No (Clear Vial) Dissolve Dissolve in DMSO (Dim Light Environment) CheckVial->Dissolve Yes WrapFoil->Dissolve Aliquot Aliquot into Amber Tubes Dissolve->Aliquot Storage Store at -20°C (Light Proof Box) Aliquot->Storage AssayPrep Thaw for Experiment Storage->AssayPrep Experimental Use Dilution Dilute in Media (Keep in Dark) AssayPrep->Dilution Incubation Incubate Cells (Wrap Plate in Foil) Dilution->Incubation

Caption: Figure 1. The "Dark Chain of Custody" workflow ensures minimal light exposure from receipt to assay.

Frequently Asked Questions (FAQs)

Q1: I accidentally left my this compound DMSO stock on the bench under fluorescent light for 2 hours. Is it ruined?

  • Answer: It is High Risk .[1] While 2 hours might not degrade 100% of the compound, it is sufficient to generate impurities that can skew sensitive IC50 curves.[1]

  • Action: Perform the Protocol B (QC Check) described above. If you lack LC-MS access, discard the aliquot to ensure data integrity.[1] It is cheaper to replace a reagent than to retract a paper.[1]

Q2: Can I use amber tubes for the final assay plate?

  • Answer: No, because you likely need to read the plate (absorbance/fluorescence).[1]

  • Workaround: Use standard clear or white plates, but cover the plate with aluminum foil during the incubation period inside the incubator.[1] Only remove the foil immediately before placing the plate in the plate reader.

Q3: I thought this compound was an EZH2 inhibitor, but I'm using it for ENPP1. Does the handling change?

  • Answer: The chemical handling remains identical.[1] The photosensitivity is a property of the chemical structure (the indazole/pyridone scaffold), not the biological target.[1]

  • Note: Ensure you have verified your compound's identity.[1] this compound is classically defined as an EZH2 inhibitor in literature [1].[1] If you are using it for ENPP1 based on novel repurposing data, the stability protocols in this guide are still valid.

Q4: Does the freeze-thaw cycle affect light sensitivity?

  • Answer: Indirectly. Repeated freeze-thaw cycles can precipitate the compound.[1] If you try to redissolve it by holding it up to a light source to check for clarity, you expose it to high-intensity photons.[1] Always check solubility against a dark background, not by back-lighting.[1]

References

  • McCabe, M. T., et al. (2012).[1] "EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations."[1][2] Nature, 492(7427), 108-112.[1] Link[1]

  • Verma, S. K., et al. (2012).[1][3] "Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2." ACS Medicinal Chemistry Letters, 3(12), 1091–1096.[1][3] Link[1]

  • MedChemExpress.[1] "this compound Product Safety & Handling Guidelines." MCE Technical Data Sheet. Link

  • National Institutes of Health (NIH).[1] "Light-Sensitive Injectable Prescription Drugs: Stability and Handling." PubMed Central.[1] Link

Sources

Validation & Comparative

Technical Comparison: GSK126 vs. GSK926 for EZH2 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: While both GSK926 and GSK126 are potent, SAM-competitive inhibitors of EZH2, GSK126 (GSK2816126A) is the superior reagent for translational and in vivo research.

This compound represents a critical "early lead" (Compound 3) in the optimization series that led to the discovery of GSK126. While this compound exhibits nanomolar biochemical potency (


 nM), GSK126 was chemically optimized to improve potency (

nM), solubility, and pharmacokinetic (PK) bioavailability. Consequently, GSK126 is the industry standard for defining EZH2-dependent phenotypes in animal models, whereas this compound remains a valid but less potent in vitro tool.

Mechanism of Action: SAM-Competition

Both molecules function via the same mechanism. They bind to the S-adenosyl-methionine (SAM) pocket of the EZH2 SET domain. By occupying this cofactor binding site, they sterically occlude the transfer of the methyl group to the Histone H3 Lysine 27 (H3K27) substrate.

Pathway Visualization

The following diagram illustrates the interference of the PRC2 complex by these inhibitors.

EZH2_Pathway cluster_PRC2 PRC2 Complex EZH2 EZH2 (Catalytic Subunit) EED EED EZH2->EED SUZ12 SUZ12 EZH2->SUZ12 H3K27me3 H3K27me3 (Repressive Mark) EZH2->H3K27me3 Methylation (Blocked by Inhibitor) SAM SAM (Cofactor) SAM->EZH2 Normal Binding Inhibitor GSK126 / this compound Inhibitor->EZH2 Competitive Binding (Blocks SAM) H3 Histone H3 (Unmethylated) H3->EZH2 GeneSilencing Gene Silencing (Tumor Suppression) H3K27me3->GeneSilencing

Figure 1: Mechanism of Action.[1] GSK126 and this compound compete with SAM for the EZH2 SET domain, preventing H3K27 trimethylation.

Head-to-Head Technical Specifications

The following data compares the biochemical and cellular parameters of both compounds. Data is derived from the foundational structure-activity relationship (SAR) studies by McCabe et al.

FeatureGSK126 (Optimized Lead)This compound (Early Lead)
CAS Number 1346574-57-91346704-13-9
Biochemical Potency (

)
0.5 – 3.0 nM ~ 7.9 nM
Biochemical IC50 9.9 nM ~ 20 – 30 nM
Selectivity >1,000-fold vs. 20 other methyltransferasesHigh, but less characterized than 126
Cellular Activity (H3K27me3) Potent reduction at < 1 µMPotent reduction at < 1 µM
In Vivo Bioavailability High (Suitable for IP/Oral)Low / Poor
Primary Application In vivo xenografts, Clinical TrialsIn vitro biochemical assays
Critical Analysis: Why Choose GSK126?
  • Potency: GSK126 is approximately 2-5x more potent biochemically than this compound.

  • Pharmacokinetics (PK): The defining difference is in vivo utility.[2] this compound suffers from poor pharmacokinetic properties (clearance and solubility), making it unsuitable for animal dosing. GSK126 was specifically engineered to overcome these liabilities, achieving high plasma concentrations in mice.

  • Validation: GSK126 is the most widely cited control in literature, allowing for easier benchmarking against historical data.

Validated Experimental Protocol: Cellular H3K27me3 Reduction

To experimentally verify the potency of these inhibitors, you cannot rely on whole-cell lysis due to the insolubility of chromatin. You must perform an Acid Extraction of Histones .

Protocol Workflow

Objective: Quantify the reduction of the H3K27me3 epigenetic mark in DLBCL cell lines (e.g., Pfeiffer or Karpas-422).

Protocol_Workflow cluster_treatment 1. Cell Treatment cluster_extraction 2. Histone Extraction (Critical) cluster_analysis 3. Analysis Step1 Seed Cells (e.g. Pfeiffer, 1x10^6/mL) Step2 Treat with GSK126/926 (Dose Response: 0.1 - 10 µM) Step1->Step2 Step3 Incubate 72-96 Hours (Methylation turnover is slow) Step2->Step3 Step4 Harvest & Wash PBS Step3->Step4 Step5 Lysis Buffer (Triton X-100) Isolate Nuclei Step4->Step5 Step6 Acid Extraction (0.2N HCl, 4°C Overnight) Step5->Step6 Step7 Neutralize Supernatant (NaOH) Step6->Step7 Step8 SDS-PAGE & Western Blot Step7->Step8 Step9 Primary Ab: Anti-H3K27me3 Loading Control: Total H3 Step8->Step9

Figure 2: Histone Acid Extraction Workflow. Acid extraction (Step 6) is mandatory to solubilize histones for accurate Western Blot analysis.

Detailed Steps
  • Dosing: Treat cells for at least 72 hours . Epigenetic marks have a slow turnover; treating for 24 hours often yields false negatives.

  • Lysis: Resuspend cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100) to lyse plasma membranes while keeping nuclei intact. Centrifuge and discard supernatant.

  • Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl at a density of

    
     cells/mL. Rotate at 4°C overnight.
    
    • Why? Histones are highly basic. Acid neutralizes their charge, dissociating them from the DNA backbone.

  • Clarification: Centrifuge at maximum speed (16,000 x g) to pellet debris. Save the supernatant (contains histones).

  • Western Blot: Load equal amounts of protein.

    • Target: H3K27me3 (Cell Signaling Tech #9733 or similar).

    • Control: Total Histone H3 (Cell Signaling Tech #4499).

    • Expectation: GSK126 should show near-total erasure of the H3K27me3 band at 1 µM.

References

  • McCabe, M. T., et al. (2012). "EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations." Nature, 492, 108–112. (The seminal paper describing the discovery of GSK126 and the SAR series including this compound).

  • Verma, S. K., et al. (2012). "Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2."[3] ACS Medicinal Chemistry Letters, 3(12), 1091–1096. (Details the chemical optimization of the indole series from this compound to GSK126).

  • Yap, D. B., et al. (2011). "Somatic mutations at EZH2 Y641 act dominantly through a mechanism of focal hypermethylation." Blood, 117(8), 2451–2459.

Sources

A Comparative Guide to the Mechanisms of Action of GSK926 and DZNep in Epigenetic Regulation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and cell biology, the precise modulation of epigenetic pathways is a frontier of therapeutic innovation. Histone methylation, a key epigenetic modification, is orchestrated by a class of enzymes known as histone methyltransferases (HMTs), with EZH2 being a prominent member of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of EZH2 activity is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. This guide provides an in-depth comparison of two widely utilized EZH2-targeting small molecules: GSK926, a direct and selective inhibitor, and 3-Deazaneplanocin A (DZNep), an indirect and broader-acting agent. Understanding their distinct mechanisms of action is paramount for the rational design of experiments and the interpretation of research outcomes.

Introduction: Two Distinct Approaches to Targeting EZH2

This compound and DZNep both impact the methylation of histone H3 at lysine 27 (H3K27), a modification catalyzed by EZH2 that leads to transcriptional repression. However, they achieve this through fundamentally different biochemical mechanisms. This compound is a highly selective, S-adenosyl-methionine (SAM)-competitive inhibitor that directly targets the catalytic site of EZH2. In contrast, DZNep functions as an inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, an enzyme crucial for the recycling of SAH, the by-product of all SAM-dependent methylation reactions. DZNep's action leads to the intracellular accumulation of SAH, which in turn acts as a feedback inhibitor of a broad range of methyltransferases, including EZH2. This guide will dissect these mechanisms, providing experimental data and protocols to empower researchers to make informed decisions when selecting an EZH2-targeting compound for their studies.

Unraveling the Mechanisms of Action: A Head-to-Head Comparison

The divergent mechanisms of this compound and DZNep give rise to significant differences in their specificity, potency, and cellular effects.

This compound: A Precision Tool for Direct EZH2 Inhibition

This compound is a pyridone-containing small molecule that acts as a potent and selective inhibitor of EZH2.[1] Its mechanism is one of direct competition with the methyl donor, SAM, for binding to the catalytic pocket of EZH2.[1] This direct inhibition effectively blocks the transfer of a methyl group to H3K27, leading to a global reduction in H3K27me3 levels.[1]

GSK926_Mechanism cluster_EZH2 EZH2 Catalytic Site cluster_Substrates cluster_Products EZH2 EZH2 H3K27me3 H3K27me3 EZH2->H3K27me3 Methylation Blocked SAM_site SAM Binding Pocket SAH SAH Histone_site Histone H3 Tail This compound This compound This compound->SAM_site Competitively Binds SAM SAM (Methyl Donor) SAM->SAM_site Binds Histone Histone H3 Histone->Histone_site Binds

Caption: Mechanism of this compound as a direct, SAM-competitive EZH2 inhibitor.

DZNep: An Indirect and Broad-Spectrum Methyltransferase Inhibitor

DZNep's mechanism is more circuitous. It does not directly interact with EZH2. Instead, it potently inhibits S-adenosyl-L-homocysteine (SAH) hydrolase.[2] This enzyme is responsible for the hydrolysis of SAH to adenosine and homocysteine, a critical step in the methionine cycle. Inhibition of SAH hydrolase leads to the intracellular accumulation of SAH.[2] SAH, being structurally similar to SAM, acts as a product inhibitor of most SAM-dependent methyltransferases, including EZH2.[3] Furthermore, prolonged treatment with DZNep has been shown to induce the degradation of the PRC2 complex, leading to a depletion of EZH2 protein levels.[2][4]

DZNep_Mechanism cluster_DZNep_Action cluster_Metabolic_Pathway Methionine Cycle DZNep DZNep SAH_Hydrolase SAH Hydrolase DZNep->SAH_Hydrolase Inhibits Methyltransferases Methyltransferases (including EZH2) Adenosine_Homocysteine Adenosine + Homocysteine SAH_Hydrolase->Adenosine_Homocysteine Hydrolyzes SAH SAH SAH->SAH_Hydrolase SAH->Methyltransferases Feedback Inhibition SAM SAM SAM->Methyltransferases Methyltransferases->SAH Produces

Caption: Mechanism of DZNep as an indirect inhibitor of methyltransferases.

Quantitative Comparison of Inhibitor Performance

The distinct mechanisms of this compound and DZNep are reflected in their biochemical and cellular potencies and selectivities.

ParameterThis compoundDZNepReferences
Primary Target EZH2SAH Hydrolase[1],[2]
Mechanism of Action on EZH2 Direct, SAM-competitive inhibitionIndirect, via SAH accumulation and PRC2 degradation[1],[2],[3]
EZH2 IC50 (biochemical) 20 nMNot directly applicable (indirect inhibitor)[5]
EZH2 Ki 7.9 nMNot applicable[5]
Selectivity Highly selective for EZH2 (>1000-fold over most other HMTs, ~125-fold over EZH1)Broad-spectrum inhibitor of SAM-dependent methyltransferases[1],[3]
Effect on EZH2 Protein Levels No direct effectDepletion upon prolonged treatment[2]
Cellular H3K27me3 IC50 ~100-300 nM (cell line dependent)Varies with cell line and treatment duration[1]

Experimental Validation: Protocols for the Bench

To rigorously assess the activity of these inhibitors, specific and validated experimental protocols are essential.

In Vitro EZH2 Histone Methyltransferase (HMT) Assay (Scintillation Proximity Assay)

This assay quantifies the enzymatic activity of EZH2 by measuring the transfer of a radiolabeled methyl group from [3H]-SAM to a histone H3 peptide substrate.

Principle: The biotinylated histone H3 peptide, when methylated by EZH2 with [3H]-SAM, is captured by streptavidin-coated SPA beads. The proximity of the tritium radiolabel to the scintillant in the beads results in light emission, which is proportional to the enzyme activity.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, combine PRC2 enzyme complex, the test inhibitor (e.g., this compound) at various concentrations, and a biotinylated H3 peptide substrate in an appropriate assay buffer.

  • Initiation: Start the reaction by adding [3H]-SAM.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding an excess of non-radiolabeled SAM or a general HMT inhibitor.

  • Detection: Add streptavidin-coated SPA beads to the wells. The beads will capture the biotinylated, [3H]-methylated peptide.

  • Measurement: After allowing the beads to settle, measure the light emission using a scintillation counter.

  • Data Analysis: Plot the scintillation counts against the inhibitor concentration to determine the IC50 value.

Caption: Workflow for an in vitro EZH2 Scintillation Proximity Assay.

Cellular Assay for H3K27me3 Levels (High-Content Imaging)

This assay quantifies the levels of H3K27me3 within the nucleus of treated cells, providing a direct measure of the inhibitor's cellular efficacy.

Principle: Cells are treated with the inhibitor, fixed, and then stained with a specific primary antibody against H3K27me3 and a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a DNA dye (e.g., DAPI). A high-content imaging system acquires images and quantifies the fluorescence intensity of the H3K27me3 signal within each nucleus.

Step-by-Step Protocol:

  • Cell Plating: Seed cells in a multi-well imaging plate (e.g., 96- or 384-well) and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a dilution series of the inhibitor (this compound or DZNep) for a specified duration (e.g., 48-72 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).

  • Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody specific for H3K27me3. Following washes, incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the nuclei with a DNA dye like DAPI.

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to identify nuclei based on the DAPI signal and quantify the mean fluorescence intensity of the H3K27me3 signal within each nucleus.

  • Data Analysis: Normalize the H3K27me3 intensity to a control (e.g., DMSO-treated cells) and plot against inhibitor concentration to determine the cellular IC50.

HCS_Workflow Plate 1. Plate Cells Treat 2. Treat with Inhibitor Plate->Treat FixPerm 3. Fix & Permeabilize Treat->FixPerm Stain 4. Immunostain for H3K27me3 & DAPI FixPerm->Stain Image 5. Acquire Images Stain->Image Analyze 6. Analyze Nuclear Fluorescence Image->Analyze

Caption: Workflow for high-content imaging of cellular H3K27me3 levels.

Downstream Cellular Consequences: Apoptosis and Cell Cycle Arrest

Both this compound and DZNep can induce apoptosis and cell cycle arrest in cancer cells, but the extent and kinetics can differ due to their distinct mechanisms.

  • This compound: By specifically inhibiting EZH2, this compound leads to the reactivation of tumor suppressor genes silenced by H3K27me3, which can trigger apoptosis and cell cycle arrest. The effects are typically observed after several days of treatment, as the epigenetic landscape of the cells is gradually remodeled.

  • DZNep: DZNep's broader impact on methyltransferases can lead to more complex and sometimes more rapid cellular responses. The induction of apoptosis by DZNep has been well-documented and is often associated with the upregulation of pro-apoptotic genes.[4][6] DZNep has also been shown to induce G1 cell cycle arrest in some cell lines.[4]

Choosing the Right Tool for the Job: A Summary of Key Differences

FeatureThis compoundDZNep
Targeting Strategy Direct and specific inhibition of EZH2Indirect and broad inhibition of methyltransferases
Experimental Use Ideal for dissecting the specific roles of EZH2 catalytic activityUseful for studying the broader consequences of inhibiting the methionine cycle and global methylation
Potential for Off-Target Effects Low, due to high selectivityHigh, as it affects all SAM-dependent methyltransferases
Interpretation of Results Cellular effects are more likely attributable to EZH2 inhibitionCellular effects may be a composite of inhibiting multiple methyltransferases

Conclusion: A Tale of Two Inhibitors

This compound and DZNep represent two distinct and valuable tools for probing the function of EZH2 and the broader landscape of histone methylation. This compound, with its high potency and selectivity, offers a precise scalpel to dissect the specific consequences of inhibiting EZH2's catalytic activity. In contrast, DZNep acts as a broader pharmacological agent, providing insights into the cellular reliance on the methionine cycle and the global regulation of methylation. The choice between these two inhibitors should be guided by the specific research question at hand. For studies demanding a clear and direct link to EZH2's methyltransferase function, this compound is the superior choice. For exploratory studies on the broader impact of methylation inhibition or when seeking a more pronounced and potentially rapid cellular phenotype, DZNep may be a valuable tool, with the caveat that its effects are not solely attributable to EZH2 inhibition. A thorough understanding of their disparate mechanisms of action, as outlined in this guide, is crucial for the rigorous design and interpretation of experiments in the dynamic field of epigenetics.

References

  • The Role of EZH2 Inhibitor, GSK-126, in Seizure Susceptibility. ResearchGate. [Link]

  • The roles of EZH2 in cancer and its inhibitors. PMC. [Link]

  • EZH2: a novel target for cancer treatment. PMC. [Link]

  • Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2. PMC. [Link]

  • Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2. PubMed. [Link]

  • 3-Deazaneplanocin A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells. PMC. [Link]

  • DZNep, inhibitor of S-adenosylhomocysteine hydrolase, down-regulates expression of SETDB1 H3K9me3 HMTase in human lung cancer cells. PubMed. [Link]

  • 3-Deazaneplanocin A (DZNep), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation. PMC. [Link]

  • Co-Treatment with the Epigenetic Drug, 3-Deazaneplanocin A (DZNep) and Cisplatin after DZNep Priming Enhances the Response to Platinum-Based Therapy in Chondrosarcomas. MDPI. [Link]

  • Protein Thermal Stability Changes Induced by the Global Methylation Inhibitor 3-Deazaneplanocin A (DZNep). MDPI. [Link]

  • The Effect of EZH2 Inhibition through DZNep on Epithelial-Mesenchymal Transition Mechanism. PubMed. [Link]

  • Comparison of the antineoplastic action of 3-deazaneplanocin-A and inhibitors that target the catalytic site of EZH2 histone methyltransferase. OAText. [Link]

  • 3-deazaneplanocin A (DZNep), an inhibitor of the histone methyltransferase EZH2, induces apoptosis and reduces cell migration in chondrosarcoma cells. PubMed. [Link]

Sources

In-Depth Technical Guide: GSK926 Selectivity Profile & Benchmarking

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GSK926 Selectivity Profile Against Other Methyltransferases Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The this compound Probe

This compound is a potent, cell-active small molecule inhibitor of the histone lysine methyltransferase EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] Unlike non-specific epigenetic modulators, this compound is engineered for high specificity, functioning as a SAM-competitive inhibitor.

This guide provides a rigorous analysis of this compound’s selectivity profile, benchmarking it against clinical candidates (like GSK126 and Tazemetostat) and detailing the experimental frameworks required to validate these metrics in your own laboratory.

Mechanistic Basis of Selectivity

To understand the selectivity profile of this compound, one must understand its mode of inhibition.[2] this compound does not compete with the histone substrate; rather, it competes with the cofactor S-adenosyl-L-methionine (SAM) .

Structural Logic

The EZH2 SET domain contains a specific pocket for SAM. This compound exploits unique residues within this pocket (specifically Val603 and Cys663 in the SET domain) that are not conserved across other histone methyltransferases (HKMTs), with the notable exception of EZH1.

Diagram: EZH2 Methylation & Inhibition Pathway

The following diagram illustrates the normal methylation cycle and the competitive entry of this compound.

EZH2_Pathway SAM Cofactor: SAM (S-adenosyl-L-methionine) EZH2 Enzyme: EZH2 (PRC2 Complex) SAM->EZH2 Binding (Kd ~ nM) Complex_Active Active Complex [EZH2-SAM-H3] EZH2->Complex_Active Catalysis H3 Substrate: Histone H3 (Lys27) H3->EZH2 Substrate Recognition This compound Inhibitor: This compound This compound->EZH2 Competitive Binding (Ki = 7.9 nM) Complex_Inhibited Inhibited Complex [EZH2-GSK926] This compound->Complex_Inhibited Product Product: H3K27me3 + SAH Complex_Active->Product Methyl Transfer

Caption: Competitive inhibition model where this compound occludes the SAM binding pocket, preventing H3K27 trimethylation.[3]

Selectivity Profile Analysis

Primary Target Potency (EZH2)

This compound exhibits nanomolar potency against both wild-type and mutant forms of EZH2.[3][4]

  • Biochemical IC50: ~20 nM (0.02 µM)

  • Ki (Inhibition Constant): 7.9 nM[5]

  • Cellular Potency (H3K27me3 reduction): Low micromolar range (dependent on cell line and SAM concentration).

The EZH1 Challenge

The most critical aspect of the this compound profile is its selectivity against EZH1 . EZH1 and EZH2 share 96% sequence identity within the catalytic SET domain.[1] Consequently, EZH1 is the primary "off-target" for almost all SAM-competitive EZH2 inhibitors.

  • Selectivity Factor: ~125-fold (EZH2 vs. EZH1).

  • Implication: While highly selective, high doses of this compound will eventually inhibit EZH1, which can lead to distinct biological consequences compared to pure EZH2 inhibition.

Broad Panel Selectivity

Against a broader panel of methyltransferases (both SET-domain and non-SET-domain containing), this compound displays exceptional selectivity (>1,000-fold).[3] It shows no significant inhibition at concentrations up to 100 µM against:

  • G9a (EHMT2)

  • SUV39H1/H2

  • SETD7

  • DOT1L

  • PRMTs (Arginine methyltransferases)

Benchmarking: this compound vs. Alternatives

The following table compares this compound with its clinical successor (GSK126) and a competitor (Tazemetostat).

FeatureThis compound (Chemical Probe)GSK126 (Clinical Candidate)Tazemetostat (EPZ-6438)
Primary Target EZH2 (WT & Mutants)EZH2 (WT & Mutants)EZH2 (WT & Mutants)
Mechanism SAM-CompetitiveSAM-CompetitiveSAM-Competitive
Biochemical IC50 20 nM 9.9 nM 2 - 38 nM
EZH1 Selectivity ~125-fold~150-fold~35-fold
Broad Selectivity >1,000-fold>1,000-fold>4,500-fold
In Vivo Utility Limited (PK liabilities)High (Optimized PK)High (Orally Bioavailable)
Primary Use In vitro mechanistic studiesIn vivo efficacy & ClinicalClinical Oncology

Expert Insight: Use This compound for in vitro cellular assays where a tool compound is needed to validate EZH2 dependence. Use GSK126 or Tazemetostat if you are performing animal studies (xenografts) or require a compound with clinical translational relevance. This compound is often considered a precursor probe; GSK126 is the optimized version with better pharmacokinetics.

Experimental Validation: Radiometric Assay Protocol

To independently verify the selectivity profile of this compound, the Radiometric 3H-SAM Methyltransferase Assay is the gold standard. It directly measures the transfer of a tritiated methyl group from SAM to the Histone H3 substrate.

Workflow Diagram

Assay_Workflow start Start: Reagent Prep Step1 1. Enzyme Mix Prep (EZH2 Complex + Buffer) start->Step1 end End: IC50 Calculation Step2 2. Inhibitor Addition (this compound Serial Dilution) Step1->Step2 Step3 3. Pre-Incubation (15 min @ RT) Step2->Step3 Equilibration Step4 4. Substrate Initiation (3H-SAM + Histone H3) Step3->Step4 Start Reaction Step5 5. Reaction (60 min @ RT) Step4->Step5 Step6 6. Quench & Wash (TCA Precipitation / Filter Plate) Step5->Step6 Stop Reaction Step7 7. Scintillation Counting (Measure CPM) Step6->Step7 Step7->end Data Analysis

Caption: Step-by-step workflow for the 3H-SAM radiometric assay to determine IC50 values.

Detailed Protocol

Materials:

  • Enzyme: Recombinant PRC2 complex (EZH2/EED/SUZ12/RbAp48).[6]

  • Substrate: Recombinant Histone H3 or Nucleosomes (0.05 mg/mL).

  • Cofactor: S-[methyl-3H]-Adenosyl-L-methionine (3H-SAM).

  • Inhibitor: this compound (dissolved in DMSO).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20.

Procedure:

  • Preparation: Dilute this compound in DMSO to create a 10-point dose-response series (e.g., 10 µM down to 0.1 nM).

  • Enzyme Incubation: Add 5 µL of PRC2 complex (final conc. ~5-10 nM) to the wells of a microplate. Add 1 µL of this compound dilution. Incubate for 15 minutes to allow inhibitor binding.[7]

  • Initiation: Add 5 µL of Substrate Mix containing Histone H3 and 3H-SAM. Critical: Ensure SAM concentration is near the Km (approx 1-2 µM) to accurately assess competitive inhibition.

  • Reaction: Incubate at Room Temperature for 60 minutes.

  • Quenching: Stop the reaction by adding 20% Trichloroacetic acid (TCA).

  • Harvesting: Transfer contents to a glass fiber filter plate (GF/B). Wash 3x with 10% TCA and 1x with ethanol to remove unbound 3H-SAM.

  • Detection: Add scintillation fluid and read on a scintillation counter.[8]

  • Analysis: Plot CPM (Counts Per Minute) vs. log[this compound]. Fit to a 4-parameter logistic equation to derive the IC50.

Self-Validating Check:

  • Z-Factor: Run positive (no inhibitor) and negative (no enzyme) controls. A Z-factor > 0.5 confirms assay robustness.

  • Reference Standard: Run GSK126 alongside as a benchmark; it should yield an IC50 ~10 nM.

References

  • Verma, S. K., et al. (2012). "Identification of potent, selective, cell-active inhibitors of the histone lysine methyltransferase EZH2." ACS Medicinal Chemistry Letters, 3(12), 1091-1096.

  • McCabe, M. T., et al. (2012). "EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations."[4] Nature, 492, 108–112.

  • Knutson, S. K., et al. (2012). "A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells."[3] Nature Chemical Biology, 8, 890–896.

  • Copeland, R. A., et al. (2006). "Protein methyltransferases as a target class for drug discovery." Nature Reviews Drug Discovery, 5, 984–996.

Sources

Technical Guide: Validation of GSK926 Activity via H3K27me3 Depletion

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

GSK926 is a potent, selective, S-adenosylmethionine (SAM)-competitive small molecule inhibitor of EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its primary pharmacodynamic (PD) effect is the global reduction of H3K27me3 (Trimethyl-Histone H3 Lys27), a repressive chromatin mark.

The Challenge: Unlike kinase inhibitors that often show downstream effects in minutes, EZH2 inhibitors like this compound require days to manifest a detectable reduction in bulk H3K27me3. This latency is due to the high stability of the methyl mark; reduction occurs primarily through replicational dilution (cell division) rather than active demethylation.

The Solution: This guide outlines a validated, kinetic-based workflow to confirm this compound activity. It prioritizes Acid Extraction of histones for signal purity and mandates Total H3 normalization to prevent false positives caused by variation in nuclear extraction efficiency.

Mechanistic Foundation

To validate this compound, one must understand the competitive inhibition at the molecular level. This compound occupies the SAM-binding pocket of EZH2, preventing the transfer of methyl groups to H3K27.

Diagram 1: Mechanism of Action (this compound vs. EZH2)

G cluster_0 PRC2 Complex EZH2 EZH2 Enzyme (Catalytic Subunit) H3K27me3 H3K27me3 (Gene Repression) EZH2->H3K27me3 Methylation (BLOCKED) SAM SAM (Methyl Donor) SAM->EZH2 Binds Active Site This compound This compound (Inhibitor) This compound->EZH2 Competitive Binding (Blocks SAM) H3_Substrate Histone H3 (Lysine 27) H3_Substrate->EZH2 Substrate Entry

Caption: this compound competes with SAM for the EZH2 active site, halting the trimethylation of H3K27.

Experimental Strategy: The "Methyl-Decay" Factor

Critical Insight: Do not assess H3K27me3 levels at 24 hours. The half-life of the H3K27me3 mark is long. In the presence of this compound, the global reduction of H3K27me3 is driven by cell division—new histones incorporated during DNA replication are not methylated because EZH2 is inhibited.

  • Optimal Timepoint: 72 to 96 hours (3–4 cell cycles).

  • Cell Line Selection: Use dividing cells (e.g., KARPAS-422, Pfeiffer, or HCT116). Non-dividing cells will show minimal H3K27me3 reduction even with potent EZH2 inhibition.

Validated Workflow
Diagram 2: 4-Day Validation Workflow

Workflow Start Seed Cells (e.g., KARPAS-422) Treat This compound Treatment (0.5 - 5 µM) Start->Treat Incubate Incubation: 96 Hours (Refresh media/drug at 48h) Treat->Incubate Harvest Harvest & Lysis (Acid Extraction) Incubate->Harvest Critical Delay Detect Western Blot / ELISA (Anti-H3K27me3) Harvest->Detect Normalize Normalization (Signal / Total H3) Detect->Normalize

Caption: A 96-hour workflow is essential to allow replicational dilution of the histone mark.

Methodological Comparison

Select the detection platform based on your throughput needs. Western Blot is the gold standard for initial validation due to its ability to visualize specific band size (17 kDa), ensuring you are detecting histone H3 and not a non-specific cross-reaction.

FeatureWestern Blot (Gold Standard) In-Cell Western (ICW) H3K27me3 ELISA / HTRF
Throughput Low (10-15 samples)Medium/High (96/384 well)High (384 well)
Specificity High (Band size verification)Medium (Relies on Ab specificity)Medium (Sandwich pair dependent)
Sample Prep Acid Extraction (Recommended)In-situ FixationAcid Extraction or Whole Lysate
Normalization Total H3 (Mandatory) Total H3 / DNA Stain (DRAQ5)Total H3
Best Use Initial Validation / MoA Confirmation IC50 ScreeningHigh-Throughput Screening (HTS)

Detailed Protocol: Acid Extraction Western Blot

This protocol isolates basic proteins (histones), removing cytoplasmic and nuclear debris that can interfere with antibody binding or cause background noise.

A. Reagents[1][2][3][4][5]
  • Lysis Buffer: TEB (PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3).

  • Extraction Acid: 0.2 N HCl.

  • Neutralization: 2 M NaOH.

B. Step-by-Step Methodology
  • Harvest: Pellet cells (approx.

    
     cells) at 500 x g for 5 min. Wash once with ice-cold PBS.
    
  • Lysis: Resuspend pellet in TEB (

    
     cells/mL). Incubate on ice for 10 min with gentle stirring.
    
  • Clarify: Centrifuge at 6,500 x g for 10 min at 4°C. Discard the supernatant (this contains cytosol/non-histone nuclear proteins).

  • Acid Extraction: Resuspend the pellet in 0.2 N HCl (acid volume = 0.5x the TEB volume used). Incubate overnight at 4°C.

  • Recovery: Centrifuge at 6,500 x g for 10 min. Save the supernatant (contains histones).

  • Neutralization: Add 2 M NaOH (1/10th of the supernatant volume) to neutralize. Check pH (aim for pH 7).

  • Western Blot: Load 1–2 µg of histone extract.

    • Primary Ab: Anti-H3K27me3 (Rabbit Monoclonal, e.g., CST #9733 or similar).[1][2]

    • Loading Control: Anti-Histone H3 (Total) (Mouse Monoclonal). DO NOT USE GAPDH/ACTIN (these were removed in step 3).

Antibody Selection & Validation Criteria

The reliability of your data depends entirely on the antibody's specificity for the trimethyl state over di- or mono-methyl states.

  • Clonality: Always prefer Rabbit Monoclonal Antibodies (RabMAb) . They offer superior batch-to-batch consistency compared to polyclonals.

  • Cross-Reactivity Check: Ensure the vendor provides peptide array data (e.g., MODified™ Histone Peptide Array) showing <10% cross-reactivity with H3K27me2 or H3K9me3.

  • Self-Validation:

    • Positive Control: Untreated cells (high signal).

    • Negative Control: Cells treated with 5–10 µM this compound for 4 days (signal should be <20% of control).

Troubleshooting & Controls

ObservationRoot CauseCorrective Action
No reduction in H3K27me3 Treatment time too short (<48h).Extend treatment to 96 hours; ensure cells are dividing.
High Background Whole cell lysis used (RIPA).Switch to Acid Extraction protocol (Section 4).
Uneven Loading GAPDH used for normalization.Normalize against Total H3 . Acid extraction removes GAPDH.
Toxicity This compound conc. >10 µM.This compound is potent (IC50 ~20 nM). Use 0.5–5 µM range.

References

  • McCabe, M. T., et al. (2012). EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations. Nature, 492(7427), 108–112.

    • Note: Describes the foundational mechanism of SAM-competitive EZH2 inhibitors (GSK126/GSK926 class).
  • Structural Genomics Consortium (SGC). (n.d.). This compound Chemical Probe.

    • Note: Provides specific chemical properties and IC50 d
  • Cell Signaling Technology. (n.d.). Histone Extraction Protocol.[3]

    • Note: The industry-standard acid extraction methodology.
  • Verma, S. K., et al. (2012). Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2.[3] ACS Medicinal Chemistry Letters, 3(12), 1091–1096.

    • Note: Primary medicinal chemistry paper characterizing this compound.

Sources

Technical Comparison Guide: GSK926 vs. Tazemetostat (EPZ-6438) in EZH2 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Verdict

In the landscape of epigenetic modulation, specifically targeting the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, the choice between GSK926 and Tazemetostat (EPZ-6438) represents a decision between an early-stage chemical probe and a clinically validated therapeutic.

  • This compound is a potent, selective, cell-active chemical probe developed by GlaxoSmithKline. It serves primarily as an in vitro tool for dissecting the basal mechanics of PRC2 (Polycomb Repressive Complex 2) biology. It is the precursor in a lineage that led to more optimized compounds like GSK126.

  • Tazemetostat (EPZ-6438) is an FDA-approved, orally bioavailable drug.[1] It offers superior potency, optimized pharmacokinetics (PK), and direct translational relevance.

The Verdict:

  • Choose Tazemetostat for translational research, in vivo xenograft studies, and experiments requiring correlation with clinical outcomes. Its high oral bioavailability and defined safety profile make it the "Gold Standard" for EZH2 inhibition.

  • Choose this compound only for specific in vitro mechanistic replication of earlier datasets or as a structural comparator in structure-activity relationship (SAR) studies. For most current in vivo applications, it has been superseded by GSK126 or Tazemetostat.

Part 2: Mechanistic Profile & Physicochemical Comparison

Both compounds function as SAM-competitive inhibitors . They bind to the S-adenosylmethionine (SAM) pocket of the EZH2 catalytic SET domain, preventing the transfer of methyl groups to Histone H3 Lysine 27 (H3K27).

Quantitative Metrics Table
FeatureThis compound Tazemetostat (EPZ-6438)
Primary Classification Chemical Probe (Tool Compound)Clinical Drug (FDA Approved)
Mechanism SAM-CompetitiveSAM-Competitive
Binding Affinity (

)
7.9 nM [1]2.5 ± 0.5 nM [2]
Enzymatic IC

~20–70 nM (Assay dependent)11–16 nM [2]
Selectivity (vs EZH1) >100-fold~35-fold [2]
Selectivity (vs other HMTs) >1000-fold>4,500-fold [2]
Cellular IC

(H3K27me3)
~0.3 – 1.0 µM (Cell line dependent)~0.03 – 0.1 µM (Cell line dependent)
Solubility DMSO soluble; low aqueous solubilityDMSO soluble; moderate aqueous solubility
In Vivo Suitability Low (Poor PK/Bioavailability)High (Orally Bioavailable)
Structural & Binding Logic
  • This compound: Utilizes a pyridone motif to occupy the SAM pocket. While potent, its physicochemical properties (lipophilicity, metabolic stability) limit its systemic exposure in rodent models compared to later generations like GSK126.

  • Tazemetostat: Features a optimized 6-methyl-pyridin-2-one scaffold. Its design balances potency with metabolic stability, allowing it to achieve high steady-state plasma concentrations necessary to drive tumor regression in solid tumors (e.g., Epithelioid Sarcoma).

Part 3: Research Applications & Experimental Causality

In Vitro Cellular Assays

Objective: Measure the reduction of H3K27me3 (repressive mark) to re-express tumor suppressor genes.

  • Why Tazemetostat? If your goal is to model patient response. Tazemetostat shows antiproliferative effects in EZH2-mutant lymphoma lines (e.g., WSU-DLCL2) and SMARCB1-deleted rhabdoid tumor cells.

  • Why this compound? Useful for validating "on-target" effects by using it alongside a structurally similar but inactive control (if available) or comparing chemotypes.

In Vivo Xenograft Models

Critical Warning: Do not use this compound for oral dosing studies.

  • Tazemetostat Protocol: Standard dosing is 125–500 mg/kg BID (twice daily) orally in mice. It induces tumor stasis or regression in EZH2-mutant xenografts.

  • This compound Limitation: Requires intraperitoneal (IP) or intravenous (IV) administration with complex formulations (e.g., Captisol) to achieve relevant exposure, and even then, clearance is rapid. For in vivo GSK-compound work, GSK126 is the correct alternative.

Mechanism of Action Visualization

The following diagram illustrates the interference point of both inhibitors within the PRC2 signaling cascade.

EZH2_Inhibition cluster_PRC2 Polycomb Repressive Complex 2 (PRC2) EZH2 EZH2 (Catalytic Subunit) EED EED EZH2->EED SUZ12 SUZ12 EZH2->SUZ12 H3K27me3 H3K27me3 (Trimethylation) EZH2->H3K27me3 Methylation SAM S-Adenosylmethionine (Cofactor) SAM->EZH2 Bind H3 Histone H3 (Lysine 27) H3->EZH2 Substrate Inhibitors Inhibitors: Tazemetostat (EPZ-6438) This compound Inhibitors->EZH2 Competitive Binding (Blocks SAM Pocket) GeneSilencing Transcriptional Repression (Tumor Suppressor Silencing) H3K27me3->GeneSilencing Chromatin Compaction

Caption: Competitive inhibition of EZH2 by Tazemetostat/GSK926 blocks SAM utilization, preventing H3K27 trimethylation and reversing gene silencing.

Part 4: Validated Experimental Protocols

Protocol A: Cellular H3K27me3 Inhibition Assay (Western Blot)

This protocol validates target engagement. A reduction in H3K27me3 levels should be visible after 48–96 hours. Note: Histone marks turn over slowly; short treatments (<24h) often yield false negatives.

Materials:

  • Cell Line: WSU-DLCL2 (EZH2 Y641 mutant) or Pfeiffer.

  • Compound: Tazemetostat (dissolved in DMSO to 10 mM stock).

  • Lysis Buffer: Nuclear Extraction Kit or High-Salt RIPA (Histones require rigorous extraction).

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/mL in 6-well plates.
    
  • Treatment: Treat with Tazemetostat (Dose range: 0, 10, 50, 100, 500, 1000 nM). Maintain DMSO concentration <0.1%.[2]

    • Critical Step: Re-dose cells every 3-4 days if the assay extends beyond 96 hours to account for compound instability or cell division dilution.

  • Harvest (96 Hours): Pellet cells (300 x g, 5 min). Wash with ice-cold PBS.

  • Acid Extraction (Crucial for Histones):

    • Resuspend pellet in Triton Extraction Buffer (TEB: PBS + 0.5% Triton X-100 + protease inhibitors). Incubate on ice 10 min.

    • Centrifuge 6,500 x g, 10 min, 4°C. Discard supernatant (cytosol).

    • Resuspend nuclei pellet in 0.2 N HCl. Incubate overnight at 4°C.

    • Centrifuge 6,500 x g, 10 min. Keep supernatant (contains histones).

  • Western Blot:

    • Load equal protein (verify with Ponceau S).

    • Primary Ab: Anti-H3K27me3 (Cell Signaling Tech #9733) 1:1000.

    • Loading Control: Anti-Total H3 (Cell Signaling Tech #4499).

  • Analysis: Calculate H3K27me3/Total H3 ratio. Tazemetostat should induce >50% reduction at ~50-100 nM.

Protocol B: Cell Viability/Proliferation (Long-term)

EZH2 inhibitors are "slow-acting" cytostatics. Standard 72h MTT assays often fail to show efficacy because the epigenetic reprogramming requires cell cycles to manifest phenotype.

  • Duration: 7 to 14 days.

  • Format: Split and count cells every 3-4 days, reseeding at original density.

  • Readout: Plot cumulative population doublings or total viable cell number relative to DMSO.

  • Expectation: Separation between DMSO and Treatment arms typically emerges only after Day 6-8.

Part 5: References

  • Verma, S. K., et al. (2012). "Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2."[3][4][5] ACS Medicinal Chemistry Letters.

  • Knutson, S. K., et al. (2013). "A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells." Nature Chemical Biology.[5]

  • McCabe, M. T., et al. (2012). "EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations." Nature. (Reference for GSK126/GSK series context).

  • Italiano, A., et al. (2018). "Tazemetostat, an EZH2 inhibitor, in relapsed or refractory B-cell non-Hodgkin lymphoma and advanced solid tumours: a first-in-human, open-label, phase 1 study." The Lancet Oncology.

Sources

The Precision Advantage: Why Selective EZH2 Inhibition with GSK926 Outperforms Non-Selective Histone-Modifying Agents

Author: BenchChem Technical Support Team. Date: February 2026

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A Technical Guide for Researchers and Drug Development Professionals

In the landscape of epigenetic drug discovery, the principle of selectivity has become paramount. Early therapeutic strategies, while groundbreaking, often employed a broad-spectrum approach, targeting entire families of enzymes. While effective to a degree, this lack of specificity is frequently associated with significant off-target effects and a narrow therapeutic window. This guide provides a detailed comparison between the highly selective histone methyltransferase EZH2 inhibitor, GSK926, and non-selective histone deacetylase (HDAC) inhibitors, a classic example of broad-spectrum epigenetic modulators. We will explore the mechanistic rationale for selectivity, present supporting experimental data, and provide methodologies for comparative assessment, underscoring the strategic advantages of a precisely targeted agent like this compound.

The Rationale for Selectivity: Moving Beyond a Blunt Instrument

Histone modifications are a cornerstone of epigenetic regulation, with enzymes like histone methyltransferases (HMTs) and histone deacetylases (HDACs) acting as critical "writers" and "erasers" of the histone code. Dysregulation of these enzymes is a hallmark of numerous cancers, making them attractive therapeutic targets.[1]

Non-selective inhibitors, such as the pan-HDAC inhibitors (e.g., Vorinostat/SAHA), function by inhibiting multiple HDAC isoforms simultaneously.[2] This leads to global hyperacetylation of histone and non-histone proteins, causing widespread changes in gene expression, cell cycle arrest, and apoptosis.[3][4] While this can induce cancer cell death, the indiscriminate nature of this action means that essential cellular processes in healthy, non-cancerous cells are also disrupted. This often translates to dose-limiting toxicities, including fatigue, gastrointestinal issues, and myelosuppression.[5][6]

The development of selective inhibitors like this compound represents a paradigm shift. This compound is a potent and highly selective inhibitor of EZH2 (Enhancer of Zeste Homologue 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[7][8][9] EZH2 specifically catalyzes the methylation of histone H3 at lysine 27 (H3K27), a mark associated with transcriptional repression.[1] In many cancers, EZH2 is overexpressed or harbors gain-of-function mutations, leading to the silencing of tumor suppressor genes.[8] By targeting only EZH2, this compound aims to reverse this specific oncogenic signal with surgical precision, minimizing collateral damage to healthy cells and offering a more favorable safety profile.

Mechanism of Action: A Contrast in Specificity

The fundamental advantage of this compound lies in its focused mechanism of action compared to the pleiotropic effects of pan-HDAC inhibitors.

This compound: Targeted Reversal of a Key Oncogenic Lesion

This compound is an S-adenosyl-L-methionine (SAM)-competitive inhibitor, meaning it directly competes with the essential methyl donor cofactor for the EZH2 active site.[8][9] This direct inhibition blocks the trimethylation of H3K27 (H3K27me3), leading to the reactivation of silenced tumor suppressor genes. This, in turn, can induce cell cycle arrest (often at the G1 phase) and apoptosis in EZH2-dependent cancer cells.[1] The action is specific, predictable, and directly linked to the underlying pathology of the targeted cancer.

G1_Pathway cluster_nucleus Nucleus cluster_cell Cellular Response SAM SAM (Methyl Donor) EZH2 EZH2 (PRC2) SAM->EZH2 Binds to H3K27 Histone H3K27 EZH2->H3K27 Methylates This compound This compound This compound->EZH2 Inhibits H3K27me3 H3K27me3 (Repressive Mark) H3K27->H3K27me3 TSG Tumor Suppressor Genes (e.g., p21) H3K27me3->TSG Silences Transcription Gene Transcription TSG->Transcription CellGrowth Cell Growth & Proliferation Transcription->CellGrowth Inhibits Apoptosis Apoptosis Transcription->Apoptosis Induces

Caption: Mechanism of this compound Action on the EZH2 Pathway.
Pan-HDAC Inhibitors: A Cascade of Uncontrolled Events

In contrast, pan-HDAC inhibitors like Vorinostat chelate the zinc ion essential for catalysis in the active site of Class I and II HDACs.[2][10] This non-selective inhibition leads to the accumulation of acetyl groups on a vast number of histone and non-histone proteins.[3] While this can reactivate tumor suppressors like p21, it also affects the function of thousands of other proteins, including transcription factors and chaperone proteins.[4][11] The resulting cellular outcomes—cell cycle arrest, apoptosis, and autophagy—are the product of a complex and often unpredictable web of molecular changes, making it difficult to pinpoint specific drivers of efficacy or toxicity.[2][12]

Experimental Data: A Head-to-Head Comparison

The advantages of selectivity are not merely theoretical; they are borne out by robust preclinical data.

Selectivity Profile

Biochemical assays are crucial for determining an inhibitor's specificity. This compound has been shown to be highly selective for EZH2 over other histone methyltransferases, including the closely related EZH1.[13]

Table 1: Comparative Selectivity Profile

Compound Primary Target IC50 (EZH2) Selectivity vs. EZH1 Selectivity vs. Other HMTs
This compound EZH2 ~20 nM[7] >150-fold[13] >1,000-fold[13]

| Vorinostat | Pan-HDAC (Class I/II) | N/A | N/A | N/A (Inhibits multiple HDACs) |

This high degree of selectivity ensures that the biological effects observed upon treatment with this compound can be confidently attributed to the inhibition of EZH2, a critical aspect for both basic research and clinical development. Pan-HDAC inhibitors, by definition, lack this target specificity.

Cellular Efficacy and On-Target Effects

In cellular assays, the potency of this compound correlates with its ability to reduce levels of H3K27me3 and inhibit the proliferation of cancer cell lines dependent on EZH2 activity.[8][14] For instance, lymphoma cell lines with EZH2 activating mutations are particularly sensitive.[1]

Table 2: Cellular Activity in EZH2-Mutant Lymphoma Cells

Compound Cell Line IC50 (Proliferation) Mechanism of Cell Death
GSK126 (analogue of this compound) KARPAS-422 (EZH2 mutant) Potent nM range Cytostatic (G1 arrest)[1]
GSK126 (analogue of this compound) Pfeiffer (EZH2 mutant) Potent nM range Cytotoxic (Apoptosis)[1]

| Vorinostat | Various | µM range | Apoptosis, Cell Cycle Arrest[6] |

The effects of this compound and its analogues are context-specific, inducing either cell cycle arrest or apoptosis depending on the genetic background of the cancer cell.[1] This highlights a nuanced, target-driven response. Pan-HDAC inhibitors induce cell death across a broader range of cell lines, but this widespread activity is coupled with a higher potential for toxicity in normal cells.[4][15]

Off-Target Effects and Toxicity Profile

The primary clinical advantage of selectivity is a reduction in off-target toxicity. Because this compound interacts with a single, well-defined target, its side-effect profile is predicted to be more manageable than that of pan-HDAC inhibitors. Clinical trials with Vorinostat and other pan-HDACis have reported a range of adverse events, including thrombocytopenia, fatigue, and gastrointestinal distress, which are direct consequences of their broad activity.[2][5] While clinical data for this compound itself is limited, the principle of selective inhibition strongly suggests a superior therapeutic window.[16]

Methodologies for Comparative Assessment

To validate the advantages of a selective inhibitor in your own research, the following experimental workflows are recommended.

Protocol: In Vitro EZH2 Enzymatic Assay

This assay quantifies the direct inhibitory effect of a compound on EZH2 enzymatic activity.

Objective: To determine the IC50 value of this compound against recombinant human EZH2/PRC2 complex.

Materials:

  • Recombinant PRC2 complex (containing EZH2, EED, SUZ12)

  • S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

  • Histone H3 peptide or core histones (substrate)

  • This compound and control compounds

  • Scintillation counter and plates

Procedure:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT).

  • Serially dilute this compound in DMSO, then further in reaction buffer.

  • In a 96-well plate, add the PRC2 enzyme, histone substrate, and the diluted this compound or vehicle control (DMSO).

  • Initiate the reaction by adding [3H]-SAM.

  • Incubate at 30°C for 1 hour.

  • Stop the reaction and transfer the mixture to a filter plate to capture the methylated histones.

  • Wash the plate to remove unincorporated [3H]-SAM.

  • Add scintillation fluid and measure radioactivity using a scintillation counter.

  • Calculate percent inhibition relative to the DMSO control and plot the data to determine the IC50 value.

Protocol: Cellular H3K27me3 Quantification by Western Blot

This assay confirms on-target activity within a cellular context.

Objective: To measure the reduction of H3K27me3 levels in cancer cells following treatment with this compound.

Procedure:

  • Culture EZH2-dependent cancer cells (e.g., HCC1806) to 70% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) for 72 hours.

  • Harvest cells and prepare whole-cell lysates using RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE using 10-20 µg of protein per lane, followed by transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate overnight at 4°C with primary antibodies against H3K27me3 and a loading control (e.g., Total Histone H3).

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualize bands using an ECL substrate and an imaging system.

  • Quantify band intensity and normalize H3K27me3 levels to the loading control.

G2_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein Protein Extraction & Quantification cluster_western Western Blot A 1. Seed Cells B 2. Treat with this compound (Dose Response, 72h) A->B C 3. Lyse Cells B->C D 4. Quantify Protein (BCA) C->D E 5. SDS-PAGE D->E F 6. Transfer to PVDF E->F G 7. Antibody Incubation (α-H3K27me3, α-H3) F->G H 8. Imaging & Analysis G->H

Caption: Workflow for Cellular On-Target Activity Assessment.

Conclusion: Precision as the Path Forward

The comparison between the selective EZH2 inhibitor this compound and non-selective pan-HDAC inhibitors clearly illustrates the evolution of epigenetic drug discovery. While broad-spectrum inhibitors validated the therapeutic potential of targeting the epigenome, their utility is often hampered by a challenging toxicity profile stemming from a lack of specificity.

This compound exemplifies the modern, target-driven approach. Its advantages are clear:

  • Mechanistic Clarity: Its effects are directly attributable to the inhibition of a single, well-defined oncogenic driver.

  • Enhanced Selectivity: It minimizes interactions with other cellular machinery, predicting a cleaner safety profile.

  • Biomarker Potential: The presence of EZH2 mutations or overexpression can serve as a clear biomarker for patient stratification.

For researchers in both academia and industry, leveraging highly selective chemical probes like this compound is crucial for dissecting complex biological pathways and for developing the next generation of safer, more effective cancer therapeutics. The era of the epigenetic blunt instrument is giving way to an age of precision, and tools like this compound are leading the charge.

References

  • Verma, S. K., et al. (2012). Identification of potent, selective, cell-active inhibitors of the histone lysine methyltransferase EZH2. ACS Medicinal Chemistry Letters, 3(12), 1091-1096. [Link]

  • Yap, T. A., et al. (2019). Phase I Study of the Novel Enhancer of Zeste Homolog 2 (EZH2) Inhibitor GSK2816126 in Patients with Advanced Hematologic and Solid Tumors. Clinical Cancer Research, 25(24), 7343-7351. [Link]

  • Italiano, A., et al. (2018). Tazemetostat, an EZH2 inhibitor, in relapsed or refractory B-cell non-Hodgkin lymphoma and advanced solid tumours: a first-in-human, open-label, phase 1 study. The Lancet Oncology, 19(5), 649-659. [Link]

  • Wikipedia. (n.d.). Histone deacetylase inhibitor. [Link]

  • McCabe, M. T., et al. (2012). EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations. Nature, 492(7427), 108-112. [Link]

  • Li, Z., & Zhu, W. G. (2014). Targeting histone deacetylases for cancer therapy: from molecular mechanisms to clinical implications. International journal of biological sciences, 10(7), 757. [Link]

  • Morschhauser, F., et al. (2020). Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial. The Lancet Oncology, 21(11), 1433-1442. [Link]

  • Suraweera, A., et al. (2018). Targeting histone deacetylases with natural and synthetic agents: An emerging anticancer strategy. Nutrients, 10(6), 789. [Link]

  • PubMed. (2012). Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2. [Link]

  • West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment. The Journal of clinical investigation, 124(1), 30-39. [Link]

  • Grant, S., & Dai, Y. (2012). Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. Journal of cellular and molecular medicine, 16(6), 1147-1155. [Link]

  • Blagitko-Dorfs, N., et al. (2019). Why great mitotic inhibitors make poor cancer drugs. Cell Chemical Biology, 26(9), 1196-1203. [Link]

  • Duvic, M., et al. (2007). Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL). Blood, 109(1), 31-39. [Link]

  • Mottamal, M., et al. (2015). Histone deacetylase inhibitors in cancer therapy: a review. Journal of clinical oncology, 33(26), 2887. [Link]

Sources

Benchmarking GSK926: A Technical Guide for EZH2 Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Mechanistic Basis[1]

The Role of GSK926 in EZH2 Screening

This compound (Compound 3) is a potent, selective, small-molecule inhibitor of the histone lysine methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[1][2][3] While later-generation inhibitors like GSK126 and Tazemetostat (EPZ-6438) have eclipsed it in clinical development, this compound remains a vital positive control in biochemical and cellular assays.[1] Its well-defined mechanism of action and specific kinetic profile make it an excellent benchmark for validating novel EZH2 antagonists and interrogating Polycomb Repressive Complex 2 (PRC2) biology.[1]

Why use this compound?

  • Validates Assay Sensitivity: With a

    
     of ~7 nM, it provides a robust signal window for high-throughput screening.[1]
    
  • Structural Specificity: It serves as a specific probe for the S-adenosylmethionine (SAM) binding pocket, distinguishing SAM-competitive inhibitors from allosteric modulators (e.g., EED binders).[1]

  • Cellular Permeability: Unlike some peptide-based inhibitors, this compound is cell-active, enabling direct translation from biochemical IC50 to cellular EC50.[1]

Mechanism of Action: SAM Competition

This compound functions as a competitive inhibitor against the methyl donor S-adenosylmethionine (SAM) .[1][4][5][6][7] It binds to the catalytic SET domain of EZH2, physically blocking the transfer of the methyl group to the lysine 27 residue of Histone H3 (H3K27).

EZH2_Mechanism SAM Cofactor: SAM EZH2_Active EZH2 SET Domain (Active Conformation) SAM->EZH2_Active Binds This compound Inhibitor: this compound This compound->EZH2_Active Competes (Ki ~7.9 nM) Methylation Methyl Transfer (H3K27me3) This compound->Methylation Blocks EZH2_Active->Methylation Catalyzes H3K27 Substrate: H3K27 H3K27->Methylation Silencing Gene Silencing (Chromatin Compaction) Methylation->Silencing

Figure 1: Mechanism of Action. This compound competes directly with SAM for the binding pocket within the EZH2 SET domain, preventing the trimethylation of H3K27.

Part 2: Comparative Performance Profile

To effectively use this compound as a control, you must understand how it compares to other "Gold Standard" inhibitors.[1] While GSK126 is more potent, this compound offers a distinct selectivity profile useful for differentiating EZH2 vs. EZH1 activity.[1]

Table 1: Technical Comparison of EZH2 Inhibitors
FeatureThis compoundGSK126EPZ-6438 (Tazemetostat)
Primary Target EZH2 (WT & Mutants)EZH2 (WT & Mutants)EZH2 (WT & Mutants)
Biochemical Potency (

)
~20 - 70 nM ~0.5 - 3 nM~2 - 10 nM
Binding Affinity (

)
7.9 nM 0.5 nM2.5 nM
Selectivity (vs. EZH1) ~125-fold >150-fold~35-fold
Selectivity (vs. Other HMTs) >1000-fold>1000-fold>4000-fold
Cellular Potency (H3K27me3) ~300 nM ~30 - 150 nM~50 - 200 nM
Solubility (DMSO) Good (up to 10 mM)Moderate (requires warming)Good
Primary Utility Assay Validation / Tool Compound In vivo efficacy / ClinicalClinical / In vivo

Key Insight: this compound is less potent than GSK126 but retains high specificity.[1] If your assay shows this compound having equal potency to GSK126, your assay conditions (e.g., enzyme concentration) may be limiting the sensitivity (the "tight-binding limit").[1]

Part 3: Experimental Protocols

Workflow Visualization

The following workflow outlines a self-validating system for testing EZH2 inhibition using this compound.

Assay_Workflow cluster_0 Phase 1: Biochemical Assay (Cell-Free) cluster_1 Phase 2: Cellular Validation Prep Prepare 5-Member PRC2 Complex (EZH2, EED, SUZ12, RbAp48, AEBP2) Reaction Incubate with 3H-SAM + H3 Peptide (Time: 60 min) Prep->Reaction Titration This compound Serial Dilution (0.1 nM - 10 µM) Titration->Reaction Readout Scintillation Counting / HTRF Reaction->Readout Seed Seed Cells (e.g., HCC1806) Density: 30-50% Readout->Seed Confirm IC50 Treat Treat with this compound (72 - 96 Hours) Seed->Treat Extract Acid Extraction of Histones Treat->Extract WB Western Blot: H3K27me3 vs Total H3 Extract->WB

Figure 2: Integrated workflow for biochemical validation and cellular translation of EZH2 inhibition.

Protocol A: Biochemical HMT Activity Assay

This protocol uses a radioactive filter-binding method, considered the "gold standard" for kinetic accuracy.[1]

Reagents:

  • Enzyme: Recombinant PRC2 Complex (EZH2/EED/SUZ12/RbAp48/AEBP2).[1] Note: EZH2 is inactive without EED and SUZ12.

  • Substrate: H3(21-44) peptide or Nucleosomes.[1]

  • Cofactor:

    
    H-SAM (S-adenosyl-L-[methyl-
    
    
    
    H]methionine).[1]
  • Control: this compound (dissolved in DMSO).[1]

Step-by-Step:

  • Preparation: Dilute this compound in DMSO to generate a 10-point dose-response curve (starting at 10 µM). Final DMSO concentration in assay should be <1%.[1]

  • Enzyme Mix: Dilute PRC2 complex in Assay Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20). Target final concentration: 6 nM.[1]

  • Pre-Incubation: Add 5 µL of this compound to 20 µL of Enzyme Mix. Incubate for 15 mins at Room Temperature (RT) to allow equilibrium binding.

  • Initiation: Add 25 µL of Substrate Mix (2 µM H3 peptide + 0.5 µM

    
    H-SAM).
    
    • Critical: Ensure SAM concentration is near

      
       (approx 0.3 - 0.5 µM) to accurately measure competitive inhibition (
      
      
      
      ).[1][8]
  • Reaction: Incubate for 60 minutes at RT.

  • Quench: Stop reaction by spotting onto P81 phosphocellulose filter paper or adding 20% TCA.

  • Wash: Wash filters 3x with 50 mM NaHCO

    
     (or phosphoric acid depending on filter type).
    
  • Detection: Dry filters and measure via liquid scintillation counting.

  • Analysis: Fit data to a 4-parameter logistic equation. Expected

    
     for this compound: 20–70 nM. [1]
    
Protocol B: Cellular H3K27me3 Reduction Assay

Because histone methylation has a slow turnover, short treatment times will fail.[1]

Step-by-Step:

  • Cell Selection: Use HCC1806 (Triple Negative Breast Cancer) or Pfeiffer (DLBCL) cell lines.[1]

  • Seeding: Seed cells at low density (e.g., 2,000 cells/well in 96-well) to prevent overgrowth during the long incubation.

  • Treatment: Add this compound (0.1, 1, 5, 10 µM).

    • Duration:72 to 96 hours is mandatory.[1] H3K27me3 marks are stable; you are observing the lack of methylation on newly synthesized histones.

    • Maintenance: If media turns yellow, replenish media + drug every 48 hours.[1]

  • Lysis: Lyse cells using an acid extraction protocol (0.2 N HCl) to isolate histones, or use total SDS lysis buffer with sonication.

  • Western Blot:

    • Primary Ab: Anti-H3K27me3 (1:1000).[1]

    • Loading Control: Anti-Total H3 (1:5000). Do not use Actin/GAPDH as loading controls for histone levels.[1]

  • Quantification: Normalize H3K27me3 signal to Total H3 signal. Expected Result: Dose-dependent reduction of H3K27me3 with negligible effect on H3K9me3 (selectivity check).

Part 4: Troubleshooting & Optimization

1. Solubility Issues:

  • This compound is generally soluble in DMSO up to 10-20 mM.[1] If precipitation occurs in aqueous buffer, ensure the intermediate dilution step (from 100% DMSO to Buffer) is performed slowly with vortexing, or include 0.01% Triton X-100 in the buffer.

2. "Flat" Dose-Response Curves (The Tight-Binding Limit):

  • If this compound yields an

    
     equal to half the enzyme concentration (e.g., [Enzyme] = 50 nM, 
    
    
    
    = 25 nM), you are in the "titration regime."[1]
  • Solution: Lower the PRC2 concentration to <5 nM or use the Cheng-Prusoff correction for tight-binding inhibitors to calculate

    
    .[1]
    

3. Lack of Cellular Effect:

  • Did you wait long enough? 24 hours is insufficient.

  • Check EZH2 mutation status.[1][4][9][8] While this compound inhibits mutants (Y641), some cell lines are driven by other mechanisms.[1]

  • Verify EZH1 compensation.[1] In some lines, EZH1 compensates for EZH2 loss. This compound has ~125-fold selectivity, meaning at high doses (>5 µM), it may begin to inhibit EZH1, which can actually be desirable for complete PRC2 blockade.[1]

References

  • Verma, S. K., et al. (2012). "Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2."[1] ACS Medicinal Chemistry Letters, 3(12), 1091–1096.[1][10]

  • McCabe, M. T., et al. (2012). "EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations."[1] Nature, 492, 108–112.[1] [1]

  • Knutson, S. K., et al. (2012). "A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells." Nature Chemical Biology, 8, 890–896.[1]

  • Copeland, R. A., et al. (2006). "Protein methyltransferases as a target class for drug discovery."[1] Nature Reviews Drug Discovery, 8, 724–732.[1]

Sources

A Comparative Guide to the Pharmacokinetics of EZH2 Inhibitors: GSK926 and GSK343

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, Enhancer of Zeste Homolog 2 (EZH2) has emerged as a compelling target for anti-cancer therapies. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] Its dysregulation is implicated in the progression of numerous malignancies, making the development of potent and selective EZH2 inhibitors a key focus of research.

This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of two prominent research compounds targeting EZH2: GSK926 and GSK343. Developed by GlaxoSmithKline, these potent, selective, and S-adenosyl-L-methionine (SAM)-competitive inhibitors serve as valuable tools for investigating the biological functions of EZH2.[1][2] However, their distinct pharmacokinetic properties dictate their suitability for different research applications, a crucial consideration for investigators in the field.

Introduction to this compound and GSK343: Potent EZH2 Inhibitors with Divergent Fates

Both this compound and GSK343 are small molecules designed to directly and selectively inhibit the enzymatic activity of the PRC2 complex.[1][2] Their mechanism of action involves competing with the natural cofactor SAM, thereby preventing the transfer of a methyl group to H3K27 and leading to a reduction in the H3K27me3 mark. This, in turn, can lead to the reactivation of tumor suppressor genes silenced by aberrant EZH2 activity.

While structurally related, a critical divergence in their preclinical development has defined their primary applications. GSK343, despite its high in vitro potency, has been characterized by high clearance in rat pharmacokinetic studies, rendering it largely unsuitable for in vivo investigations and establishing its role as a valuable in vitro tool.[1][3] In contrast, the in vivo pharmacokinetic profile of this compound has not been extensively reported in publicly available literature, creating a knowledge gap for researchers considering its use in animal models.

This guide will dissect the available data for both compounds, focusing on their comparative in vitro potency and the pivotal pharmacokinetic parameter of clearance that differentiates their utility.

Comparative In Vitro Potency and Cellular Activity

The initial evaluation of any potential therapeutic agent begins with a thorough characterization of its in vitro activity. For EZH2 inhibitors, key parameters include the half-maximal inhibitory concentration (IC50) in biochemical assays and the ability to reduce H3K27me3 levels and inhibit proliferation in cancer cell lines.

ParameterThis compoundGSK343Reference(s)
EZH2 Biochemical IC50 ~20 nM~4 nM[4][5]
EZH2 Ki 7.9 nM1.2 nM[5][6]
Cellular H3K27me3 IC50 (HCC1806 cells) ~324 ± 174 nM~174 ± 84 nM[3]
LNCaP Cell Proliferation IC50 4.5 µM2.9 µM[4]

As the data indicates, both compounds are highly potent inhibitors of EZH2 in biochemical assays, with GSK343 exhibiting a slightly lower IC50 and Ki value, suggesting a higher affinity for the enzyme. This trend is also reflected in their cellular activity, where GSK343 demonstrates greater potency in reducing H3K27me3 levels and inhibiting the proliferation of the LNCaP prostate cancer cell line.[3][4] The difference in potency, while notable, underscores that both molecules are effective at engaging their target in a cellular context.

The Decisive Factor: In Vivo Pharmacokinetics

The transition from a promising in vitro candidate to a viable in vivo tool is heavily dependent on its pharmacokinetic profile. This encompasses the processes of absorption, distribution, metabolism, and excretion (ADME), which collectively determine the exposure of the target tissue to the drug over time.

GSK343: A Tale of High Clearance

The primary limiting factor for the in vivo application of GSK343 is its high clearance in preclinical species.[1][3] Clearance (CL) is a measure of the volume of plasma from which a drug is completely removed per unit of time. High clearance indicates that the drug is rapidly metabolized and/or excreted from the body, leading to a short half-life and low systemic exposure.

Despite its rapid clearance, GSK343 has been successfully used in some in vivo xenograft models, typically requiring frequent and high-dose administrations to achieve a therapeutic effect.[7][8][9] These studies highlight that while challenging, in vivo efficacy with high-clearance compounds is not impossible, but it necessitates a carefully designed and often demanding dosing regimen.

This compound: An Unresolved Pharmacokinetic Profile

In stark contrast to GSK343, there is a notable absence of publicly available in vivo pharmacokinetic data for this compound. The seminal paper by Verma et al. (2012) does not report any in vivo pharmacokinetic parameters for this compound.[1] This lack of information makes it difficult for researchers to rationally design in vivo studies and predict its potential efficacy and safety profile in animal models.

The absence of such data could be due to a variety of factors, including unfavorable pharmacokinetic properties discovered during early-stage preclinical development that were not published, or a strategic decision by the developers to focus on other compounds in their pipeline. Without this critical information, the in vivo utility of this compound remains largely speculative.

Experimental Methodologies: A Guide to Key Assays

To provide a practical context for the data presented, this section outlines the principles and general protocols for the key experiments used to characterize EZH2 inhibitors.

Biochemical IC50 Determination for EZH2

The biochemical IC50 is a measure of the concentration of an inhibitor required to reduce the activity of the isolated enzyme by 50%.

Principle: A common method for determining the IC50 of EZH2 inhibitors is a radiometric assay that measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 substrate.

Step-by-Step Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the purified PRC2 complex, a histone H3-based peptide or nucleosome substrate, and a buffer system.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound or GSK343) to the reaction mixture. Include a control with no inhibitor.

  • Initiation of Reaction: Start the reaction by adding radiolabeled [³H]-SAM.

  • Incubation: Incubate the reaction at a controlled temperature for a specific period to allow for enzymatic activity.

  • Termination and Detection: Stop the reaction and capture the methylated substrate on a filter membrane. The amount of incorporated radioactivity is then quantified using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reaction Mixture (PRC2, Substrate) add_inhibitor Add Inhibitor to Reaction Mixture prep_reagents->add_inhibitor prep_inhibitor Prepare Serial Dilutions of Inhibitor prep_inhibitor->add_inhibitor start_reaction Initiate Reaction with [³H]-SAM add_inhibitor->start_reaction incubation Incubate at Controlled Temperature start_reaction->incubation stop_reaction Stop Reaction & Capture Substrate incubation->stop_reaction quantify Quantify Radioactivity (Scintillation Counting) stop_reaction->quantify plot Plot % Inhibition vs. [Inhibitor] quantify->plot calculate Calculate IC50 plot->calculate

Caption: Workflow for Biochemical IC50 Determination of EZH2 Inhibitors.

Cellular H3K27me3 Quantification by Immunofluorescence

This assay measures the ability of an inhibitor to reduce the levels of the H3K27me3 mark within cells.

Principle: Immunofluorescence uses specific antibodies to label a target protein (in this case, H3K27me3) within fixed cells. The fluorescent signal is then visualized and quantified using microscopy.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells on coverslips and treat with varying concentrations of the EZH2 inhibitor for a specified duration.

  • Fixation and Permeabilization: Fix the cells with a crosslinking agent like paraformaldehyde to preserve cellular structures, followed by permeabilization with a detergent (e.g., Triton X-100) to allow antibody access to the nucleus.

  • Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for H3K27me3.

  • Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with a DNA dye like DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the intensity of the H3K27me3 signal per nucleus.

G cluster_cell_prep Cell Preparation cluster_staining Immunostaining cluster_imaging Imaging & Analysis cell_culture Culture & Treat Cells with Inhibitor fix_perm Fix & Permeabilize Cells cell_culture->fix_perm blocking Block Non-specific Binding fix_perm->blocking primary_ab Incubate with Primary Antibody (anti-H3K27me3) blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab counterstain Counterstain Nuclei (DAPI) secondary_ab->counterstain acquire_images Acquire Images (Fluorescence Microscope) counterstain->acquire_images quantify_signal Quantify H3K27me3 Fluorescence Intensity acquire_images->quantify_signal

Caption: Workflow for Cellular H3K27me3 Immunofluorescence Assay.

In Vivo Pharmacokinetic Study in Rats

This type of study determines the fate of a drug in a living organism.

Principle: The drug is administered to a cohort of animals, and blood samples are collected at various time points. The concentration of the drug in the plasma is then measured to determine key pharmacokinetic parameters.

Step-by-Step Protocol:

  • Animal Acclimation and Dosing: Acclimate the rats to the housing conditions. Administer the drug via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the drug from the plasma and quantify its concentration using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time data. Calculate key pharmacokinetic parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve, representing total drug exposure.

    • t1/2: Half-life, the time it takes for the plasma concentration to decrease by half.

    • CL: Clearance.

    • Vd: Volume of distribution.

G cluster_in_vivo In Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Analysis dosing Administer Drug to Rats blood_collection Collect Blood Samples at Time Points dosing->blood_collection plasma_prep Prepare Plasma from Blood blood_collection->plasma_prep drug_extraction Extract Drug from Plasma plasma_prep->drug_extraction lc_ms Quantify Drug Concentration (LC-MS/MS) drug_extraction->lc_ms pk_analysis Calculate Pharmacokinetic Parameters lc_ms->pk_analysis

Caption: General Workflow for an In Vivo Pharmacokinetic Study in Rats.

Conclusion and Future Directions

The comparative analysis of this compound and GSK343 underscores a critical principle in drug discovery: in vitro potency does not always translate to in vivo utility. While both are potent and selective inhibitors of EZH2, the high clearance of GSK343 significantly limits its application in animal models, positioning it primarily as a valuable tool for in vitro studies. The lack of publicly available pharmacokinetic data for this compound presents a significant challenge for researchers wishing to evaluate its in vivo efficacy.

For the field to advance, a more comprehensive understanding of the pharmacokinetic and pharmacodynamic properties of research compounds is essential. The future development of EZH2 inhibitors for in vivo use will require a focus on optimizing not only potency and selectivity but also the ADME properties to ensure adequate and sustained target engagement. As new generations of EZH2 inhibitors emerge, the lessons learned from compounds like this compound and GSK343 will be invaluable in guiding the design of more effective therapeutic agents.

References

  • Verma, S. K., Tian, X., LaFrance, L. V., Duquenne, C., Suarez, D. P., Newlander, K. A., ... & Miller, W. H. (2012). Identification of potent, selective, cell-active inhibitors of the histone lysine methyltransferase EZH2. ACS medicinal chemistry letters, 3(12), 1091–1096. [Link]

  • McCabe, M. T., Ott, H. M., Ganji, G., Korenchuk, S., Thompson, C., Van Aller, G. S., ... & Creasy, C. L. (2012). EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations. Nature, 492(7427), 108–112. [Link]

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Hayashi, A., Yamauchi, N., Shibahara, J., & Fukayama, M. (2014). Concurrent activation of acetylation and tri-methylation of H3K27 in a subset of hepatocellular carcinoma with aggressive behavior. PloS one, 9(3), e91330. [Link]

  • Yu, T., Wang, Y., Hu, Q., Wu, W., Wu, Y., Wei, W., ... & Liu, N. (2017). The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells. Oncotarget, 8(52), 90037. [Link]

  • ResearchGate. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2. [Link]

  • Wempe, M. F., Kumar, A., Kumar, V., Lightner, J. W., Little, A. L., Jutabha, P., ... & Peyron, J. F. (2015). EZH2 Inhibitor GSK126: Metabolism, drug transporter and rat pharmacokinetic studies. Medical Research Archives, (3). [Link]

  • Campbell, J. E., Kuntz, K. W., Knutson, S. K., Warholic, N. M., Keilhack, H., & Pollock, R. M. (2015). EPZ011989, a potent, orally-available EZH2 inhibitor with robust in vivo activity. ACS medicinal chemistry letters, 6(5), 491-495. [Link]

  • Sharma, A., Benbrook, D. M., & Woo, S. (2018). Pharmacokinetics and interspecies scaling of a novel, orally-bioavailable anti-cancer drug, SHetA2. PloS one, 13(4), e0194046. [Link]

  • Di Paola, L., Piras, A., Nocentini, A., Angeli, A., Gratteri, P., Bonardi, A., ... & Ghelardini, C. (2023). Neuroprotective effects of GSK-343 in an in vivo model of MPTP-induced nigrostriatal degeneration. Journal of Neuroinflammation, 20(1), 1-21. [Link]

  • Crupi, R., Paterniti, I., & Cuzzocrea, S. (2022). GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways. International Journal of Molecular Sciences, 23(22), 14003. [Link]

  • Drug Hunter. PK Cheat Sheet. [Link]

  • National Center for Biotechnology Information. In Vivo Assay Guidelines. [Link]

  • Hayashi, A., & Yamauchi, N. (2014). H3K27me3 detection by indirect immunofluorescence in control embryos... [Link]

  • Verma, S. K., et al. (2012). Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2. ACS Medicinal Chemistry Letters, 3(12), 1091–1096. [Link]

  • Verma, S. K., et al. (2012). Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2. PubMed, [Link]

  • Machutta, C. A., et al. (2017). Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity. Journal of Biological Chemistry, 292(31), 12891–12904. [Link]

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A Senior Application Scientist's Guide to Confirming EZH2 Target Engagement with GSK926: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, the methyltransferase EZH2 stands out as a pivotal target in oncology. As the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), EZH2-mediated trimethylation of histone H3 at lysine 27 (H3K27me3) is a critical regulator of gene silencing. Its dysregulation is a hallmark of numerous cancers, making the validation of EZH2 inhibitors a key focus for therapeutic development. This guide provides an in-depth, comparative analysis of experimental strategies to confirm target engagement of GSK926, a potent and selective EZH2 inhibitor. We will benchmark its performance against other notable EZH2 inhibitors, tazemetostat and valemetostat, offering field-proven insights to navigate the complexities of your research.

The Central Role of EZH2 in Epigenetic Regulation

EZH2, in concert with its PRC2 partners, orchestrates the epigenetic landscape to control gene expression programs essential for cellular identity and development.[1] The transfer of a methyl group from S-adenosyl-L-methionine (SAM) to H3K27 results in the H3K27me3 mark, which serves as a docking site for other repressive complexes, leading to chromatin compaction and transcriptional silencing of target genes, including numerous tumor suppressors.[2][3] In many cancers, the overexpression or mutation of EZH2 leads to aberrant gene silencing, driving oncogenesis.[4]

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time.

  • Cell Lysis: Harvest and lyse the cells in a suitable buffer.

  • Thermal Challenge: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins.

  • Western Blot Analysis: Perform a Western blot on the soluble fractions using an antibody specific for EZH2.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble EZH2 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

Field-Proven Insights & Troubleshooting:

  • Optimization is Key: The optimal temperature range and heating time can vary between cell lines and target proteins. A preliminary experiment with a broad temperature range is recommended.

  • Nuclear Proteins: For nuclear proteins like EZH2, ensure your lysis buffer is effective at extracting them. Sonication or the use of specific nuclear extraction kits may be necessary. [5]* Antibody Validation: The quality of the EZH2 antibody is critical for a successful CETSA experiment. Ensure the antibody is specific and provides a strong signal in your Western blots.

Proximal Pharmacodynamic Readout: H3K27me3 Levels

Principle: Since the primary function of EZH2 is to catalyze the trimethylation of H3K27, a direct and reliable measure of EZH2 inhibition is the reduction of global H3K27me3 levels. This can be readily assessed by Western blotting.

Step-by-Step Protocol for Western Blotting:

  • Cell Treatment and Lysis: Treat cells with a dose-response of this compound, tazemetostat, and valemetostat for a specified duration (e.g., 48-72 hours). Harvest and lyse the cells.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for H3K27me3.

    • Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Detection: Visualize the bands using a chemiluminescent substrate.

  • Normalization: To ensure equal loading, strip the membrane and re-probe with an antibody for total Histone H3.

Field-Proven Insights & Troubleshooting:

  • Low Abundance Modifications: If you experience weak signals for H3K27me3, consider using a higher protein load (up to 100 µg per lane for whole-tissue extracts) and optimizing your antibody concentrations. [6]* Inconsistent Results: To ensure reproducibility, use freshly prepared lysates and avoid repeated freeze-thaw cycles. Ensure consistent loading across all lanes. [7]* High Background: Inadequate blocking or insufficient washing can lead to high background. Optimize your blocking buffer and washing steps.

Downstream Target Gene Regulation: Chromatin Immunoprecipitation (ChIP)

Principle: EZH2 inhibition should lead to the reactivation of silenced target genes. ChIP followed by quantitative PCR (ChIP-qPCR) can be used to demonstrate a decrease in H3K27me3 at the promoter regions of known EZH2 target genes.

Experimental Workflow:

Figure 3: A streamlined workflow for Chromatin Immunoprecipitation (ChIP).

Step-by-Step Protocol:

  • Cell Treatment and Cross-linking: Treat cells with the EZH2 inhibitors. Cross-link proteins to DNA using formaldehyde.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear it into fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3.

  • Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G beads.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the cross-links by heating.

  • DNA Purification: Purify the DNA.

  • qPCR Analysis: Perform qPCR using primers specific for the promoter regions of known EZH2 target genes (e.g., p16, E-cadherin). [4] Field-Proven Insights & Troubleshooting:

  • Sonication Optimization: The degree of chromatin shearing is critical. Insufficient sonication will result in large DNA fragments and low resolution, while over-sonication can damage epitopes. Optimize sonication conditions for your specific cell type.

  • Antibody Quality: As with other antibody-based techniques, the specificity and affinity of your ChIP-grade antibody are paramount.

  • Proper Controls: Include appropriate controls, such as a negative control IgG antibody and a positive control locus (a known H3K27me3-enriched region). [8]

Functional Consequences of Target Engagement

Ultimately, the goal of EZH2 inhibition is to elicit a functional anti-cancer response. Assessing these downstream effects provides crucial validation of target engagement.

  • Cell Cycle Analysis: EZH2 inhibition can lead to cell cycle arrest. This can be measured by flow cytometry after staining with a DNA-intercalating dye like propidium iodide.

  • Apoptosis Assays: The re-expression of tumor suppressor genes can induce apoptosis. This can be quantified using assays such as Annexin V/PI staining followed by flow cytometry or by measuring caspase activity.

  • Gene Expression Analysis: The reactivation of EZH2 target genes can be confirmed by quantitative reverse transcription PCR (qRT-PCR) or RNA sequencing. For example, tazemetostat has been shown to upregulate the expression of CCL17/TARC in B-cell lymphoma. [9][10]Valemetostat can restore the expression of a broad range of tumor suppressor genes. [11]

Assessing Off-Target Effects

A critical aspect of characterizing any inhibitor is to evaluate its specificity.

  • Kinase and Methyltransferase Panels: Screen this compound against a broad panel of kinases and other methyltransferases to determine its selectivity profile. This compound has been shown to be highly selective for EZH2 over other methyltransferases, with the exception of EZH1. [12]* Comparative Analysis: Compare the off-target profiles of this compound, tazemetostat, and valemetostat. Tazemetostat is highly selective for EZH2 over EZH1 and other methyltransferases. [2]Valemetostat, being a dual inhibitor, will show activity against both EZH1 and EZH2.

  • Phenotypic Comparisons: Compare the cellular phenotypes induced by the inhibitor with those induced by genetic knockdown (e.g., siRNA or CRISPR) of EZH2. Concordant phenotypes suggest on-target effects.

Conclusion: A Rigorous Approach to Validating EZH2 Target Engagement

Confirming the target engagement of EZH2 inhibitors like this compound requires a multi-faceted and rigorous experimental approach. By combining direct biophysical assays like CETSA with pharmacodynamic readouts of H3K27me3 levels, downstream analysis of target gene expression, and functional cellular assays, researchers can build a comprehensive and compelling data package. This guide provides a framework for these investigations, emphasizing the importance of comparative analysis and field-proven insights to ensure the scientific integrity of your findings. A thorough understanding of these methodologies will empower you to confidently validate the on-target activity of your EZH2 inhibitors and advance the development of novel epigenetic therapies.

References

  • Verma, S. K., et al. (2012). Identification of potent, selective, cell-active inhibitors of the histone lysine methyltransferase EZH2. ACS medicinal chemistry letters, 3(12), 1091–1096.
  • Morschhauser, F., et al. (2021). EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma.
  • The roles of EZH2 in cancer and its inhibitors. (2023).
  • Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas. (2018). Blood, 131(19), 2125-2137.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Verma, S. K., et al. (2012). Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2. ACS Medicinal Chemistry Letters, 3(12), 1091-1096.
  • (A) ChIP-Ezh2-quantitative PCR (qPCR) analysis. The graph shows... - ResearchGate. (n.d.). Retrieved from [Link]

  • Kim, K. H., & Roberts, C. W. (2016). Targeting EZH2 in cancer.
  • Why are my western blots not consistent? - ResearchGate. (n.d.). Retrieved from [Link]

  • EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors. (2017). Clinical Cancer Research, 23(24), 7439-7444.
  • Valemetostat Tosilate: First Approval. (2022). Drugs, 82(17), 1649-1655.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology, 1471, 161-178.
  • Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins. (2006). Current Protocols in Molecular Biology, Chapter 21, Unit 21.3.
  • Inhibition of EZH2 expression is associated with the proliferation, apoptosis, and migration of SW620 colorectal cancer cells in vitro. (2014). Molecular and Cellular Biochemistry, 397(1-2), 191-199.
  • Treating human cancer by targeting EZH2. (2020). Signal Transduction and Targeted Therapy, 5(1), 1-10.
  • A Comparative Analysis of Novel EZH2 Inhibitors Against Industry Benchmarks. (n.d.). Benchchem.
  • EZH2 represses mesenchymal genes and upholds the epithelial state of breast carcinoma cells. (2023). bioRxiv.
  • Tazemetostat Side Effects: Common, Severe, Long Term. (n.d.). Drugs.com. Retrieved from [Link]

  • Comparison of the antineoplastic action of 3-deazaneplanocin-A and inhibitors that target the catalytic site of EZH2 histone methyltransferase. (2020).
  • Targeting EZH2 regulates tumor growth and apoptosis through modulating mitochondria dependent cell-death pathway in HNSCC. (2018). Oncotarget, 9(59), 31441-31454.
  • CETSA® - True Target Engagement. (2021, April 19). YouTube. Retrieved from [Link]

  • Western Blot Troubleshooting Guide. (n.d.). TotalLab. Retrieved from [Link]

  • EZH2 Gene Knockdown Inhibits Sheep Pituitary Cell Proliferation via Downregulating the AKT/ERK Signaling Pathway. (2023). International Journal of Molecular Sciences, 24(13), 10769.
  • Safety profile of EZH2 inhibitors for cancer: a systematic review and meta-analysis. (2025). PeerJ, 13, e18501.
  • IC 50 values of EZH inhibitors in MRT and RMS cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • EZH2 Inhibition by Tazemetostat Results in Altered Dependency on B-cell Activation Signaling in DLBCL. (2015). Molecular Cancer Therapeutics, 14(10), 2257-2267.
  • The EZH2 inhibitor tazemetostat upregulates the expression of CCL17/TARC in B‐cell lymphoma and enhances T‐cell recruitment. (2020). Cancer Science, 111(11), 4129-4139.
  • Overcoming Clinical Resistance to EZH2 Inhibition Using Rational Epigenetic Combin
  • Researchers reveal mechanism of drug reactivating tumor suppressors. (2024, February 21). EurekAlert!. Retrieved from [Link]

  • Regulation and Role of EZH2 in Cancer. (2014). Seminars in Cancer Biology, 29, 14-24.
  • Targeting EZH2 in Cancer: AI-Driven Pipeline for Drug Discovery and Optimiz
  • Troubleshooting and Optimizing a Western Blot. (2024, September 17). Addgene Blog. Retrieved from [Link]

  • (PDF) The EZH2 inhibitor tazemetostat upregulates expression of CCL17/TARC in B‐cell lymphoma and enhances T‐cell recruitment. (n.d.). ResearchGate. Retrieved from [Link]

  • FDA Halts Enrollment on Tazemetostat Trials. (2018, April 24). OncLive. Retrieved from [Link]

  • EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth. (2021). PLOS One, 16(3), e0248336.
  • Pharmacological inhibition of EZH2 combined with DNA-damaging agents interferes with the DNA damage response in MM cells. (2018). Oncology Reports, 40(5), 2695-2704.
  • Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes. (2022). Journal of Medicinal Chemistry, 65(21), 14586-14597.
  • Aberrations of EZH2 in Cancer. (2011). Clinical Cancer Research, 17(9), 2613-2618.
  • Known EZH2 inhibitors. GSK126, tazemetostat and CPI-1205 are in... - ResearchGate. (n.d.). Retrieved from [Link]

  • Current Advances in CETSA. (2022). Frontiers in Molecular Biosciences, 9, 894503.
  • Chromatin Immunoprecipitation (ChIP) of Histone Modifications from Saccharomyces cerevisiae. (2017). Journal of Visualized Experiments, (130), 56641.
  • Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation. (2012). Proceedings of the National Academy of Sciences, 109(52), 21360-21365.

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Technical Comparison Guide: GSK926 Efficacy in EZH2-Mutant vs. Wild-Type Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

GSK926 is a potent, selective, small-molecule inhibitor of the histone lysine methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[1][2][3][4] Identified as a precursor chemical probe in the same discovery program that yielded the clinical candidate GSK126 , this compound serves as a vital tool for dissecting the role of epigenetic silencing in oncology.

This guide provides a technical analysis of this compound’s efficacy, specifically contrasting its performance in EZH2-mutant (oncogene-addicted) versus Wild-Type (WT) cell lines. While this compound effectively engages the target and reduces H3K27me3 marks in both contexts, its ability to induce phenotypic growth arrest is profoundly distinct, driven by the underlying biological dependency of the tumor model.

Mechanism of Action: SAM-Competitive Inhibition

This compound functions as a SAM-competitive inhibitor .[1][2][5][6][7] It binds to the S-adenosyl-L-methionine (SAM) pocket of the EZH2 SET domain, physically blocking the transfer of methyl groups to Histone H3 Lysine 27 (H3K27).

Pathway Visualization

The following diagram illustrates the interruption of the PRC2 (Polycomb Repressive Complex 2) signaling cascade by this compound.

EZH2_Pathway PRC2 PRC2 Complex (EZH2/EED/SUZ12) H3K27me3 H3K27me3 (Repressive Mark) PRC2->H3K27me3 Catalyzes Methylation ReExpression Gene Re-expression (p16, p14, TXNIP) PRC2->ReExpression Inhibition leads to... SAM SAM (Cofactor) SAM->PRC2 Donates Methyl Group This compound This compound (Inhibitor) This compound->PRC2 Competes with SAM (Ki = 7.9 nM) H3 Histone H3 (Unmethylated) H3->H3K27me3 GeneSilencing Tumor Suppressor Silencing H3K27me3->GeneSilencing Recruits DNA Methyltransferases TumorGrowth Proliferation (Oncogenic) GeneSilencing->TumorGrowth Loss of Checkpoints Apoptosis Growth Arrest / Apoptosis ReExpression->Apoptosis In Mutant Context

Caption: this compound competes with SAM for the EZH2 SET domain, blocking H3K27 trimethylation and derepressing tumor suppressor genes.

Comparative Efficacy: Mutant vs. Wild-Type

The efficacy of this compound must be evaluated on two levels: Biochemical Target Engagement (reduction of methylation) and Phenotypic Response (cell death/stasis).

A. Biochemical Potency (Target Engagement)

This compound is highly effective at reducing global H3K27me3 levels in all sensitive cell lines, regardless of mutation status.

  • Ki (Inhibition Constant): 7.9 nM[7]

  • Selectivity: >1000-fold vs. other methyltransferases; >100-fold vs. EZH1.[5][8]

B. Phenotypic Response (Proliferation)

This is where the divergence occurs.[9] EZH2-mutant lymphomas (e.g., Y641N) are "addicted" to EZH2 activity for survival. Wild-Type tumors, even those with EZH2 overexpression, often possess alternative survival pathways, requiring significantly higher doses or showing cytostatic rather than cytotoxic effects.

Data Summary: this compound vs. Alternatives
FeatureThis compound (Tool Compound)GSK126 (Clinical Benchmark)Tazemetostat (EPZ-6438)
Biochemical Ki 7.9 nM 0.5 – 3.0 nM2.5 nM
Mechanism SAM-CompetitiveSAM-CompetitiveSAM-Competitive
Mutant Efficacy (IC50) ~20–100 nM (Est.)~7–25 nM~10–50 nM
WT Efficacy (IC50) > 4.5 µM (e.g., LNCaP)> 2–5 µM> 2–10 µM
Selectivity (vs EZH1) HighVery High (>150x)High (>35x)
Primary Use In vitro Chemical ProbeIn vivo / ClinicalClinical Approved

Critical Insight: In WT cells (like LNCaP), the IC50 for growth inhibition (4.5 µM) is often >20-fold higher than the IC50 for H3K27me3 reduction. This indicates that merely reducing methylation is insufficient to kill WT cells; "complete erasure" or secondary off-target effects at high concentrations may be required.

Experimental Protocols

To validate this compound efficacy, researchers must account for the epigenetic lag . Unlike kinase inhibitors (which act in minutes/hours), EZH2 inhibitors require multiple cell divisions to dilute existing H3K27me3 marks.

Protocol A: H3K27me3 Reduction Assay (Target Validation)

Objective: Confirm this compound enters the cell and inhibits EZH2 enzymatic activity. Timeline: 72–96 Hours.

  • Seeding: Seed cells (Mutant: Pfeiffer/Karpas-422; WT: OCI-LY19) at optimal density to ensure log-phase growth for 4 days.

  • Treatment: Treat with this compound dose titration (e.g., 0, 10, 100, 1000, 5000 nM). Refresh media and drug every 2 days due to potential instability or metabolism.

  • Lysis: Harvest cells using Histone Extraction Buffer (acid extraction preserves histone marks better than standard RIPA).

  • Western Blot:

    • Primary Antibody: Anti-H3K27me3 (1:1000).

    • Normalization Control: Anti-Total Histone H3 (NOT Actin/GAPDH, as histone content varies with cell cycle).

  • Readout: Expect >90% reduction in H3K27me3 band intensity at doses >100 nM in both Mutant and WT lines.

Protocol B: Long-Term Proliferation Assay (Phenotypic Efficacy)

Objective: Measure differential sensitivity (Mutant vs. WT). Timeline: 6–10 Days (Mandatory).

Assay_Workflow cluster_analysis Data Analysis Start Start: Seed Cells (Low Density) Day0 Day 0: Initial Treatment (this compound Titration) Start->Day0 Day3 Day 3-4: Split & Re-treat (Maintain Log Phase) Day0->Day3 Incubate Day7 Day 7-10: Final Readout (CellTiter-Glo / Viability) Day3->Day7 Incubate Mutant Mutant (Y641): Potent IC50 (<100 nM) Day7->Mutant WT Wild-Type: Resistant / High IC50 (>1 µM) Day7->WT

Caption: Workflow for EZH2 inhibition assays requiring extended incubation to observe phenotypic divergence.

Step-by-Step:

  • Day 0: Plate cells in 96-well plates.

  • Day 0: Add this compound.

  • Day 3/4: Split cells if they approach confluence. Reseed at original density into fresh media containing fresh this compound. Crucial Step: Failure to split results in contact inhibition masking drug effects.

  • Day 7+: Perform viability assay (e.g., CellTiter-Glo).

  • Result: Mutant cells should show a sharp drop in viability; WT cells may show minimal slowing.

Expert Insights & Troubleshooting

The "Methylation-Growth Disconnect"

In Wild-Type cells, you will often observe a "disconnect": Western blots will show the target is hit (H3K27me3 is gone), but the cells keep growing.

  • Interpretation: This is not a drug failure. It confirms that the specific WT cell line is not driven solely by EZH2 catalytic activity. It may rely on EZH2's scaffolding function (which this compound does not block) or other oncogenes.

  • Recommendation: For WT models, consider using EZH2 Degraders (PROTACs) if catalytic inhibition (this compound) fails to induce apoptosis.

Stability and Handling
  • Solubility: this compound is hydrophobic. Dissolve in DMSO to 10 mM stock.

  • Precipitation: Watch for precipitation in aqueous media at concentrations >10 µM.

  • Comparison: If this compound is unavailable or yields inconsistent data, GSK126 is the preferred alternative due to its optimized pharmacokinetic profile and extensive literature validation.

References

  • Verma, S. K., et al. (2012). "Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2."[2][3] ACS Medicinal Chemistry Letters. (The primary discovery paper describing this compound/Compound 3).[1][7]

  • McCabe, M. T., et al. (2012). "EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations." Nature. (Describes the sister compound GSK126 and the foundational biology of mutant vs. WT sensitivity).

  • Knutson, S. K., et al. (2012). "A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells." Nature Chemical Biology.

  • Yap, D. B., et al. (2011). "Somatic mutations at EZH2 Y641 act dominantly through a mechanism of focal hypertrimethylation." Blood. (Mechanistic background on why mutants are sensitive).

Sources

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK926
Reactant of Route 2
Reactant of Route 2
GSK926

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